Quercetin hydrate
Descripción
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7.H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;/h1-5,16-19,21H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXFBEYCJRMINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6151-25-3, 849061-97-8 | |
| Record name | Quercetin dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6151-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849061-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',4',5,7-Pentahydroxyflavone hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Quercetin Hydrate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of quercetin hydrate, a flavonoid of significant interest in research and drug development. This document details its chemical properties, analytical methodologies, and its role in modulating key cellular signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a well-characterized flavonoid with the CAS Number 849061-97-8.[1][2][3] It is a crystalline solid, typically appearing as a yellow powder.[2][4] Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 849061-97-8 | [1][2][3] |
| Molecular Formula | C₁₅H₁₀O₇ · xH₂O | [1][3][5] |
| Molecular Weight | 302.24 g/mol (anhydrous basis) | [3][5][6][7] |
| Melting Point | >300 °C | [2][4][8] |
| Appearance | Yellow crystalline powder | [2][4] |
| Solubility | ||
| Sparingly soluble in water | [9][10] | |
| Soluble in ethanol (approx. 2 mg/mL) | [1][9] | |
| Soluble in DMSO (approx. 30 mg/mL) | [1][3][9] | |
| Soluble in DMF (approx. 30 mg/mL) | [1][3][9] | |
| UV-Vis λmax | 256 nm, 368 nm (in DMSO) | [9] |
| 256 nm (in phosphate buffer pH 7.4 and 0.1 N HCl) | [11] | |
| 372 nm (in ethanol) | [12] | |
| 373 nm (in ethanol) | [13] | |
| 255 nm (in ethanol) | [14] |
Experimental Protocols
This section outlines standard experimental procedures for the extraction, purification, and analysis of quercetin, as well as assays to determine its biological activity.
Extraction and Purification of Quercetin from Plant Material
Quercetin can be extracted from various plant sources, such as onions, apples, and tea. The following is a general protocol for its extraction and purification.
Objective: To extract and purify quercetin from a plant source.
Materials:
-
Dried and powdered plant material
-
Methanol or Ethanol
-
Ethyl acetate
-
n-hexane
-
Silica gel (100-200 mesh) for column chromatography
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Extraction:
-
Macerate the dried plant powder with methanol or ethanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate it using a rotary evaporator to obtain a crude extract.[15]
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate.
-
Collect the ethyl acetate fraction, which is typically rich in flavonoids like quercetin.[15]
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).[16]
-
Load the concentrated ethyl acetate fraction onto the column.
-
Elute the column with the solvent system, collecting fractions.[16]
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing quercetin by comparing with a quercetin standard.[16]
-
Pool the quercetin-rich fractions and evaporate the solvent to yield purified quercetin.
-
Quantification of Quercetin using High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and sensitive method for the quantification of quercetin.
Objective: To quantify the concentration of quercetin in a sample.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of methanol and 0.4% phosphoric acid (49:51, v/v).[8] Other mobile phases like methanol:water (65:35, v/v, with 2% acetic acid) can also be used.[17]
-
Injection Volume: 20 µL.[8]
Procedure:
-
Standard Preparation: Prepare a stock solution of quercetin standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 5-100 µg/mL).[17]
-
Sample Preparation: Dissolve the sample containing quercetin in the mobile phase and filter it through a 0.45 µm filter.[8]
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Determine the peak area of quercetin in the chromatograms. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to calculate the concentration of quercetin in the samples.[8]
Quantification of Quercetin using UV-Vis Spectrophotometry
A simpler and more accessible method for quercetin quantification is UV-Vis spectrophotometry.
Objective: To determine the concentration of quercetin in a sample.
Procedure:
-
Standard Preparation: Prepare a stock solution of quercetin in a suitable solvent (e.g., ethanol or methanol). Prepare a series of dilutions to create a calibration curve (e.g., 2-10 µg/mL).[12]
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards.
-
Measurement: Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (λmax) for quercetin (e.g., 255 nm or 372 nm in ethanol). Use the solvent as a blank.[12][14]
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of quercetin in the sample by interpolating its absorbance on the calibration curve.[12]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is commonly used to evaluate the antioxidant potential of compounds.
Objective: To assess the free radical scavenging activity of quercetin.
Materials:
-
Quercetin solution
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare different concentrations of quercetin in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the quercetin solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[4]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.
-
The IC₅₀ value (the concentration of quercetin required to scavenge 50% of the DPPH radicals) can be determined from a plot of percent inhibition versus concentration.[4]
Anti-Inflammatory Activity Assay
The anti-inflammatory effects of quercetin can be assessed by measuring its impact on the production of inflammatory mediators in cell culture.
Objective: To evaluate the anti-inflammatory activity of quercetin in vitro.
Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells.
Procedure:
-
Culture the cells in a suitable medium.
-
Pre-treat the cells with various concentrations of quercetin for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[19][20]
-
A reduction in the production of these cytokines in the presence of quercetin indicates its anti-inflammatory activity.[21]
Signaling Pathways and Mechanisms of Action
Quercetin is known to modulate several intracellular signaling pathways, with the PI3K/Akt pathway being a prominent target.
Quercetin's Inhibition of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell survival, proliferation, and growth. Its dysregulation is often implicated in diseases like cancer. Quercetin has been shown to inhibit this pathway, contributing to its anti-cancer and anti-inflammatory effects.[1][2][3]
Below is a diagram illustrating the inhibitory effect of quercetin on the PI3K/Akt pathway.
References
- 1. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 2. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nehu.ac.in [nehu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
- 8. phcogj.com [phcogj.com]
- 9. impactfactor.org [impactfactor.org]
- 10. extracting-quercetin-from-different-plant-sources-purifying-it-using-different-extraction-methods-chemical-physical-and-enzymatic-and-measuring-its-antioxidant-activity - Ask this paper | Bohrium [bohrium.com]
- 11. plantarchives.org [plantarchives.org]
- 12. wjpsronline.com [wjpsronline.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. ajchem-b.com [ajchem-b.com]
- 15. Isolation of Quercetin from Rubus fruticosus, Their Concentration through NF/RO Membranes, and Recovery through Carbon Nanocomposite. A Pilot Plant Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity [imrpress.com]
- 17. Journal of Pharmaceutical Technology » Submission » Development and validation of an HPLC method for determination of quercetin [dergipark.org.tr]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Assessment of Anti-Inflammatory and Antioxidant Activities of a Proprietary Preparation of Quercetin–Rutin Blend (SophorOx™) in Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activities of Quercetin Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid ubiquitously found in fruits, vegetables, and grains, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of quercetin hydrate, its hydrated form, with a focus on its antioxidant, anti-inflammatory, anticancer, antiviral, cardiovascular, and neuroprotective effects. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways and workflows.
Antioxidant Activity
This compound is a potent antioxidant capable of neutralizing free radicals and reducing oxidative stress, which are implicated in numerous chronic diseases.[1] Its antioxidant capacity is attributed to its chemical structure, which allows it to donate hydrogen atoms and scavenge reactive oxygen species (ROS).[2]
Quantitative Data: Antioxidant Activity
The antioxidant efficacy of this compound has been quantified using various assays. The following table summarizes key findings.
| Assay | Matrix/Solvent | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Methanol | 19.17 µg/mL | [2] |
| Hydrogen Peroxide (H₂O₂) Scavenging | Phosphate Buffer | 36.22 µg/mL | [2] |
| Peroxyl Radical Trapping (pH 7.4) | Water | kinh = 1.6 x 10⁵ M⁻¹s⁻¹ | [2] |
| Peroxyl Radical Trapping (pH 2.1) | Water | kinh = 4.0 x 10³ M⁻¹s⁻¹ | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method for determining the free radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay: a. In a 96-well microplate, add 100 µL of each this compound dilution to respective wells. b. Add 100 µL of the DPPH solution to each well. c. For the control, add 100 µL of methanol and 100 µL of the DPPH solution. d. For the blank, add 200 µL of methanol. e. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the control.
-
Abs_sample is the absorbance of the this compound solution.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Signaling Pathway: Antioxidant Mechanisms
Quercetin's antioxidant effects are mediated through direct radical scavenging and modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes, and modulating key inflammatory signaling pathways.[3][4]
Quantitative Data: Anti-inflammatory Activity
The following table presents quantitative data on the anti-inflammatory effects of this compound.
| Target | Cell Line | Assay | IC50 / Effect | Reference |
| TNF-α production | LPS-stimulated RAW264.7 macrophages | ELISA | Significant reduction at 20 µM | [5] |
| IL-6 production | LPS-stimulated RAW264.7 macrophages | ELISA | Significant reduction at 20 µM | [5] |
| IL-1β production | LPS-stimulated RAW264.7 macrophages | ELISA | Significant reduction at 20 µM | [5] |
| Nitric Oxide (NO) production | LPS-stimulated RAW264.7 macrophages | Griess Assay | Significant reduction at 20 µM | [5] |
Experimental Protocol: Inhibition of NO Production in LPS-stimulated Macrophages
This protocol describes a method to assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 1 hour. b. Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS and a group with LPS only should be included.
-
Griess Assay: a. After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample. c. Incubate at room temperature for 10 minutes. d. Add 50 µL of Griess Reagent B (0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride) to each well. e. Incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Signaling Pathway: Anti-inflammatory Mechanisms
Quercetin exerts its anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPK pathways.
Anticancer Activity
This compound has demonstrated significant anticancer potential through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation in various cancer cell lines.[4]
Quantitative Data: Anticancer Activity
The following table summarizes the IC50 values of this compound in different cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 48 | ~50 | [6] |
| MCF-7 | Breast Cancer | 48 | 73 | [7] |
| MDA-MB-231 | Breast Cancer | 48 | 85 | [7] |
| CT26 | Colon Cancer | 48 | <120 | [8] |
| LNCaP | Prostate Cancer | 48 | <120 | [8] |
| MOLT-4 | Leukemia | 48 | <120 | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability as follows: % Cell Viability = (Abs_sample / Abs_control) x 100
-
Abs_sample is the absorbance of the treated cells.
-
Abs_control is the absorbance of the vehicle-treated cells.
-
-
IC50 Determination: Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
Signaling Pathway: Anticancer Mechanisms
Quercetin induces apoptosis in cancer cells through both the intrinsic and extrinsic pathways, and by modulating key signaling pathways like PI3K/Akt.
Antiviral Activity
This compound has demonstrated antiviral activity against a range of viruses by interfering with viral entry, replication, and protein synthesis.[9][10]
Quantitative Data: Antiviral Activity
The following table provides EC50 values for the antiviral activity of this compound against Zika virus (ZIKV).[9]
| Virus | Cell Line | Assay Condition | EC50 (µM) | Reference |
| Zika Virus (ZIKV) | Vero | Virucidal | 11.9 | [9] |
| Zika Virus (ZIKV) | Vero | Co-treatment | 28.7 | [9] |
| Zika Virus (ZIKV) | Vero | Post-treatment | 28.8 | [9] |
| Zika Virus (ZIKV) | Vero | Pre-treatment | 148 | [9] |
Experimental Protocol: Plaque Reduction Assay
This protocol is used to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.
Materials:
-
Vero cells (or other susceptible cell line)
-
Zika virus (or other virus of interest)
-
Complete growth medium
-
This compound
-
Agarose or methylcellulose overlay medium
-
Crystal violet solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates and grow to confluency.
-
Virus Infection: a. Pre-treatment: Pre-treat cells with different concentrations of this compound for 1 hour, then remove the compound and infect with the virus. b. Co-treatment: Mix the virus with different concentrations of this compound before adding to the cells. c. Post-treatment: Infect the cells with the virus for 1 hour, then remove the virus and add medium containing different concentrations of this compound.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with medium containing 1% low-melting-point agarose or methylcellulose and the respective concentrations of this compound.
-
Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 3-5 days).
-
Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction compared to the virus control (no compound).
-
EC50 Determination: Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Experimental Workflow: Antiviral Screening
The following diagram illustrates a typical workflow for screening the antiviral activity of a compound like this compound.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. nehu.ac.in [nehu.ac.in]
- 3. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potential of Quercetin in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A UML and DOT / Graphviz diagram gallery for impat... - Atlassian Community [community.atlassian.com]
- 7. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]
- 8. Quercetin alleviates lipopolysaccharide-induced acute lung injury by inhibiting ferroptosis via the Sirt1/Nrf2/Gpx4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of this compound against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Quercetin Hydrate: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid, is a polyphenolic compound ubiquitously found in a variety of fruits and vegetables, including onions, apples, berries, and green tea.[1][2][3] Its hydrated form, quercetin hydrate, is frequently utilized in research and supplementation. Quercetin has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities, positioning it as a promising candidate for therapeutic applications in a range of diseases underpinned by oxidative stress and inflammation.[4][5][6][7] This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Antioxidant Properties of this compound
Quercetin's antioxidant capacity is a cornerstone of its therapeutic potential.[8][9] It effectively neutralizes free radicals and reactive oxygen species (ROS), thereby mitigating oxidative damage to cells and tissues.[1][10][11]
Mechanisms of Antioxidant Action
Quercetin employs a multi-pronged approach to combat oxidative stress:
-
Direct Radical Scavenging: Quercetin can directly scavenge a variety of free radicals, including superoxide, peroxyl radicals, and hydroxyl radicals.[1][10] This is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize these reactive species.[1]
-
Chelation of Metal Ions: By binding to transition metal ions like iron and copper, quercetin can inhibit the formation of free radicals.[10]
-
Inhibition of Oxidative Enzymes: Quercetin can modulate the activity of enzymes involved in the generation of ROS.
-
Upregulation of Endogenous Antioxidant Defenses: Quercetin has been shown to enhance the body's own antioxidant systems.[9] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][12]
The Nrf2-ARE Signaling Pathway
The Nrf2 pathway is a critical regulator of cellular antioxidant responses.[4][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1).[4] Upon exposure to oxidative stress or activators like quercetin, Nrf2 is released from Keap1 and translocates to the nucleus.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[12] Quercetin may promote the phosphorylation and nuclear translocation of Nrf2, potentially through the modulation of upstream kinases like protein kinase C (PKC) and p38 mitogen-activated protein kinase (MAPK).[4]
Caption: Quercetin activates the Nrf2 pathway to enhance antioxidant defenses.
Quantitative Antioxidant Data
The antioxidant activity of quercetin has been quantified in numerous studies. The following table summarizes key findings.
| Assay Type | Model System | Quercetin Concentration/Dose | Observed Effect | Reference |
| DPPH Radical Scavenging | In vitro | IC50: 2.5 ± 0.1 µM | Potent radical scavenging activity. | [13] |
| ABTS Radical Scavenging | In vitro | IC50: 16.2 ± 1.1 µM | Effective radical scavenging capacity. | [13] |
| Lipid Peroxidation Inhibition | Human Platelets | IC50 values determined | Inhibition of lipid peroxidation. | [14] |
| Reactive Oxygen Species (ROS) Reduction | HT22 Hippocampal Neurons | 5, 10 µmol/L | Attenuated okadaic acid-induced increase in intracellular ROS. | [15] |
| Superoxide Dismutase (SOD) Activity | HT22 Hippocampal Neurons | 5, 10 µmol/L | Increased SOD levels after okadaic acid-induced oxidative stress. | [15] |
| Glutathione Peroxidase (GPx) Activity | HT22 Hippocampal Neurons | 5, 10 µmol/L | Increased GPx levels following oxidative challenge. | [15] |
Anti-inflammatory Properties of this compound
Chronic inflammation is a key driver of many diseases. Quercetin exhibits significant anti-inflammatory effects by modulating various signaling pathways and reducing the production of pro-inflammatory mediators.[6][7][16]
Mechanisms of Anti-inflammatory Action
Quercetin's anti-inflammatory properties are mediated through several key mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: Quercetin can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[16][17]
-
Modulation of Inflammatory Enzymes: It can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[18]
-
Regulation of Immune Cell Function: Quercetin can influence the activity of various immune cells, including macrophages, mast cells, and T cells.[6]
-
Inhibition of Key Signaling Pathways: Quercetin's anti-inflammatory effects are largely attributed to its ability to modulate critical intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[19][20]
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS) or TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of genes encoding pro-inflammatory proteins, including cytokines, chemokines, and adhesion molecules. Quercetin has been shown to inhibit NF-κB activation by preventing the degradation of IκB and blocking the nuclear translocation of NF-κB.[17][19][21]
Caption: Quercetin inhibits the NF-κB pathway to reduce inflammation.
The MAPK Signaling Pathway
The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial mediators of cellular responses to a variety of external stimuli, including inflammatory signals.[22] Activation of these kinases can lead to the expression of pro-inflammatory genes. Quercetin has been demonstrated to inhibit the phosphorylation and activation of ERK, JNK, and p38 in response to inflammatory stimuli, thereby downregulating downstream inflammatory responses.[15][19][22]
Caption: Quercetin modulates the MAPK signaling pathway to suppress inflammation.
Quantitative Anti-inflammatory Data
The anti-inflammatory effects of quercetin have been quantified in various experimental models.
| Assay Type | Model System | Quercetin Concentration/Dose | Observed Effect | Reference |
| TNF-α Production | LPS-stimulated RAW264.7 macrophages | 5, 10, 20 µM | Dose-dependent reduction in TNF-α secretion. | [16] |
| IL-6 Production | LPS-stimulated RAW264.7 macrophages | 5, 10, 20 µM | Dose-dependent reduction in IL-6 secretion. | [16] |
| IL-1β Production | LPS-stimulated RAW264.7 macrophages | 5, 10, 20 µM | Dose-dependent reduction in IL-1β secretion. | [16] |
| Carrageenan-induced Mechanical Hypernociception | Mice | 30 and 100 mg/kg (i.p.) | Significant reduction in pain response. | [23] |
| Acetic Acid-induced Writhing | Mice | 10-60 mg/kg (i.p.) | Dose-dependent inhibition of nociceptive behavior. | [23] |
| C-reactive protein (CRP) levels | Human subjects with chronic diseases | Supplementation | Significant reduction in CRP levels. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the antioxidant and anti-inflammatory properties of quercetin.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the quercetin solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value (the concentration of quercetin required to scavenge 50% of the DPPH radicals) is then determined.[14]
-
-
Lipid Peroxidation Inhibition Assay:
-
Induce lipid peroxidation in a biological sample (e.g., brain homogenate, liver microsomes, or human platelets) using an oxidizing agent (e.g., FeSO4/ascorbate or AAPH).
-
Treat the sample with various concentrations of this compound.
-
Measure the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS).
-
The absorbance is read at a specific wavelength (e.g., 532 nm).
-
The inhibitory effect of quercetin is calculated by comparing the MDA levels in the treated samples to the untreated control.[14]
-
Anti-inflammatory Activity Assays
-
In Vitro Cytokine Production Assay:
-
Culture a suitable cell line (e.g., RAW264.7 macrophages) in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[16]
-
-
In Vivo Carrageenan-Induced Paw Edema Model:
-
Administer this compound (e.g., intraperitoneally or orally) to rodents at various doses.
-
After a specified time (e.g., 30 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume or thickness at different time points after carrageenan injection using a plethysmometer or calipers.
-
The anti-inflammatory effect is determined by the percentage of inhibition of paw edema in the quercetin-treated group compared to the vehicle-treated control group.[23]
-
Caption: A simplified workflow for in vitro and in vivo evaluation of quercetin.
Conclusion and Future Directions
This compound exhibits robust antioxidant and anti-inflammatory properties, which are substantiated by a large body of scientific evidence. Its ability to modulate key signaling pathways, including Nrf2, NF-κB, and MAPKs, underscores its potential as a therapeutic agent for a wide range of inflammatory and oxidative stress-related diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this versatile flavonoid.
Despite the promising preclinical data, the clinical utility of quercetin is currently limited by its low bioavailability.[2] Future research should focus on the development of novel delivery systems and formulations to enhance its absorption and efficacy in humans. Further well-designed clinical trials are also necessary to validate its therapeutic potential in various disease contexts.[2][6]
References
- 1. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Quercetin on the Nrf2 Pathway [casi.org]
- 5. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The therapeutic mechanisms of quercetin on inflammatory diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Review of Quercetin: Chemistry, Antioxidant Properties, and Bioavailability — Journal of Young Investigators [jyi.org]
- 11. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. onions-usa.org [onions-usa.org]
- 15. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons | PLOS One [journals.plos.org]
- 16. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quercetin modulates NF-kappa B and AP-1/JNK pathways to induce cell death in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Quercetin vs. Quercetin Dihydrate: A Technical Guide for Researchers and Formulation Scientists
Issued: November 19, 2025
Abstract
Quercetin, a prominent dietary flavonoid, is the subject of extensive research for its antioxidant, anti-inflammatory, and therapeutic potential. In laboratory and commercial settings, it is available primarily in two forms: quercetin anhydrous and quercetin dihydrate. The presence of two crystalline water molecules in the dihydrate form imparts distinct physicochemical properties that have significant implications for experimental design, formulation development, and clinical outcomes. This technical guide provides an in-depth comparison of these two forms, detailing their chemical properties, solubility, and stability, supplemented with standard experimental protocols and graphical workflows to aid researchers in making informed decisions.
Core Chemical and Physical Differences
The fundamental distinction between the two forms lies in the presence of water of hydration. Quercetin dihydrate incorporates two water molecules into its crystal structure for every molecule of quercetin.[1][2] This seemingly minor difference leads to variations in molecular weight, which is a critical parameter for accurate molar concentration calculations in experimental settings. Quercetin anhydrous can be obtained by heating the dihydrate form, typically between 95-97°C, to remove the water molecules.[3]
Both forms are typically sourced from the flower buds of Sophora japonica L. and appear as yellow crystalline powders.[2][3][4]
Table 1: Physicochemical Property Comparison
| Property | Quercetin Anhydrous | Quercetin Dihydrate |
| Molecular Formula | C₁₅H₁₀O₇[4][5] | C₁₅H₁₀O₇ · 2H₂O (or C₁₅H₁₄O₉)[4][6] |
| Molecular Weight | 302.23 g/mol [4][5] | 338.27 g/mol [6][7] |
| Water Content | < 1% (by definition) | ~10.6% (theoretical) |
| Appearance | Yellow crystalline powder[4][8] | Bright yellow crystalline powder[3][4] |
| Common Source | Dehydration of quercetin dihydrate[3] | Flower buds of Sophora japonica L.[2][3] |
Relationship Between Anhydrous and Dihydrate Forms
The conversion between quercetin anhydrous and its dihydrate form is a reversible process driven by the presence or absence of water and heat. This relationship is fundamental to understanding the material's handling and processing requirements.
Solubility Profile
Both forms of quercetin are characterized by poor aqueous solubility, a significant challenge for bioavailability.[9] While some sources make conflicting general claims, detailed studies provide a clearer picture. At ambient temperature, the solubility of both forms in water is exceptionally low. However, at elevated temperatures, quercetin dihydrate's solubility increases more significantly than that of the anhydrous form.[10][11]
The enhanced solubility of the dihydrate form at higher temperatures can be advantageous in specific extraction or formulation processes.[10][11] Conversely, the anhydrous form's higher lipophilicity may be better suited for lipid-based delivery systems like softgels or oil emulsions.[12]
Table 2: Aqueous Solubility Data
| Temperature | Quercetin Anhydrous (g/L) | Quercetin Dihydrate (g/L) |
| 25 °C | 0.00215[10][11] | 0.00263[10][11] |
| 140 °C | 0.665[10][11] | 1.49[10][11] |
Data sourced from a study using a continuous flow apparatus for measurement in subcritical water.[10][11]
Stability and Formulation Considerations
In solid-state, quercetin anhydrous is generally considered more stable and to possess a longer shelf life.[1][2] The absence of water molecules reduces the potential for degradation reactions, making it a preferred choice for solid dosage forms like tablets and capsules where long-term stability is paramount.[1][2]
The choice between the two forms is therefore highly dependent on the final formulation:
-
Aqueous Formulations (e.g., liquid supplements, syrups): Quercetin dihydrate may be suitable due to its slightly better dissolution characteristics in water-based media.[12]
-
Solid Dosage & Lipid-Based Formulations: Quercetin anhydrous is often preferred for its higher stability and potency per unit mass.[2][12]
It is crucial to note that despite these minor differences, both forms suffer from poor oral bioavailability, which is a more significant hurdle than the choice of form.[9][13] Advanced formulation strategies such as phytosomes, liposomes, or nano-formulations are typically required to overcome this limitation effectively.
Experimental Protocols
Accurate characterization and handling of quercetin forms are essential for reproducible research. The following are standard methodologies for key analyses.
Protocol: Determination of Water Content via Volumetric Karl Fischer Titration
This protocol determines the percentage of water in a sample, confirming its hydration state.
Objective: To quantify the water content of a quercetin sample to differentiate between the anhydrous and dihydrate forms.
Apparatus:
-
Automated Karl Fischer Titrator (Volumetric)
-
Titration vessel
-
Analytical balance
Reagents:
-
Karl Fischer Reagent (single-component or two-component system, e.g., Composit T2)
-
Anhydrous methanol (or appropriate Karl Fischer solvent)
-
Certified water standard or Sodium Tartrate Dihydrate for titer determination
Procedure:
-
System Preparation: Add anhydrous methanol to the titration vessel and pre-titrate with the Karl Fischer reagent until the endpoint is reached and the solvent is free of residual water.
-
Titer Determination: Accurately weigh a specified amount of sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) and add it to the vessel. Titrate to the electrometric endpoint. The water equivalence factor (titer, F) in mg/mL is calculated as: F = (Weight of sodium tartrate [mg] × 0.1566) / Volume of KF reagent [mL]
-
Sample Analysis: Accurately weigh approximately 100-200 mg of the quercetin sample and quickly transfer it to the titration vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent to the stable electrometric endpoint. Record the volume (V) of the reagent consumed.
-
Calculation: Calculate the percentage of water in the sample using the formula: Water (%) = (V [mL] × F [mg/mL]) / (Weight of sample [mg]) × 100
-
Interpretation: A result of ~10.6% confirms the dihydrate form, while a result typically <1% indicates the anhydrous form.
Protocol: Aqueous Solubility Determination via Shake-Flask Method
This protocol, based on USP General Chapter <1236>, determines the equilibrium solubility of a compound.[6][11][12]
Objective: To determine the saturation concentration of quercetin anhydrous or dihydrate in an aqueous medium at a controlled temperature.
Apparatus:
-
Orbital shaker or wrist-action shaker in a temperature-controlled incubator (e.g., 25°C ± 0.5°C)
-
Glass flasks with stoppers
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm, PTFE or other compatible material)
-
HPLC-UV or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of the quercetin sample to a flask containing a known volume of the desired aqueous medium (e.g., purified water, phosphate buffer). "Excess" is confirmed by the visible presence of undissolved solid material throughout the experiment.
-
Equilibration: Stopper the flasks and place them in the shaker incubator. Agitate at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required should be established by ensuring that concentrations from samples taken at different time points (e.g., 24h and 48h) are consistent.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot using a syringe filter to remove all undissolved particles.
-
Dilution: Dilute the filtered sample with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve prepared with the same form of quercetin.
-
Calculation: Calculate the concentration in the original sample, accounting for the dilution factor, to determine the equilibrium solubility in g/L or mol/L.
Workflow and Biological Context
Experimental Workflow: Stock Solution Preparation
A common source of error in in vitro studies is the incorrect calculation of molar concentrations due to using the wrong molecular weight. The following workflow illustrates the critical difference.
Signaling Pathway: Quercetin's Inhibition of NF-κB
Both forms of quercetin are biologically active. A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. Inflammatory stimuli, such as TNF-α, typically lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Quercetin has been shown to interfere with this process.[3][13]
Conclusion and Recommendations
The choice between quercetin anhydrous and quercetin dihydrate is a critical decision in research and development that hinges on the specific application.
-
Quercetin Dihydrate is the most common commercial form and is suitable for many applications, particularly if minor increases in aqueous solubility at high temperatures are beneficial.[10][13] However, its water content must be accounted for in all molar calculations.
-
Quercetin Anhydrous offers superior stability and higher potency by weight, making it the preferred form for developing stable solid dosage forms and for use in non-aqueous or lipid-based delivery systems.[2][12]
For all research, it is imperative to:
-
Verify the Form: Confirm the identity of the quercetin material using a method like Karl Fischer titration or by consulting the certificate of analysis.
-
Use the Correct Molecular Weight: Employ 302.23 g/mol for anhydrous and 338.27 g/mol for dihydrate to ensure accurate and reproducible concentration calculations.
-
Address Bioavailability: Recognize that regardless of the form, the inherently low bioavailability of quercetin is the primary challenge that must be addressed through advanced formulation strategies for in vivo efficacy.
References
- 1. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uspnf.com [uspnf.com]
- 3. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. quveon.com [quveon.com]
- 6. researchgate.net [researchgate.net]
- 7. metrohm.com [metrohm.com]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. Quercetin modulates AMPK/SIRT1/NF-κB signaling to inhibit inflammatory/oxidative stress responses in diabetic high fat diet-induced atherosclerosis in the rat carotid artery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uspnf.com [uspnf.com]
- 11. biorelevant.com [biorelevant.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Quercetin Hydrate vs. Quercetin Aglycone: An In-depth Technical Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quercetin, a prominent dietary flavonoid, has garnered significant attention for its potential therapeutic applications. However, its poor oral bioavailability presents a major hurdle in clinical development. This technical guide provides a comprehensive analysis of the comparative bioavailability of quercetin hydrate (dihydrate), the common supplemental form of quercetin aglycone, and its naturally occurring glycosidic forms. Through a detailed review of preclinical and clinical studies, this document elucidates the key factors governing quercetin absorption and metabolism, offering critical insights for researchers and drug development professionals seeking to optimize its delivery and efficacy. Quantitative pharmacokinetic data are summarized in comparative tables, and key experimental methodologies are detailed. Furthermore, intricate signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the complex processes involved in quercetin bioavailability.
Introduction: The Quercetin Bioavailability Challenge
Quercetin is ubiquitously found in fruits and vegetables, primarily in the form of glycosides, where the quercetin aglycone is attached to a sugar moiety.[1][2] In dietary supplements, quercetin is typically available as the aglycone, often in a dihydrate form for stability. The distinction between the aglycone and its glycosides is crucial, as the attached sugar molecule significantly influences the mechanisms of absorption and overall bioavailability.[3][4][5] Generally, quercetin glycosides, particularly quercetin-3-O-glucoside found in onions, exhibit superior bioavailability compared to the aglycone form.[3][6][7] This is attributed to the active transport of glucosides via the sodium-dependent glucose transporter 1 (SGLT1), whereas the aglycone relies on passive diffusion.[1][3]
Comparative Bioavailability: Quercetin Aglycone vs. Glycosides
The oral bioavailability of quercetin is a complex interplay of its chemical form, the food matrix, and inter-individual variations. The following tables summarize key pharmacokinetic parameters from human and animal studies, comparing quercetin aglycone with its common glycosidic forms.
Table 1: Pharmacokinetic Parameters of Quercetin Aglycone in Humans
| Formulation | Dose (mg) | Subjects (n) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Reference |
| Aglycone (capsules) | 50 | 16 | ~0.2 (calculated from ng/mL) | 4.8 | - | [8] |
| Aglycone (suspension) | 500 | 6 | 0.35 ± 0.09 | 4.7 | - | [9] |
| Aglycone (nutritional bar) | 500 | 6 | 0.70 ± 0.19 | 2.3 | - | [9] |
| Aglycone (chews) | 500 | 6 | 1.05 ± 0.39 | 3.3 | - | [9] |
Table 2: Comparative Pharmacokinetics of Quercetin Aglycone and Glycosides in Humans
| Form | Source | Dose (mg quercetin equivalent) | Subjects (n) | Cmax (µM) | Tmax (h) | Relative Bioavailability | Reference |
| Aglycone | Supplement | 544 | 6 | - | - | - | [10] |
| Glycosides | Red Onion | 47 | 6 | - | - | 166 mg supplement equivalent to 10 mg from onion | [10] |
| Aglycone | Supplement | 50 | 16 | - | 4.8 | Similar AUC to rutin | [8] |
| Rutin (glycoside) | Supplement | 100 (50 mg quercetin) | 16 | - | 7.5 | Similar AUC to aglycone | [8] |
Table 3: Comparative Pharmacokinetics of Quercetin Aglycone and Glycosides in Rats
| Form | Dose (mg quercetin equivalent) | Cmax (µM) (4h post-meal) | Relative Bioavailability | Reference |
| Aglycone | 20 | 1.7 ± 1.8 | - | [5] |
| Quercetin-3-glucoside | 20 | 33.2 ± 3.5 | ~19.5-fold higher than aglycone | [5] |
| Rutin (Quercetin-3-rutinoside) | 20 | ~3 | ~1.8-fold higher than aglycone | [5] |
| Quercetin-3-rhamnoside | 20 | Undetectable | - | [5] |
Experimental Protocols
A thorough understanding of the methodologies employed in bioavailability studies is essential for the critical evaluation of published data and the design of future experiments.
Human Pharmacokinetic Study Protocol
A representative experimental design to compare the bioavailability of different quercetin forms is a randomized, crossover study.
-
Subjects: Healthy volunteers (n=10-20) with a specified age range and body mass index (BMI). Exclusion criteria typically include smoking, use of medications known to interfere with flavonoid metabolism, and consumption of quercetin-rich foods for a defined period before and during the study.
-
Study Design: A randomized, single-dose, crossover design with a washout period of at least one week between treatments. Each subject receives each formulation (e.g., quercetin aglycone, quercetin glycoside from a food source) in a randomized order.
-
Dosage and Administration: Standardized doses of quercetin are administered orally after an overnight fast.
-
Blood Sampling: Venous blood samples are collected into heparinized or EDTA-containing tubes at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 h). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine Collection: Total urine is collected over a 24-hour period post-dose. The volume is recorded, and aliquots are stored at -80°C.
-
Sample Preparation and Analysis:
-
Enzymatic Hydrolysis: To measure total quercetin (aglycone + conjugates), plasma and urine samples are incubated with β-glucuronidase and sulfatase to deconjugate the metabolites back to the aglycone form.
-
Extraction: Quercetin is extracted from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Quantification: The concentration of quercetin is determined using high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS/MS) detection. A validated method with appropriate internal standards is crucial for accurate quantification.[6]
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Experimental Workflow Diagram
Caption: Workflow for a human pharmacokinetic study of quercetin.
Signaling Pathways of Quercetin Absorption and Metabolism
The bioavailability of quercetin is intricately regulated by a series of transport and metabolic processes in the intestine and liver.
Intestinal Absorption
The form of quercetin dictates its primary absorption pathway in the small intestine.
-
Quercetin Glycosides (e.g., Quercetin-3-glucoside): These are actively transported into enterocytes by the sodium-dependent glucose transporter 1 (SGLT1) .[1][3] Inside the cell, they can be deglycosylated by cytosolic β-glucosidases to release quercetin aglycone.
-
Quercetin Aglycone: This form is absorbed via passive diffusion across the apical membrane of enterocytes.
Some evidence also suggests the involvement of glucose transporter 2 (GLUT2) in the transport of quercetin and its glycosides.
Intestinal and Hepatic Metabolism (Phase II Metabolism)
Once inside the enterocytes, and subsequently in the liver, quercetin aglycone undergoes extensive phase II metabolism, resulting in the formation of more water-soluble conjugates that can be readily excreted. The primary metabolic reactions are:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs) .
-
Sulfation: Catalyzed by sulfotransferases (SULTs) .
-
Methylation: Catalyzed by catechol-O-methyltransferase (COMT) .
These conjugated metabolites are the predominant forms of quercetin found in systemic circulation.
Efflux from Enterocytes
Efflux transporters located on the apical membrane of enterocytes, such as Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP) , can pump quercetin and its conjugates back into the intestinal lumen, thereby limiting their net absorption.
Signaling Pathway Diagrams
Caption: Absorption and metabolism of quercetin in an enterocyte.
Caption: Hepatic metabolism and excretion of quercetin.
Conclusion and Future Directions
The evidence strongly indicates that the bioavailability of quercetin is significantly influenced by its chemical form, with glycosides, particularly quercetin-3-glucoside, demonstrating superior absorption compared to quercetin aglycone (dihydrate). This is primarily due to the involvement of active transport mechanisms for glycosides. The extensive phase II metabolism in the intestine and liver results in conjugated metabolites being the predominant forms in circulation.
For drug development professionals, these findings underscore the importance of formulation strategies to enhance the oral bioavailability of quercetin aglycone. Approaches such as the development of phytosomes, nanoemulsions, and other advanced delivery systems have shown promise in increasing the absorption of the aglycone. Furthermore, a deeper understanding of the interplay between quercetin, its metabolites, and efflux transporters is crucial for predicting and mitigating potential drug-drug interactions. Future research should focus on elucidating the specific bioactivities of the various quercetin metabolites and on developing targeted delivery systems that can bypass the limitations of its poor inherent bioavailability.
References
- 1. The role of glucose transporter SGLT1 and GLUT2 in the intestinal absorption of quercetin [ejmnc.com]
- 2. researchgate.net [researchgate.net]
- 3. Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium-dependent glucose transporter 1 and glucose transporter 2 mediate intestinal transport of quercetrin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 8. Inhibitory Effects of Quercetin and Its Main Methyl, Sulfate, and Glucuronic Acid Conjugates on Cytochrome P450 Enzymes, and on OATP, BCRP and MRP2 Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Respective bioavailability of quercetin aglycone and its glycosides in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Science of Quercetin Hydrate: A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin, a prominent dietary flavonoid, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides an in-depth exploration of the natural sources of quercetin hydrate and a comprehensive overview of the methodologies employed for its extraction from botanical matrices. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data on extraction efficiencies, and a visualization of the key signaling pathways influenced by this versatile phytochemical.
Natural Sources of this compound
Quercetin is ubiquitously distributed throughout the plant kingdom, predominantly in the form of its glycosides, such as rutin and quercitrin.[1] The concentration of quercetin varies significantly among different plant species and is influenced by factors such as plant part, geographical origin, and cultivation conditions.[1] Some of the most concentrated dietary sources of quercetin are capers, red onions, and kale.[1][2][3]
Table 1: Quercetin Content in Various Food Sources
| Food Source | Quercetin Content (mg per 100g) |
| Capers | 365[2] |
| Red Onions | 39[2] |
| Dill | 55[2] |
| Buckwheat | up to 36[2] |
| Kale | 8[2] |
| Cranberries | up to 22[2] |
| Blueberries | 7-14[2] |
| Apples | 5[2] |
| Dark-colored Grapes | 3[2] |
| Broccoli (raw) | 3[2] |
| Green Tea (per 100ml) | 2.63[2] |
Extraction of this compound from Natural Sources
The extraction of quercetin from plant materials is a critical step in its isolation for research and commercial purposes. The choice of extraction method significantly impacts the yield and purity of the final product. Common techniques range from conventional solvent extraction to more advanced, green technologies.[4]
Conventional Solvent Extraction
This traditional method involves the use of organic solvents to solubilize quercetin from the plant matrix. The selection of an appropriate solvent is crucial, with ethanol, methanol, and acetone being commonly employed due to their effectiveness in dissolving flavonoids.[5][6]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates micro-jets that disrupt the cell structure, enhancing solvent penetration and facilitating the release of intracellular compounds like quercetin.[4][7] This method generally offers higher yields in shorter extraction times compared to conventional methods.[4]
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the plant material. The rapid and localized heating creates pressure within the plant cells, leading to cell wall rupture and the release of target compounds into the solvent. MAE is known for its high efficiency, reduced solvent consumption, and shorter extraction times.[8][9]
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[10] This method is considered a green technology due to the use of a non-toxic, non-flammable, and environmentally friendly solvent.[10] The selectivity of SFE can be enhanced by adding a co-solvent, such as ethanol.[11]
Enzymatic Extraction
This method employs enzymes, such as cellulases and pectinases, to break down the plant cell wall components, thereby facilitating the release of quercetin.[6][12] Enzymatic extraction is a milder technique that can be highly specific and operate under gentle conditions, minimizing the degradation of the target compound.[6]
Table 2: Comparison of Quercetin Extraction Methods and Yields from Onion Skin
| Extraction Method | Solvent | Key Parameters | Quercetin Yield (mg/g dry weight) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 59% aqueous ethanol | Temperature: 49°C | 11.08 | [7] |
| Microwave-Assisted Extraction (MAE) | 69.7% ethanol | Time: 117 s | 4.75 ± 0.15 | [8] |
| Conventional Solvent Extraction | 60% ethanol | Temperature: 60°C | - | [4] |
| Supercritical Fluid Extraction (SFE) | CO2 with ethanol modifier | Pressure: 5700 psi, Temperature: 40°C | 0.024 (red onion), 0.020 (yellow onion) | [11] |
| Sequential Microwave/Ultrasound-Assisted Extraction | 70% ethanol | Microwave: 60s, Ultrasound: 15 min at 70°C | 103.2 (10.32%) | [13] |
Experimental Protocols
General Sample Preparation
-
Drying: Dry the plant material (e.g., onion skins) at 60°C in an oven until a constant weight is achieved to remove moisture.[14]
-
Grinding: Grind the dried material into a fine powder using a laboratory mill to increase the surface area for extraction.[14]
Protocol for Ultrasound-Assisted Extraction (UAE)
-
Sample and Solvent: Accurately weigh a specific amount of the powdered plant material (e.g., 0.5 g) and place it in a suitable extraction vessel. Add the extraction solvent (e.g., 30 mL of 59% aqueous ethanol) to achieve a desired solid-to-liquid ratio.[7][14]
-
Sonication: Immerse the extraction vessel in an ultrasonic bath. Set the desired temperature (e.g., 49°C) and sonication time (e.g., 15-35 minutes).[7]
-
Recovery: After sonication, filter the mixture to separate the solid residue from the liquid extract. The filtrate contains the extracted quercetin.[14]
Protocol for Microwave-Assisted Extraction (MAE)
-
Sample and Solvent: Place a weighed amount of the powdered plant material (e.g., 0.3 g) into a microwave-safe extraction vessel. Add the chosen solvent (e.g., 20 mL of a 1:1 water:ethanol mixture).[8]
-
Microwave Irradiation: Place the vessel in a microwave extraction system. Set the microwave power (e.g., 770 W) and extraction time (e.g., 120 seconds).[8]
-
Recovery: After extraction, allow the mixture to cool and then filter to separate the extract from the solid residue.[8]
Protocol for Supercritical Fluid Extraction (SFE)
-
Sample Loading: Pack the ground plant material into the extraction vessel of the SFE system.
-
Parameter Setting: Set the extraction parameters, including pressure (e.g., 10-30 MPa), temperature (e.g., 40-60°C), and CO2 flow rate.[10] If a co-solvent is used, set its percentage.
-
Extraction: Pump supercritical CO2 (with or without a co-solvent) through the extraction vessel.
-
Collection: Decompress the fluid leaving the extractor, causing the CO2 to return to a gaseous state and the quercetin to precipitate and be collected in a separator.
Protocol for Enzymatic Extraction
-
Sample and Buffer: Suspend the powdered plant material in a buffer solution with a specific pH (e.g., pH 5 using 0.02 M citric acid).[6]
-
Enzyme Addition: Add the selected enzyme(s) (e.g., snailase) to the mixture.[6]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 50°C) for a defined period (e.g., 12 hours) to allow for enzymatic digestion of the cell walls.[6]
-
Enzyme Inactivation: Heat the mixture (e.g., to 80°C for 20 minutes) to inactivate the enzymes.[6]
-
Recovery: Filter the mixture to separate the extract containing quercetin.
Visualization of Methodologies and Biological Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of quercetin from a plant source.
Caption: A generalized workflow for quercetin extraction and analysis.
Key Signaling Pathways Modulated by Quercetin
Quercetin has been shown to exert its biological effects by modulating several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.[15][16]
Caption: Quercetin's influence on key cellular signaling pathways.
Conclusion
This guide has provided a comprehensive overview of the natural sources of this compound and the diverse methodologies available for its extraction. The selection of an appropriate extraction technique is paramount and should be guided by considerations of yield, purity, cost, and environmental impact. The detailed protocols and comparative data presented herein are intended to assist researchers in making informed decisions for their specific applications. Furthermore, the visualization of quercetin's interaction with key cellular signaling pathways underscores its potential as a multifaceted therapeutic agent, warranting further investigation in drug discovery and development.
References
- 1. Quercetin - Wikipedia [en.wikipedia.org]
- 2. 10 Foods High in Quercetin (+ 5 Benefits) - Life Extension [lifeextension.com]
- 3. seekinghealth.com [seekinghealth.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Quercetin extraction technology and production process [greenskybio.com]
- 6. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity [imrpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of Green and Efficient Extraction Methods of Quercetin from Red Onion Scales Wastes Using Factorial Design for Method Optimization: A Comparative Study | MDPI [mdpi.com]
- 9. Microwave-assisted Extraction of Rutin and Quercetin from Flos Sophorae [crcu.jlu.edu.cn]
- 10. Organic supercritical CO2 extraction of quercetin. [greenskybio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Turning Waste into Wealth: Optimization of Microwave/Ultrasound-Assisted Extraction for Maximum Recovery of Quercetin and Total Flavonoids from Red Onion (Allium cepa L.) Skin Waste [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Pharmacokinetics and Metabolism of Quercetin Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin, a prominent dietary flavonoid, has garnered significant attention for its wide array of therapeutic properties, including antioxidant, anti-inflammatory, and anti-carcinogenic effects. However, its clinical utility is substantially hampered by poor oral bioavailability, rapid metabolism, and extensive interindividual variability. This technical guide provides an in-depth overview of the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and metabolism of quercetin hydrate. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by presenting quantitative pharmacokinetic data in structured tables, detailing experimental methodologies, and illustrating key pathways and processes through diagrams. A thorough understanding of these pharmacokinetic characteristics is crucial for the development of effective quercetin-based therapeutics and functional foods.
Introduction
Quercetin is a polyphenolic compound ubiquitously found in various fruits, vegetables, and grains, such as onions, apples, and tea. It exists predominantly in nature as glycosides, for instance, quercetin-3-O-glucoside (isoquercetin) and quercetin-3-O-rutinoside (rutin). While in vitro and in vivo studies have demonstrated its potential in mitigating a range of diseases, the translation of these findings into clinical applications is challenged by its complex pharmacokinetic profile. Key challenges include low water solubility, extensive first-pass metabolism in the intestine and liver, and rapid elimination, all of which contribute to its low systemic availability. This guide will dissect the journey of quercetin through the body, from ingestion to excretion, providing the detailed data and methodologies necessary for advanced research and development.
Pharmacokinetics: ADME Profile
The pharmacokinetic profile of quercetin is characterized by poor oral bioavailability and is influenced by several factors including its chemical form (aglycone vs. glycoside), the food matrix, and formulation.
Absorption
Quercetin absorption occurs in both the small and large intestines, governed by the nature of its attached sugar moiety.
-
Small Intestine: Quercetin glycosides, particularly monoglucosides like those found in onions, can be absorbed via two primary mechanisms. Some glycosides are taken up directly by sodium-dependent glucose transporter 1 (SGLT1) and subsequently hydrolyzed to quercetin aglycone within the enterocytes by β-glucosidases.[1] Alternatively, hydrolysis can occur at the brush border of intestinal epithelial cells by lactase-phlorizin hydrolase (LPH), releasing the aglycone which, due to its lipophilic nature, is then absorbed via passive diffusion.[2]
-
Large Intestine: Glycosides that are not absorbed in the small intestine, such as rutin, transit to the colon where they are hydrolyzed by microbial enzymes like α-L-rhamnosidases and β-glucosidases secreted by gut bacteria (e.g., Eubacterium ramulus).[3] The resulting aglycone is then absorbed by the colonocytes.
Factors such as dietary fats and non-digestible fibers have been shown to enhance quercetin bioavailability, likely by improving its solubility and micellarization in the intestinal lumen.[1]
Distribution
Once absorbed and having entered systemic circulation, quercetin and its metabolites are extensively bound to plasma proteins, primarily albumin (over 80%).[4] This binding limits the concentration of free, active compounds available to enter tissues. Distribution studies in animals have shown that quercetin accumulates in the liver, kidneys, lungs, and small intestine, with lower levels detected in the heart, brain, and spleen.[5]
Metabolism
Quercetin undergoes extensive and rapid metabolism in both the intestinal cells and the liver, a process that significantly reduces the systemic concentration of the parent aglycone. In fact, free quercetin is often undetectable in plasma.[6] The metabolism occurs in two main phases:
-
Phase I Metabolism: This phase involves oxidative reactions.
-
Phase II Metabolism: This is the predominant metabolic pathway for quercetin, involving conjugation reactions that increase its water solubility and facilitate excretion. The main reactions are:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), particularly isoforms like UGT1A1, UGT1A3, and UGT1A9, this process attaches glucuronic acid to quercetin's hydroxyl groups.[7][8] The primary metabolite found in plasma is quercetin-3-O-glucuronide.[2][7]
-
Sulfation: Mediated by sulfotransferases (SULTs), this reaction adds a sulfate group. Quercetin-3'-O-sulfate is a major sulfated metabolite.[4][9]
-
Methylation: Catechol-O-methyltransferase (COMT) catalyzes the methylation of the catechol group on the B-ring, forming metabolites like isorhamnetin (3'-O-methylquercetin) and tamarixetin.[9]
-
These conjugated metabolites are the primary forms of quercetin circulating in the blood.[10] Furthermore, gut microbiota can degrade the quercetin aglycone into smaller phenolic acids, such as 3,4-dihydroxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetic acid, which are also absorbed and may contribute to its biological activity.
Excretion
The water-soluble conjugated metabolites of quercetin are eliminated from the body primarily through the kidneys in urine and via the bile in feces.[4][10] The elimination half-life of quercetin metabolites is relatively long, with studies reporting values of around 11 hours in humans, suggesting potential for accumulation with repeated dosing.[6][11] Enterohepatic recirculation, where metabolites excreted in the bile are reabsorbed in the intestine, has also been observed, contributing to the complex plasma concentration-time profiles often seen with double peaks.[10]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of quercetin from various studies in humans and rats. Significant variability exists due to differences in formulation, dose, and analytical methods.
Table 1: Pharmacokinetic Parameters of Quercetin in Humans
| Formulation/Source | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Elimination Half-life (t½) (h) | Reference |
| Onion Supplement | 100 mg equiv. | 2.3 ± 1.5 | 0.7 ± 0.2 | - | ~11 | [6] |
| Quercetin-4'-O-glucoside | 100 mg equiv. | 2.1 ± 1.6 | 0.7 ± 0.3 | - | ~11 | [6] |
| Buckwheat Tea | 200 mg equiv. | 0.6 ± 0.7 | 4.3 ± 1.8 | - | ~11 | [6] |
| Rutin | 200 mg equiv. | 0.3 ± 0.3 | 7.0 ± 2.9 | - | ~11 | [6] |
| Quercetin Aglycone | 500 mg (3x daily) | - | - | - | 3.5 | [10] |
| LipoMicel™ Formulation | 500 mg | 107.9 ± 53.0 (ng/mL) | 3.0 | 545.2 ± 195.1 (ng·h/mL) | - | [12] |
| Standard Quercetin | 500 mg | 14.1 ± 8.1 (ng/mL) | 2.0 | 77.3 ± 37.4 (ng·h/mL) | - | [12] |
Table 2: Pharmacokinetic Parameters of Quercetin in Rats
| Compound Administered | Dose (Oral) | Cmax (µg/mL) | Tmax (min) | AUC₀-t (mg/L·min) | Reference |
| Quercetin (Qr) | 50 mg/kg | 7.47 ± 2.63 | 54.0 ± 25.1 | 2590.5 ± 987.9 | [3] |
| Isoquercitrin (IQ) | 50 mg/kg | 0.35 ± 0.11 | 27.0 ± 6.7 | 17.2 ± 7.3 | [3][13] |
| Quercetin-3-O-β-D-glucuronide (QG) | 50 mg/kg | 2.04 ± 0.85 | 222.0 ± 119.2 | 962.7 ± 602.3 | [3][13] |
| Quercetin-Me-β-CD Lyophilizate | 10 mg/kg equiv. | 0.64 ± 0.17 (Total Quercetin) | 60 | 193 (AUCinf) | [14] |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible pharmacokinetic data.
In Vivo Pharmacokinetic Study in Rats (Example Protocol)
This protocol outlines a typical procedure for assessing the pharmacokinetics of a quercetin formulation in rats.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted for 12 hours prior to dosing, with free access to water.
-
Dosing: A specific dose of the quercetin formulation (e.g., 50 mg/kg) is administered via oral gavage.
-
Blood Sampling: Blood samples (~200 µL) are collected from the tail vein or via a jugular vein cannula into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 x g for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Preparation for Analysis:
-
To a 100 µL plasma sample, add an internal standard (e.g., kaempferol or thymoquinone).
-
Perform protein precipitation by adding an organic solvent like acetonitrile or methanol (e.g., 3 volumes).
-
Vortex the mixture and centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Analytical Method (LC-MS/MS):
-
Chromatography: Use a C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[15]
-
Mobile Phase: A gradient elution is typically used with two solvents: (A) Water with 0.1% formic acid and (B) Acetonitrile/Methanol with 0.1% formic acid.[15][16]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in negative ion and multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.[5]
-
-
Pharmacokinetic Analysis: Calculate key parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.[10]
In Vitro Metabolism Study using Human Liver Microsomes (Example Protocol)
This protocol is designed to investigate the metabolic stability and pathways of quercetin.
-
Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (or NADPH), phosphate buffer (pH 7.4), and the test compound (quercetin).
-
Incubation:
-
Pre-incubate HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Add quercetin (e.g., at a final concentration of 1-10 µM) to the microsome suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Reaction Termination:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Metabolite Identification: Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF MS/MS) to identify potential metabolites based on their accurate mass and fragmentation patterns.[17][18]
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate metabolic stability parameters like in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations: Pathways and Workflows
Caption: Overview of Quercetin's ADME (Absorption, Distribution, Metabolism, Excretion) pathway.
Caption: Major metabolic pathways of quercetin in the intestine and liver.
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
Conclusion
The pharmacokinetics of this compound are complex, defined by poor absorption, extensive first-pass metabolism, and rapid elimination of its conjugated metabolites. The bioavailability is highly dependent on the chemical form of quercetin administered, with glycosides from sources like onions showing better absorption than the pure aglycone or rutinosides. The primary circulating forms are glucuronidated, sulfated, and methylated metabolites, not the free aglycone, which has significant implications for its biological activity. For drug development professionals, overcoming these pharmacokinetic hurdles is paramount. Future research should focus on advanced formulation strategies, such as nano-formulations, liposomes, and co-administration with absorption enhancers, to improve the systemic exposure and therapeutic efficacy of this promising natural compound. Detailed and standardized experimental protocols, as outlined in this guide, are essential for generating comparable and reliable data to advance this field of research.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 4. researchgate.net [researchgate.net]
- 5. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Pharmacokinetics and Bioavailability of Quercetin Glycosides in Humans | Semantic Scholar [semanticscholar.org]
- 7. Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Comparative Serum and Brain Pharmacokinetics of Quercetin after Oral and Nasal Administration to Rats as Lyophilized Complexes with β-Cyclodextrin Derivatives and Their Blends with Mannitol/Lecithin Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
Quercetin Hydrate: An In-Depth Technical Guide to its PI3K Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin, a naturally occurring flavonoid, has garnered significant attention for its therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the inhibitory activity of quercetin hydrate on the Phosphoinositide 3-kinase (PI3K) signaling pathway. It delves into the molecular mechanisms of action, presents quantitative data on its inhibitory potency, and offers detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of quercetin's role as a PI3K inhibitor.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Quercetin, a flavonoid found in various fruits and vegetables, has emerged as a promising natural compound with potent anti-cancer properties. Extensive research has demonstrated that quercetin exerts its anti-neoplastic effects, at least in part, by directly targeting and inhibiting the PI3K/AKT/mTOR signaling cascade. This guide serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on quercetin's PI3K inhibitor activity.
Mechanism of Action: Quercetin as a PI3K Inhibitor
Quercetin's inhibitory effect on the PI3K pathway is multi-faceted, involving direct interaction with the PI3K enzyme and modulation of downstream signaling components.
Direct Inhibition of PI3K: Molecular docking and in vitro kinase assays have demonstrated that quercetin directly binds to the ATP-binding pocket of PI3K, particularly the p110γ isoform, thereby inhibiting its kinase activity. This competitive inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K pathway.
Downstream Effects: By inhibiting PI3K, quercetin effectively blocks the activation of downstream effectors, most notably AKT (also known as Protein Kinase B) and mammalian Target of Rapamycin (mTOR). The suppression of AKT and mTOR phosphorylation leads to:
-
Induction of Apoptosis: Quercetin promotes programmed cell death in cancer cells by down-regulating anti-apoptotic proteins (e.g., Bcl-2) and up-regulating pro-apoptotic proteins (e.g., Bax, caspases).
-
Induction of Autophagy: Quercetin can also trigger autophagy, a cellular self-degradation process that can lead to cell death in certain contexts.
-
Cell Cycle Arrest: By inhibiting the PI3K/AKT/mTOR pathway, quercetin can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.
The following diagram illustrates the inhibitory effect of quercetin on the PI3K/AKT/mTOR signaling pathway.
Quantitative Data
The inhibitory potency of quercetin has been evaluated in various in vitro studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Quercetin against PI3Kγ
| Parameter | Value | Reference |
| IC50 | ~14 µM | [1] |
Note: IC50 values for other PI3K isoforms (α, β, δ) are not consistently reported in the reviewed literature and represent an area for further investigation.
Table 2: IC50 Values of Quercetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| CT-26 | Colon Carcinoma | 24 | >120 | [2] |
| CT-26 | Colon Carcinoma | 48 | 80.5 | [2] |
| CT-26 | Colon Carcinoma | 72 | 45.2 | [2] |
| LNCaP | Prostate Adenocarcinoma | 24 | >120 | [2] |
| LNCaP | Prostate Adenocarcinoma | 48 | 65.3 | [2] |
| LNCaP | Prostate Adenocarcinoma | 72 | 30.1 | [2] |
| PC3 | Human Prostate | 24 | >120 | [2] |
| PC3 | Human Prostate | 48 | 90.7 | [2] |
| PC3 | Human Prostate | 72 | 55.4 | [2] |
| MCF-7 | Breast Cancer | 24 | >120 | [2] |
| MCF-7 | Breast Cancer | 48 | 75.1 | [2] |
| MCF-7 | Breast Cancer | 72 | 40.8 | [2] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 24 | 48.6 | [2] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 48 | 25.3 | [2] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 72 | 10.7 | [2] |
| Raji | Human Lymphoid | 24 | 55.2 | [2] |
| Raji | Human Lymphoid | 48 | 30.1 | [2] |
| Raji | Human Lymphoid | 72 | 15.8 | [2] |
| U266B1 | Human Myeloma | 24 | 60.3 | [2] |
| U266B1 | Human Myeloma | 48 | 35.7 | [2] |
| U266B1 | Human Myeloma | 72 | 20.4 | [2] |
| CHO | Ovarian Cancer | 24 | >120 | [2] |
| CHO | Ovarian Cancer | 48 | 95.2 | [2] |
| CHO | Ovarian Cancer | 72 | 60.1 | [2] |
Table 3: Molecular Docking Binding Energies of Quercetin with PI3K Pathway Proteins
| Target Protein | Binding Energy (kcal/mol) | Reference |
| PI3K | -8.333 | [3] |
| AKT | -4.478 | [3] |
| mTOR | -6.766 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the PI3K inhibitory activity of quercetin.
In Vitro PI3K Kinase Assay
This assay measures the direct inhibitory effect of quercetin on the enzymatic activity of PI3K. A common method involves a radioactive assay using [γ-32P] ATP.[1]
Materials:
-
Recombinant human PI3Kγ enzyme
-
PI(4,5)P2 substrate
-
[γ-32P] ATP
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Thin Layer Chromatography (TLC) plate
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, PI(4,5)P2 substrate, and recombinant PI3Kγ enzyme.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-32P] ATP.
-
Incubate the reaction at 30°C for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1N HCl).
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP3) from the unreacted substrate.
-
Expose the TLC plate to a phosphor screen and visualize the radioactive signal using a phosphorimager.
-
Quantify the band intensities to determine the extent of PI3K inhibition at different quercetin concentrations.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of quercetin concentration.
Western Blot Analysis of PI3K Pathway Proteins
Western blotting is used to assess the phosphorylation status and total protein levels of key components of the PI3K/AKT/mTOR pathway in cells treated with quercetin.[4][5]
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells using a suitable lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for total proteins and the loading control.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of quercetin on cancer cells and to determine its IC50 value.[2][6]
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells at a specific density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of quercetin concentration to determine the IC50 value.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (quercetin) to a receptor (PI3K).[3][7]
Software:
-
AutoDockTools
-
PyMOL or other molecular visualization software
Procedure:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target PI3K isoform (e.g., PIK3CG for PI3Kγ) from the Protein Data Bank (PDB).
-
Remove water molecules and any existing ligands from the protein structure.
-
Add polar hydrogens and assign Kollman charges to the protein using AutoDockTools.
-
-
Ligand Preparation:
-
Obtain the 3D structure of quercetin from a chemical database (e.g., PubChem).
-
Optimize the ligand's geometry and assign Gasteiger charges using AutoDockTools.
-
-
Grid Box Generation:
-
Define a grid box that encompasses the ATP-binding site of the PI3K enzyme. The grid parameters should be large enough to allow for flexible docking of the ligand.
-
-
Docking Simulation:
-
Perform the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Generate multiple docking poses (conformations) of quercetin within the binding site.
-
-
Analysis of Results:
-
Analyze the docking results to identify the most favorable binding pose based on the lowest binding energy.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using PyMOL to understand the molecular basis of binding.
-
Conclusion
This compound is a promising natural compound that exhibits significant inhibitory activity against the PI3K/AKT/mTOR signaling pathway. Its ability to directly target PI3K, coupled with its downstream effects on apoptosis and cell proliferation, underscores its potential as a valuable agent in cancer therapy and drug development. This technical guide provides a foundational understanding of quercetin's mechanism of action, quantitative inhibitory data, and detailed experimental protocols to aid researchers in their exploration of this multifaceted flavonoid. Further investigation into its isoform selectivity and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of quercetin in regulating cellular autophagy in multiple organs of Goto-Kakizaki rats through the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin Induces Apoptosis Through Downregulating P4HA2 and Inhibiting the PI3K/Akt/mTOR Axis in Hepatocellular Carcinoma Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Thermal Behavior of Quercetin Hydrate Polymorphs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quercetin, a prominent dietary flavonoid, is the subject of extensive research for its potential therapeutic benefits. However, its solid-state properties, particularly the existence of various hydrate and polymorphic forms, significantly impact its stability, solubility, and bioavailability. This technical guide provides an in-depth analysis of the thermal stability of quercetin hydrate polymorphs, offering a comprehensive resource for researchers and professionals in drug development.
The Complex Solid-State Landscape of Quercetin
Quercetin can exist in various solid forms, including anhydrous polymorphs and hydrated states, most commonly as a dihydrate.[1][2] The degree of hydration within the crystal lattice plays a critical role in the physicochemical properties and thermodynamic stability of the compound.[1][2][3] The thermal stability of quercetin is highly dependent on its degree of hydration, with quercetin dihydrate generally considered to be thermodynamically more stable than other crystalline forms.[1][2] The solid-form landscape of quercetin is complex and can be influenced by factors such as the solvent system used for crystallization. For instance, different solvates can be obtained from ethanol and methanol.[4][5]
Thermal Analysis of this compound Polymorphs
Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for characterizing the thermal behavior of quercetin's solid forms. These methods provide quantitative data on phase transitions, dehydration events, and decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of transition temperatures and enthalpies.
Table 1: Summary of DSC Data for Quercetin Hydrates and Anhydrous Forms
| Sample | Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (kJ/mol) | Reference |
| Quercetin Dihydrate | Dehydration | ~85.8 | ~98.4 / ~100 | >100 | [6][7] |
| Quercetin Dihydrate | Decomposition | - | ~335.3 | - | [5] |
| Anhydrous Quercetin | Melting/Decomposition | Slightly lower than QA | ~320 | 41.5 / 51.1 | [6] |
| This compound (unspecified) | Solid-Solid Transition | - | 10-20 | 35 | [6] |
| Three this compound Polymorphs | Water Loss | - | 82, 105, 119 | - | [8][9][10] |
| Three this compound Polymorphs | Melting | - | 317, 318, 323 | - | [8][9][10] |
Note: Values can vary depending on the specific polymorph, degree of hydration, and experimental conditions such as heating rate.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on dehydration and decomposition processes.
Table 2: Summary of TGA Data for Quercetin Hydrates
| Sample | Event | Temperature Range (°C) | Mass Loss (%) | Corresponding Water Molecules | Reference |
| Quercetin Dihydrate | Dehydration | 90-135 | 7-8 | ~2 | [8][9] |
| This compound (QH) | Dehydration | ~100 | 9.7 | Less than 2 | [6] |
| Anhydrous Quercetin (from dihydrate) | Decomposition | >230 | - | - | [8] |
Structural Characterization: X-Ray Powder Diffraction (XRPD)
X-Ray Powder Diffraction is a crucial technique for identifying and differentiating the crystalline forms of quercetin. The diffraction patterns are unique to each polymorph and hydrate, acting as a fingerprint for the crystal structure. Different solid forms of quercetin, including two anhydrous forms and two hydrates, exhibit distinct PXRD patterns.[4][5] For example, changes in the PXRD pattern upon heating can indicate a structural transformation.[4] The unprocessed, crystalline form of quercetin shows numerous high-intensity peaks, while amorphous forms resulting from processes like co-precipitation lack these defined peaks.[11]
Experimental Protocols
Detailed and consistent experimental methodologies are paramount for obtaining reproducible and comparable data in the study of polymorphic systems.
Differential Scanning Calorimetry (DSC)
-
Apparatus: A calibrated DSC instrument, such as a Mettler Toledo DSC 821e or a Shimadzu DSC-50.[7][8]
-
Sample Preparation: Samples are accurately weighed and sealed in aluminum pans. For volatile substances or to prevent water loss before the dehydration event, the pan covers may be perforated.[7]
-
Experimental Conditions:
-
Data Analysis: The onset temperature, peak temperature, and enthalpy of thermal events are determined from the resulting thermogram using the instrument's software.[7]
Thermogravimetric Analysis (TGA)
-
Apparatus: A calibrated thermogravimetric analyzer, such as a Shimadzu TGA-50.[8]
-
Sample Preparation: An accurately weighed sample is placed in an appropriate sample pan.
-
Experimental Conditions:
-
Data Analysis: The percentage of mass loss is determined as a function of temperature.
X-Ray Powder Diffraction (XRPD)
-
Apparatus: A powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).
-
Sample Preparation: A sufficient amount of the powdered sample is placed on a sample holder and flattened to ensure a smooth, level surface.
-
Data Acquisition: The sample is scanned over a specific 2θ range (e.g., 5° to 40°) at a defined step size and scan speed.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks for each crystalline form.
Visualizing the Thermal Transformation Pathway
The following diagram illustrates the typical thermal transformation pathway of quercetin dihydrate upon heating.
Inter-conversion and Stability Considerations
The various solid forms of quercetin can interconvert under different conditions of temperature and humidity. The anhydrous form, for example, can be generated by heating the dihydrate form.[10] However, this anhydrous form may be less stable and can revert to a hydrated form in the presence of moisture. The stability of these forms is a critical consideration in the development of pharmaceutical formulations, as phase transformations can affect product performance and shelf-life.
The following workflow outlines the general process for characterizing the thermal stability of quercetin polymorphs.
Conclusion
A thorough understanding of the thermal stability of this compound polymorphs is essential for the successful development of stable and efficacious quercetin-based products. The presence of different hydrated and anhydrous forms with distinct thermal behaviors necessitates a comprehensive characterization using a combination of analytical techniques. This guide provides a foundational understanding and practical protocols for researchers and drug development professionals to navigate the complex solid-state chemistry of quercetin. By carefully controlling and characterizing the solid form of quercetin, it is possible to optimize its therapeutic potential.
References
- 1. Physicochemical properties and thermal stability of quercetin hydrates in the solid state [inis.iaea.org]
- 2. Physicochemical properties and thermal stability of quercetin hydrates in the solid state (Journal Article) | ETDEWEB [osti.gov]
- 3. Physicochemical properties and thermal stability of quercetin hydrates in the solid state [agris.fao.org]
- 4. Navigating the Complex Solid Form Landscape of the Quercetin Flavonoid Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Thermodynamic Thermal Properties of Quercetin and Similar Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Quercetin Hydrate: A Technical Guide to its Role in Modulating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous chronic diseases. Quercetin, a naturally occurring flavonoid, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth analysis of the mechanisms by which quercetin hydrate modulates oxidative stress. It details the direct and indirect antioxidant actions of quercetin, its influence on critical signaling pathways such as Nrf2-ARE and MAPK, and provides a summary of quantitative data from pertinent studies. Furthermore, this guide outlines key experimental protocols for evaluating the antioxidant effects of quercetin, offering a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug development.
Introduction: The Double-Edged Sword of Oxidative Stress
Reactive oxygen species are natural byproducts of cellular metabolism and play vital roles in cell signaling and homeostasis. However, their overproduction or the impairment of antioxidant defense systems leads to oxidative stress. This condition inflicts damage on crucial cellular components, including lipids, proteins, and DNA, and is implicated in the pathogenesis of cardiovascular diseases, neurodegenerative disorders, cancer, and diabetes.[1]
Quercetin (3,3′,4′,5,7-pentahydroxyflavone), a flavonoid ubiquitously found in fruits and vegetables, has emerged as a promising therapeutic agent due to its remarkable antioxidant and anti-inflammatory properties.[1][2] Its ability to mitigate oxidative stress stems from both direct radical scavenging activities and the modulation of endogenous antioxidant defense mechanisms.[3][4]
Mechanisms of Action: How this compound Combats Oxidative Stress
This compound employs a multi-pronged approach to counteract oxidative stress, which can be broadly categorized into direct and indirect antioxidant effects.
Direct Antioxidant Activity: A Potent Radical Scavenger
Quercetin's molecular structure, particularly the presence of multiple hydroxyl groups, endows it with the ability to directly neutralize a wide array of reactive oxygen species.[5] This direct scavenging activity is a primary line of defense against oxidative damage.
-
Free Radical Scavenging: Quercetin can donate hydrogen atoms from its hydroxyl groups to neutralize highly reactive free radicals, such as the superoxide anion (O₂⁻), hydroxyl radical (•OH), and peroxyl radicals.[2][3] This process transforms the radicals into more stable and less harmful molecules.
-
Chelation of Metal Ions: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of ROS through Fenton-like reactions.[6] Quercetin can chelate these metal ions, preventing them from participating in radical-generating reactions.[7]
-
Inhibition of Oxidative Enzymes: Quercetin has been shown to inhibit the activity of enzymes that are major sources of ROS, such as xanthine oxidase and NADPH oxidase.[3] By suppressing these enzymes, quercetin reduces the overall cellular production of superoxide radicals.
Indirect Antioxidant Activity: Modulating Cellular Signaling Pathways
Beyond its direct scavenging capabilities, quercetin exerts a more profound and lasting antioxidant effect by modulating key signaling pathways that regulate the expression of endogenous antioxidant enzymes and cytoprotective proteins.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like quercetin, Nrf2 is released from Keap1 and translocates to the nucleus.[8][9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[10]
Quercetin activates the Nrf2 pathway, leading to the enhanced synthesis of a battery of protective enzymes, including:[11]
-
Heme oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[8]
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones.
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[12]
-
Superoxide dismutase (SOD) and Catalase (CAT): Enzymes that detoxify superoxide radicals and hydrogen peroxide, respectively.[13]
dot
Caption: Quercetin-mediated activation of the Nrf2-ARE signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades involved in various cellular processes, including the response to oxidative stress. The key MAPK pathways include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[14] Quercetin has been shown to modulate these pathways to protect against oxidative injury.[15][16]
For instance, in some cellular contexts, quercetin can inhibit the activation of pro-apoptotic JNK and p38 MAPK pathways, which are often triggered by oxidative stress, thereby preventing cell death.[14] Conversely, it can activate the pro-survival ERK pathway, which can contribute to the upregulation of antioxidant defenses.[15] The precise effect of quercetin on MAPK signaling can be cell-type and context-dependent.
dot
Caption: Modulation of MAPK signaling pathways by quercetin in response to oxidative stress.
Quantitative Data on the Antioxidant Effects of this compound
Numerous in vitro and in vivo studies have quantified the antioxidant efficacy of quercetin. The following tables summarize key findings from the literature.
Table 1: In Vitro Antioxidant Activity of Quercetin
| Assay Type | Model System | Quercetin Concentration | Observed Effect | Reference |
| DPPH Radical Scavenging | Chemical Assay | IC50: 0.74 µg/mL | Potent radical scavenging activity. | [17] |
| ABTS Radical Scavenging | Chemical Assay | IC50: 1.89 ± 0.33 μg/mL | Strong radical scavenging capacity. | [18] |
| Ferric Reducing Antioxidant Power (FRAP) | Chemical Assay | - | Increased reducing power with increasing concentration. | [17] |
| Intracellular ROS Reduction | Ovarian Cancer Cells (C13*) | 20 µM | Reduced mean ROS level from 99.05 to 70.4. | [19] |
| Intracellular ROS Reduction | HepG2 Cells | 41.25 - 330 µM | Dose-dependent reduction in ROS levels. | [20] |
| Intracellular ROS Reduction | SK-Hep-1 Cells | 1 and 5 µM | Restored ethanol-induced ROS levels to near normal. | [21] |
| Lipid Peroxidation Inhibition (MDA) | LLC-PK1 Cells | 10-100 µM | Concentration-dependent protection against oxidant-induced MDA release. | [22] |
Table 2: In Vivo Antioxidant Effects of Quercetin Supplementation
| Study Population/Model | Dosage | Duration | Key Findings | Reference |
| Hyperammonemic Rats | - | - | Increased activities of SOD, CAT, and GPx; decreased TBARS and HP. | [23] |
| Rats with Experimental Periodontitis | 100 mg/kg (intramuscular) | 7 days | Increased SOD activity in blood serum by 1.13 times. | [24] |
| Endurance Runners | 1000 mg/day | 6 weeks | Significant decrease in serum malondialdehyde (MDA) levels. | [25] |
| Men with Hypertension and CAD | 250 mg/day | 8 weeks | Significant increase in plasma Total Antioxidant Capacity (TAC) and decrease in MDA. | [26] |
| Diabetic Rats | - | Long-term | Increased antioxidant enzyme capacities and reduced oxidant damage in various tissues. | [13] |
| Mice with Influenza Virus Infection | - | - | 43% reduction in lung TBARS levels. | [27] |
Experimental Protocols for Assessing Antioxidant Activity
This section provides an overview of common experimental protocols used to evaluate the antioxidant effects of quercetin.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Assay Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used to measure intracellular ROS.[28] DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[29] The fluorescence intensity is directly proportional to the level of intracellular ROS.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, HT22) in a suitable culture vessel and allow them to adhere. Treat the cells with this compound at various concentrations for a specified duration. An untreated control and a positive control (e.g., H₂O₂) should be included.
-
Probe Loading: After treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM) in the dark at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Following incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[28][29] The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.
-
Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control or normalize it to cell number or protein concentration.
-
dot
Caption: Experimental workflow for the DCFH-DA assay to measure intracellular ROS.
Assessment of Lipid Peroxidation
-
Assay Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a major end-product of this process.[30] MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically.
-
Methodology:
-
Sample Preparation: Homogenize tissue samples or lyse cultured cells in a suitable buffer on ice.
-
Reaction Mixture: To a specific volume of the sample homogenate or lysate, add a solution of TBA in an acidic medium (e.g., trichloroacetic acid or acetic acid).
-
Incubation: Heat the reaction mixture in a water bath at 95-100°C for a defined period (e.g., 60 minutes) to facilitate the formation of the MDA-TBA adduct.
-
Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at a wavelength of approximately 532 nm.
-
Quantification: Calculate the concentration of MDA in the samples using a standard curve prepared with a known concentration of MDA or 1,1,3,3-tetramethoxypropane.[30]
-
Measurement of Antioxidant Enzyme Activity
-
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay often relies on the inhibition of a superoxide-generating system (e.g., xanthine/xanthine oxidase) that reduces a detector molecule (e.g., nitroblue tetrazolium, NBT). SOD in the sample competes for the superoxide radicals, thus inhibiting the reduction of the detector. The degree of inhibition is proportional to the SOD activity.
-
Methodology: The reaction mixture typically contains the sample, the superoxide-generating system, and the detector. The change in absorbance is monitored over time.
-
-
Catalase (CAT) Activity Assay:
-
Principle: This assay directly measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Methodology: The disappearance of H₂O₂ is monitored spectrophotometrically at 240 nm. The rate of decrease in absorbance is proportional to the catalase activity in the sample.
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
Principle: This is often a coupled enzyme assay. GPx reduces an organic hydroperoxide or H₂O₂ using glutathione (GSH) as a reductant, forming oxidized glutathione (GSSG). GSSG is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH.
-
Methodology: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the GPx activity.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of oxidative stress through a combination of direct radical scavenging and the regulation of key cellular signaling pathways, most notably the Nrf2-ARE and MAPK pathways. The quantitative data from numerous studies consistently support its antioxidant efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation of quercetin and other potential antioxidant compounds.
Future research should focus on enhancing the bioavailability of quercetin, conducting large-scale clinical trials to establish definitive therapeutic guidelines for various oxidative stress-related diseases, and further elucidating the intricate molecular mechanisms underlying its cytoprotective effects. The development of novel delivery systems and combination therapies involving quercetin could unlock its full therapeutic potential in the management of a wide range of chronic and degenerative diseases.
References
- 1. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protective Mechanisms of Quercetin Against Myocardial Ischemia Reperfusion Injury [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective mechanism of quercetin and rutin using glutathione metabolism on HO-induced oxidative stress in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quercetin attenuated oxidative DNA damage through NRF2 signaling pathway in rats with DMH induced colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons | PLOS One [journals.plos.org]
- 17. nehu.ac.in [nehu.ac.in]
- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Potential in vitro Protective Effect of Quercetin, Catechin, Caffeic Acid and Phytic Acid against Ethanol-Induced Oxidative Stress in SK-Hep-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of oxidant-induced lipid peroxidation in cultured renal tubular epithelial cells (LLC-PK1) by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Influence of the Flavonoid, Quercetin on Antioxidant Status, Lipid Peroxidation and Histopathological Changes in Hyperammonemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of quercetin on antioxidant potential in the experimental periodontitis development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Long-term quercetin supplementation reduces lipid peroxidation but does not improve performance in endurance runners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 27. Effect of Quercetin on lipid peroxidation and changes in lung morphology in experimental influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 30. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
Unveiling the Many Faces of Quercetin Hydrate: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – November 19, 2025 – In the dynamic landscape of scientific research and drug development, precise molecular identification is paramount. This technical guide provides an in-depth exploration of the synonyms, physicochemical properties, and key biological signaling pathways associated with quercetin hydrate. Designed for researchers, scientists, and professionals in drug development, this document aims to be a comprehensive resource, ensuring clarity and facilitating advanced research into this multifaceted flavonoid.
Quercetin, a naturally occurring polyphenol found in a variety of fruits and vegetables, is the subject of extensive research for its antioxidant, anti-inflammatory, and potential therapeutic properties. It is commonly available in its hydrated form, which presents unique characteristics relevant to experimental design and formulation. This guide will delineate the various terminologies used for this compound in scientific literature, present its quantitative data in accessible formats, and detail experimental protocols for its analysis.
Synonyms and Chemical Identity
In scientific literature and commercial databases, this compound is referred to by a multitude of synonyms. Clarity on these terms is crucial for comprehensive literature searches and accurate reporting. The compound is systematically named 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one. Depending on the number of water molecules associated, it is often specified as quercetin dihydrate.
Below is a table summarizing the common synonyms and identifiers for this compound and its related forms.
| Identifier Type | Quercetin Dihydrate | This compound (unspecified) | Quercetin (Anhydrous) |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one dihydrate | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one, hydrate | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one |
| Synonyms | 3,3',4',5,7-Pentahydroxyflavone dihydrate[1][2]; Natural Yellow 10[3]; C.I. 75670[3] | 3,3',4',5,7-Pentahydroxyflavone hydrate[4] | Meletin[5]; Sophoretin[5]; Quercetine[5]; Xanthaurine[5]; 3,3',4',5,7-Pentahydroxyflavone[5] |
| CAS Number | 6151-25-3[1][2][3][6] | 849061-97-8[4] | 117-39-5[5] |
| Molecular Formula | C15H10O7·2H2O[2][3] | C15H10O7·xH2O | C15H10O7[7] |
| Molecular Weight | 338.27 g/mol [1][2][3] | 302.24 g/mol (anhydrous basis) | 302.24 g/mol [5] |
| PubChem CID | 5284452[2][3][6] | 16212154 | 5280343[5] |
Physicochemical Properties: A Comparative Overview
The degree of hydration significantly influences the physicochemical properties of quercetin, impacting its solubility, stability, and bioavailability. Understanding these differences is critical for formulating effective delivery systems and designing accurate in vitro and in vivo studies.
Solubility Profile
Quercetin and its hydrates are known for their poor aqueous solubility, a factor that limits their clinical applications.[8][9] The solubility is, however, influenced by temperature and the specific form of the compound.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| Quercetin Anhydrous | Water | 25 | 0.00215 g/L | [10][11] |
| Quercetin Anhydrous | Water | 140 | 0.665 g/L | [10][11] |
| Quercetin Dihydrate | Water | 25 | 0.00263 g/L | [10][11] |
| Quercetin Dihydrate | Water | 140 | 1.49 g/L | [10][11] |
| This compound | Ethanol | Room Temperature | ~2 mg/mL | [12][13] |
| This compound | DMSO | Room Temperature | ~30 mg/mL | [12][13] |
| This compound | DMF | Room Temperature | ~30 mg/mL | [12][13] |
| This compound | DMSO:PBS (pH 7.2) (1:4) | Room Temperature | ~1 mg/mL | [12][13] |
At temperatures at or above 100°C, the aqueous solubility of quercetin dihydrate is 1.5 to 2.5 times higher than that of anhydrous quercetin.[10][11]
Antioxidant Activity
The antioxidant capacity of quercetin is a cornerstone of its biological activity. This is often quantified by its ability to scavenge free radicals, with IC50 values providing a measure of potency.
| Assay | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | Quercetin | 19.17 µg/mL | [14] |
| H2O2 Scavenging | Quercetin | 36.22 µg/mL | [14] |
| ABTS Radical Scavenging | Quercetin | 1.89 ± 0.33 μg/mL | [15] |
| PI3Kγ Inhibition | This compound | 2.4 µM | [16] |
| PI3Kδ Inhibition | This compound | 3.0 µM | [16] |
| PI3Kβ Inhibition | This compound | 5.4 µM | [16] |
Signaling Pathways Modulated by Quercetin
Quercetin exerts its pleiotropic effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation, cell survival, and apoptosis. The following diagrams, generated using the DOT language, illustrate the intricate interplay of quercetin with the PI3K/Akt, MAPK, and NF-κB signaling cascades.
PI3K/Akt Signaling Pathway
Quercetin has been shown to inhibit the PI3K/Akt pathway, which is frequently hyperactivated in cancer and inflammatory conditions.[17] This inhibition can lead to decreased cell proliferation and survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes that is influenced by quercetin. Quercetin can modulate the phosphorylation of key MAPK members like ERK, p38, and JNK, often in a context-dependent manner.[1][2][7][18]
NF-κB Signaling Pathway
Quercetin is a well-documented inhibitor of the NF-κB signaling pathway, a key mediator of inflammation.[4][5][19][20] By inhibiting NF-κB activation, quercetin can suppress the expression of pro-inflammatory cytokines and enzymes.
Experimental Protocols
To ensure reproducibility and standardization in research, detailed experimental protocols are essential. The following sections provide methodologies for common analytical techniques used to study quercetin.
High-Performance Liquid Chromatography (HPLC) for Quercetin Quantification
This protocol is a generalized procedure based on common practices found in the literature for the determination of quercetin in various samples.[21][22][23][24][25]
1. Standard Preparation:
-
Accurately weigh 10 mg of quercetin standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1000 µg/mL.[22][24]
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 25 µg/mL.[24]
2. Sample Preparation:
-
For plant extracts, a methanolic or ethanolic extraction is typically performed.[22] The extract is then filtered through a 0.45 µm filter before injection.[21]
-
For formulations like microspheres, an amount equivalent to 10 mg of quercetin is dissolved in the mobile phase, sonicated, and filtered.[24]
3. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[21][24]
-
Mobile Phase: A common mobile phase is a mixture of methanol and 0.4% phosphoric acid (49:51, v/v)[21] or methanol:acetonitrile (50:50, v/v).[24] The mobile phase should be filtered and degassed.
4. Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions and quantify the quercetin concentration by comparing the peak area with the calibration curve. The retention time for quercetin is typically around 4-7 minutes under these conditions.[24][25]
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of quercetin in methanol.
-
Mix the quercetin solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Ascorbic acid is often used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of quercetin.[14]
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or buffer to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add various concentrations of quercetin to the ABTS•+ solution.
-
After a specified incubation time (e.g., 6 minutes), measure the absorbance.
-
The scavenging activity and IC50 value are calculated similarly to the DPPH assay.[15]
Conclusion
This technical guide provides a foundational resource for researchers working with this compound. By consolidating information on its synonyms, physicochemical properties, and interactions with key signaling pathways, we aim to foster a more unified and precise approach to the study of this promising natural compound. The detailed experimental protocols offer a starting point for reliable and reproducible quantification and activity assessment. As research into quercetin continues to evolve, a thorough understanding of these fundamental aspects will be indispensable for unlocking its full therapeutic potential.
References
- 1. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin induces cell death by caspase-dependent and p38 MAPK pathway in EGFR mutant lung cancer cells [kosinmedj.org]
- 3. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Quercetin modulates AMPK/SIRT1/NF-κB signaling to inhibit inflammatory/oxidative stress responses in diabetic high fat diet-induced atherosclerosis in the rat carotid artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Nanoformulations for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thetastingground.co.uk [thetastingground.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. nehu.ac.in [nehu.ac.in]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quercetin (hydrate) | CAS#:849061-97-8 | Chemsrc [chemsrc.com]
- 17. Quercetin prevented diabetic nephropathy by inhibiting renal tubular epithelial cell apoptosis via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. phcogj.com [phcogj.com]
- 22. phytopharmajournal.com [phytopharmajournal.com]
- 23. ijrpb.com [ijrpb.com]
- 24. plantarchives.org [plantarchives.org]
- 25. dergipark.org.tr [dergipark.org.tr]
Quercetin Hydrate: A Technical Guide to its Molecular Properties and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular characteristics of quercetin hydrate, a flavonoid of significant interest in pharmaceutical research due to its diverse biological activities. This document outlines the compound's molecular weight and chemical formula, details the experimental protocols for their determination, and explores its interactions with key cellular signaling pathways.
Molecular Profile of Quercetin and its Hydrated Forms
Quercetin can exist in anhydrous and hydrated forms. The degree of hydration affects its molecular weight. Quercetin dihydrate is a common and stable form. The quantitative data for anhydrous quercetin and its dihydrate form are summarized below.
| Property | Anhydrous Quercetin | Quercetin Dihydrate |
| Chemical Formula | C₁₅H₁₀O₇ | C₁₅H₁₀O₇ · 2H₂O |
| Molecular Weight | 302.24 g/mol | 338.27 g/mol [1][2][3][4] |
| Alternate Formula | Not Applicable | C₁₅H₁₄O₉[2][5] |
This compound can also be represented by the general formula C₁₅H₁₀O₇ · xH₂O, where 'x' denotes a variable number of water molecules[6][7][8]. The molecular weight of the anhydrous form is 302.24 g/mol [6].
Experimental Protocols for Molecular Characterization
The determination of the molecular weight and formula of this compound is achieved through a combination of analytical techniques. These methods provide either the mass of the molecule or the elemental composition, from which the empirical and molecular formulas can be derived.
Mass Spectrometry
Objective: To determine the mass-to-charge ratio (m/z) of quercetin and its fragments, thereby confirming its molecular weight and aiding in structural elucidation.
Methodology:
-
Sample Preparation: A dilute solution of quercetin is prepared in a suitable solvent such as methanol, ethanol, or a mixture of dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS)[6][7].
-
Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for flavonoids as it minimizes fragmentation and preserves the molecular ion[9]. The sample solution is introduced into the mass spectrometer, where a high voltage is applied to the capillary tip, creating a fine spray of charged droplets.
-
Mass Analysis: The charged droplets evaporate, and the resulting ions are directed into the mass analyzer. The analyzer separates the ions based on their m/z ratio. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition[2][9].
-
Fragmentation Analysis (Tandem MS/MS): To confirm the structure, tandem mass spectrometry (MS/MS) can be performed. The molecular ion of quercetin is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides characteristic structural information about the flavonoid core[2][10].
Elemental Analysis (CHNS/O Analysis)
Objective: To determine the percentage composition of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample of this compound. This data is used to derive the empirical formula.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the dried this compound sample is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at a high temperature (around 1000°C) in a stream of oxygen. This process converts the elements into their gaseous oxides: carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ or NOx (which is then reduced to N₂).
-
Gas Separation and Detection: The resulting gases are passed through a gas chromatography column to separate them. A thermal conductivity detector (TCD) then measures the concentration of each gas.
-
Oxygen Analysis: Oxygen is typically determined separately by pyrolysis. The sample is heated in the absence of oxygen, and the resulting CO is measured.
-
Calculation: The percentage of each element is calculated from the masses of the combustion products. These percentages are then used to determine the empirical formula of the compound. For new compounds, the experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values for the proposed formula.
Thermogravimetric Analysis (TGA)
Objective: To determine the water content of this compound by measuring the change in mass as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA sample pan.
-
Heating Program: The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate.
-
Mass Loss Measurement: The TGA instrument continuously records the mass of the sample as the temperature increases.
-
Data Analysis: A plot of mass versus temperature (thermogram) is generated. The loss of water molecules is observed as a distinct step-wise decrease in mass. For quercetin dihydrate, a mass loss corresponding to two water molecules is expected around 100-120°C[11][12].
-
Calculation: The percentage of water in the hydrate is calculated from the mass loss. This information, combined with the molecular weight of the anhydrous form, can be used to confirm the number of water molecules in the hydrated crystal structure.
Biological Signaling Pathways
Quercetin is known to modulate a variety of intracellular signaling pathways, contributing to its antioxidant, anti-inflammatory, and anti-cancer properties. The following diagrams illustrate quercetin's interaction with the PI3K/Akt and NF-κB signaling pathways.
Caption: Quercetin's inhibition of the PI3K/Akt signaling pathway.
Quercetin has been shown to directly interact with and inhibit Phosphatidylinositol 3-kinase (PI3K)[13]. This inhibition prevents the activation of Akt, a key downstream effector, which in turn modulates cellular processes like apoptosis and proliferation[1][5][13][14][15].
Caption: Quercetin's inhibitory effect on the NF-κB signaling pathway.
Quercetin can suppress the activation of the NF-κB pathway by inhibiting the IκB kinase (IKK) complex. This prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes[16][17][18].
Experimental Workflow
The logical flow for the comprehensive characterization of a compound like this compound is depicted below.
Caption: Logical workflow for molecular formula and weight determination.
References
- 1. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 6. Mass Spectroscopic Methods for the Characterization of Flavonoid ...: Ingenta Connect [ingentaconnect.com]
- 7. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin Regulates Sestrin 2-AMPK-mTOR Signaling Pathway and Induces Apoptosis via Increased Intracellular ROS in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ias.ac.in [ias.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Quercetin prevented diabetic nephropathy by inhibiting renal tubular epithelial cell apoptosis via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quercetin modulates AMPK/SIRT1/NF-κB signaling to inhibit inflammatory/oxidative stress responses in diabetic high fat diet-induced atherosclerosis in the rat carotid artery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dissolving Quercetin Hydrate for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a flavonoid ubiquitously found in fruits and vegetables, is a subject of intense research due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Quercetin hydrate is a common form used in laboratory settings. A significant challenge for in vitro studies is its poor aqueous solubility, necessitating specific protocols for its dissolution to ensure accurate and reproducible results in cell culture assays. This document provides detailed protocols and application notes for the effective solubilization and use of this compound in cell culture experiments.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~30 - 61 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~2 mg/mL | [1] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [1] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture Media
| Final DMSO Concentration | Notes | Source(s) |
| ≤ 0.1% | Widely considered safe for most cell lines with minimal cytotoxic effects. | [2][3][4] |
| 0.1% - 0.5% | Generally tolerated by many cell lines, but a vehicle control is essential. | [5][6] |
| > 0.5% | May induce cytotoxicity or affect cell function; requires preliminary testing. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound using DMSO, the most common and effective solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 30 mg/mL or 10-20 mM).[1][7]
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.
-
Sterilization (Optional): If the stock solution needs to be sterile and will be added directly to sterile media in larger volumes, it can be filtered through a 0.22 µm DMSO-compatible syringe filter. However, for high-concentration stocks that will be highly diluted, this step is often omitted.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.[7] Store the aliquots at -20°C, protected from light.[8]
Protocol 2: Preparation of Quercetin Working Solutions for Cell Treatment
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare the final working concentrations for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile tubes
Procedure:
-
Thawing: Thaw an aliquot of the quercetin stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed cytotoxic levels for your specific cell line. It is highly recommended to keep the final DMSO concentration at or below 0.1% to minimize solvent-induced effects.[2][3][4]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without quercetin) to the cell culture medium. This is crucial to distinguish the effects of quercetin from those of the solvent.
-
Immediate Use: Use the freshly prepared working solutions immediately. Quercetin is unstable in aqueous solutions and can degrade rapidly, especially at physiological pH.[1][9] Storing aqueous solutions for more than a day is not recommended.[1]
Mandatory Visualizations
Diagram 1: Experimental Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Quercetin Hydrate Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a naturally occurring flavonoid found in many fruits and vegetables, is a potent antioxidant and anti-inflammatory agent with significant therapeutic potential. Its diverse biological activities, including anticancer properties, make it a subject of intense research.[1] However, quercetin's poor aqueous solubility presents a significant challenge for in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent that effectively dissolves quercetin, enabling the preparation of concentrated stock solutions for experimental use. This document provides detailed protocols for preparing and storing quercetin hydrate stock solutions in DMSO and outlines a general procedure for their application in cell-based assays.
Quantitative Data Summary
Proper preparation and storage of quercetin stock solutions are critical for ensuring experimental reproducibility. The following table summarizes key quantitative data for this compound when using DMSO as a solvent.
| Parameter | Value | Source(s) |
| Molecular Weight | 302.24 g/mol (anhydrous basis) | [2] |
| Solubility in DMSO | ~30 mg/mL to 150 mg/mL | [1][2][3][4][5] |
| Recommended Stock Concentration | 10-50 mM | Based on solubility data |
| Storage of Solid Compound | Room temperature (stable for ≥ 4 years) | [1] |
| Storage of DMSO Stock Solution | -20°C (stable for up to 6 months) | [6] |
| Final DMSO Concentration in Media | < 0.5% to avoid cytotoxicity | [7] |
| Aqueous Solution Stability | Not recommended for storage more than one day | [1] |
Experimental Protocols
Protocol for Preparing a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound (purity ≥95%)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound.
-
The molecular weight of anhydrous quercetin is 302.24 g/mol . The actual weight will vary depending on the hydration state. Refer to the manufacturer's certificate of analysis for the exact molecular weight. Assuming the anhydrous form for calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 50 mM (0.050 mol/L) solution:
-
Mass = 0.050 mol/L * 0.001 L * 302.24 g/mol = 0.0151 g or 15.1 mg
-
-
Weigh the this compound.
-
Using a calibrated analytical balance, carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or amber glass vial.
-
-
Add DMSO.
-
Add the desired volume of anhydrous DMSO to the tube containing the quercetin powder. For a 50 mM solution, add 1 mL of DMSO for every 15.1 mg of quercetin.
-
-
Dissolve the quercetin.
-
Tightly cap the tube and vortex thoroughly until the quercetin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. The solution should be a clear, yellow-orange color.
-
-
Sterilization (Optional).
-
If required for your specific application (e.g., cell culture), the quercetin stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.[8]
-
-
Aliquoting and Storage.
Protocol for a Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol provides a general workflow for using the quercetin-DMSO stock solution to assess its cytotoxic effects on a mammalian cell line using an MTT assay.
Materials:
-
Cells of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Quercetin-DMSO stock solution (from Protocol 3.1)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the quercetin-DMSO stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Remove the old medium from the wells and replace it with the medium containing the various concentrations of quercetin. Include wells with medium alone (blank) and medium with DMSO at the same final concentration as the treated wells (vehicle control).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT reagent to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.[10]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control. Plot the cell viability against the quercetin concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathway
// Nodes Quercetin [label="Quercetin", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Quercetin -> ROS [label="Scavenges", dir=back, color="#EA4335", fontcolor="#202124", arrowhead=tee]; Quercetin -> PI3K [color="#EA4335", arrowhead=tee]; Quercetin -> NFkB [color="#EA4335", arrowhead=tee]; PI3K -> Akt [color="#34A853", arrowhead=normal]; Akt -> mTOR [color="#34A853", arrowhead=normal]; mTOR -> Proliferation [color="#34A853", arrowhead=normal]; NFkB -> Inflammation [color="#34A853", arrowhead=normal]; Akt -> Apoptosis [color="#EA4335", arrowhead=tee];
// Invisible edges for alignment {rank=same; Quercetin; ROS;} {rank=same; PI3K; NFkB;} {rank=same; Akt;} {rank=same; mTOR; Inflammation;} {rank=same; Proliferation; Apoptosis;} }
Caption: Quercetin's inhibitory effects on key signaling pathways.Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="Weigh Quercetin\nHydrate Powder", fillcolor="#FFFFFF", fontcolor="#202124"]; add_dmso [label="Add Anhydrous\nDMSO", fillcolor="#FFFFFF", fontcolor="#202124"]; dissolve [label="Vortex to Dissolve", fillcolor="#FFFFFF", fontcolor="#202124"]; stock [label="50 mM Stock Solution", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; aliquot [label="Aliquot into\nSingle-Use Tubes", fillcolor="#FFFFFF", fontcolor="#202124"]; store [label="Store at -20°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute [label="Dilute in Cell\nCulture Medium", fillcolor="#FFFFFF", fontcolor="#202124"]; treat [label="Treat Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> weigh [color="#5F6368"]; weigh -> add_dmso [color="#5F6368"]; add_dmso -> dissolve [color="#5F6368"]; dissolve -> stock [color="#5F6368"]; stock -> aliquot [color="#5F6368"]; aliquot -> store [color="#5F6368"]; stock -> dilute [label="For Immediate Use", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; dilute -> treat [color="#5F6368"]; treat -> end [color="#5F6368"]; }
Caption: Workflow for quercetin stock preparation and use.References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Quercetin = 95 849061-97-8 [sigmaaldrich.com]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Quercetin Hydrate in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for using quercetin hydrate in in vivo animal studies, with a focus on its antioxidant and anti-inflammatory effects. The information is compiled from various preclinical studies and is intended to guide researchers in designing their own experiments.
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various animal models and administration routes.
Table 1: Oral Administration of this compound in Rodent Models
| Animal Model | Dosage Range (mg/kg/day) | Duration | Vehicle | Key Findings | Reference(s) |
| Mice (CD2F1) | 12.5 - 50 | 98 days | AIN-76A purified diet | No discernible toxicity | [1] |
| Mice (BALB/c) | 100 | 4 weeks | Not specified | Protection against exercise-induced liver inflammation | |
| Mice (Nude) | 20 - 100 (3 times/week) | 16 weeks | Ethanol diluted in 0.9% saline | Diminished TSA-induced adverse effects | [2] |
| Rats (Wistar) | 25 - 50 | 6 weeks | 1% DMSO | Ameliorated diabetic liver damage | [3] |
| Rats (Sprague-Dawley) | 2 - 20 | 4 weeks | Not specified | Antioxidant and pro-oxidant effects | |
| Rats (Wistar) | 30 | Not specified | 10% DMSO | Attenuation of plasma extravasation | [4] |
Table 2: Intraperitoneal (IP) Administration of this compound in Rodent Models
| Animal Model | Dosage Range (mg/kg/day) | Duration | Vehicle | Key Findings | Reference(s) |
| Mice (Nude) | 2 - 10 (3 times/week) | 16 weeks | Ethanol diluted in 0.9% saline | Enhanced antitumor effect of TSA | [2] |
| Mice (C57BL/6) | 50, 100, 200 | 18 days | Not specified | Reduced tumor volume | [5] |
| Rats (Male) | 25, 50, 100 | 16 days | Distilled water | Protection against Betaferon-induced liver injury | [6] |
Experimental Protocols
Preparation and Administration of this compound
2.1.1. Oral Gavage
This protocol is a standard method for oral administration of substances to rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose, 1% DMSO in saline, or as determined by solubility and study requirements)
-
Sterile water or saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
pH meter
-
Animal scale
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringes (1-3 mL)
Procedure:
-
Vehicle Preparation: Prepare the chosen vehicle. For example, to make 0.5% carboxymethylcellulose (CMC), slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously until fully dissolved.
-
Quercetin Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
If necessary, use a mortar and pestle to grind the powder to a fine consistency.
-
In a sterile beaker, add a small amount of the vehicle to the quercetin powder to form a paste.
-
Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer to achieve the desired final concentration. Ensure the suspension is homogenous.
-
Check the pH of the suspension and adjust if necessary to a physiological range (pH 7.0-7.4).
-
-
Animal Preparation and Dosing:
-
Weigh the animal to determine the correct volume of the quercetin suspension to administer based on the desired dosage (mg/kg). The maximum recommended volume for oral gavage in mice is 10 mL/kg and for rats is 5-10 mL/kg.[7]
-
Gently restrain the animal. For mice, this can be done by scruffing the neck and back. For rats, a towel wrap may be useful.
-
Measure the gavage needle against the animal from the tip of the nose to the last rib to ensure it will reach the stomach without causing injury.[8]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth towards the esophagus.[8]
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is in the stomach, slowly administer the quercetin suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes after the procedure for any signs of distress.[7]
-
2.1.2. Intraperitoneal (IP) Injection
This protocol describes the administration of substances into the peritoneal cavity of rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, 10% DMSO in saline)
-
Sterile saline
-
Vortex mixer
-
Animal scale
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
Procedure:
-
Quercetin Solution/Suspension Preparation:
-
Weigh the required amount of this compound.
-
Dissolve or suspend the quercetin in the chosen sterile vehicle to the desired concentration. Use a vortex mixer to ensure a homogenous solution or suspension. Prepare fresh daily if stability is a concern. One study used a stock solution of ethanol-quercetin diluted with 0.9% saline solution for IP injection.[2]
-
-
Animal Preparation and Dosing:
-
Weigh the animal to calculate the injection volume. The recommended maximum IP injection volume for mice is 10 mL/kg and for rats is 10 mL/kg.[9]
-
Restrain the animal, typically by scruffing for mice or with a two-person technique for rats, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[9][10]
-
Clean the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate incorrect placement.[11]
-
Inject the quercetin solution/suspension.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Assessment of Oxidative Stress Markers
2.2.1. Malondialdehyde (MDA) Assay
This assay measures lipid peroxidation by quantifying MDA, a product of lipid breakdown.
Materials:
-
Tissue sample (e.g., liver, kidney, brain)
-
Ice-cold PBS (pH 7.4)
-
Homogenizer
-
Centrifuge
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) reagent
-
Spectrophotometer or microplate reader
Procedure (based on a common TBA method):
-
Tissue Homogenization:
-
Excise the tissue of interest and wash it with ice-cold PBS to remove any blood.
-
Weigh the tissue and homogenize it in 10 volumes of ice-cold PBS (e.g., 100 mg of tissue in 1 mL of PBS).
-
Centrifuge the homogenate at a low speed (e.g., 3000 rpm for 10 minutes at 4°C) to pellet cellular debris. Collect the supernatant.
-
-
Assay:
-
To a tube, add a specific volume of the tissue supernatant (e.g., 200 µL).
-
Add an equal volume of TCA solution (e.g., 10% w/v) to precipitate proteins.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at a higher speed (e.g., 10,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a new tube.
-
Add TBA reagent (e.g., 0.67% w/v) to the supernatant.
-
Incubate the mixture in a boiling water bath for 15-30 minutes. A pink-colored product will form.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA. Results are often expressed as nmol/mg of protein.[12][13][14]
-
2.2.2. Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
Materials:
-
Tissue sample
-
Ice-cold homogenization buffer (e.g., potassium phosphate buffer with EDTA)
-
Homogenizer
-
Centrifuge
-
Assay reagents (commercial kits are widely available and recommended for standardized results) which typically include a substrate (e.g., xanthine) and a detection reagent (e.g., a tetrazolium salt that forms a colored formazan dye).
-
Microplate reader
Procedure (general principle using a commercial kit):
-
Tissue Homogenization:
-
Prepare the tissue homogenate as described for the MDA assay, using the buffer recommended by the kit manufacturer.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) and collect the supernatant.
-
-
Assay:
-
Follow the specific instructions provided with the commercial assay kit.[4][5][15]
-
Typically, the assay involves adding the tissue supernatant to a reaction mixture containing the substrate for generating superoxide radicals (e.g., xanthine and xanthine oxidase) and a detection reagent.
-
The SOD in the sample will inhibit the reaction between the superoxide radicals and the detection reagent, leading to a decrease in color development.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The SOD activity is calculated based on the degree of inhibition and is often expressed as U/mg of protein.
-
2.2.3. Catalase (CAT) Activity Assay
This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.
Materials:
-
Tissue sample
-
Ice-cold homogenization buffer (e.g., phosphate buffer)
-
Homogenizer
-
Centrifuge
-
Hydrogen peroxide (H₂O₂) solution
-
Spectrophotometer
Procedure (based on the decomposition of H₂O₂):
-
Tissue Homogenization:
-
Prepare the tissue homogenate as described for the previous assays.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Assay:
-
The assay is based on the principle that catalase in the sample will break down H₂O₂. The rate of H₂O₂ decomposition is measured by monitoring the decrease in absorbance at 240 nm.[16][17]
-
In a quartz cuvette, add phosphate buffer and the tissue supernatant.
-
Initiate the reaction by adding a known concentration of H₂O₂ solution.
-
Immediately start recording the absorbance at 240 nm for a set period (e.g., 1-3 minutes) using a spectrophotometer.
-
The catalase activity is calculated from the rate of change in absorbance and is typically expressed as U/mg of protein.
-
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in oxidative stress and inflammation.
Nrf2 Signaling Pathway
Quercetin is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of the cellular antioxidant response.
Caption: Quercetin activates the Nrf2 pathway, leading to antioxidant enzyme expression.
NF-κB Signaling Pathway
Quercetin has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Quercetin inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.
PI3K/Akt Signaling Pathway
Quercetin can modulate the PI3K (Phosphoinositide 3-kinase)/Akt signaling pathway, which is involved in cell survival and proliferation. The effect of quercetin on this pathway can be context-dependent, either inhibitory or activatory. The diagram below illustrates an inhibitory effect often observed in cancer models.
Caption: Quercetin can inhibit the PI3K/Akt/mTOR pathway, affecting cell survival.
Disclaimer: These protocols and notes are for informational purposes only and should be adapted to specific experimental needs and institutional guidelines. Researchers should always consult relevant literature and adhere to animal welfare regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral and Intraperitoneal Administration of Quercetin Decreased Lymphocyte DNA Damage and Plasma Lipid Peroxidation Induced by TSA In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mmpc.org [mmpc.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. research.vt.edu [research.vt.edu]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. elkbiotech.com [elkbiotech.com]
- 13. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 14. Measurement of free and bound malondialdehyde in vitamin E-deficient and -supplemented rat liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. Targeted Antioxidant, Catalase–SKL, Reduces Beta‐Amyloid Toxicity in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.novusbio.com [resources.novusbio.com]
Application Note: A Robust HPLC Method for the Quantification of Quercetin Hydrate
Introduction
Quercetin, a flavonoid widely distributed in the plant kingdom, is a potent antioxidant and has garnered significant interest for its potential therapeutic effects, including anti-inflammatory, anti-carcinogenic, and cardioprotective properties.[1][2] Accurate and reliable quantification of quercetin hydrate in various samples, including pharmaceutical formulations, plant extracts, and biological matrices, is crucial for research, development, and quality control. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound.
Physicochemical Properties of this compound
Quercetin (IUPAC name: 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one) is a crystalline powder with a molecular formula of C₁₅H₁₀O₇ and a molecular weight of 302.236 g/mol .[1][2] It is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone.[1][3] Quercetin exhibits characteristic UV absorbance with two major peaks, one in the range of 250-260 nm and another around 370-380 nm.[4][5] The dihydrate form is a common commercially available variant.[6][7]
Experimental Protocols
Materials and Reagents
-
This compound (≥95% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
Sample Preparation
The sample preparation will vary depending on the matrix. For a solid dosage form:
-
Weigh and finely powder a representative sample.
-
Accurately weigh an amount of powder equivalent to 10 mg of quercetin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 30 minutes.
-
Make up the volume with methanol and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration curve range.
HPLC Method
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a ratio of 40:60 (v/v).[8]
-
Injection Volume: 20 µL.[11]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 370 nm.[11]
-
Run Time: 10 minutes.
Data Presentation
The quantitative performance of the HPLC method is summarized in the table below. These values are representative and may vary slightly between different instruments and laboratories.
| Parameter | Result |
| Retention Time (min) | ~4.2 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.45 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of HPLC separation for quercetin.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. plantarchives.org [plantarchives.org]
- 11. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quercetin Hydrate in In Vivo Anti-Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a naturally occurring flavonoid found in various fruits and vegetables, has demonstrated significant anti-inflammatory properties in numerous preclinical studies.[1] Its hydrate form is often utilized in research due to its stability and solubility. These application notes provide a comprehensive overview of the use of Quercetin hydrate in common in vivo models of inflammation, including detailed experimental protocols and a summary of its effects on key inflammatory markers. Quercetin exerts its anti-inflammatory effects through the modulation of several key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][5][6]
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
Quercetin's anti-inflammatory activity is attributed to its ability to interfere with critical signaling cascades that regulate the expression of pro-inflammatory mediators.
1. Inhibition of the NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by inflammatory signals, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Quercetin has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4][5][7]
2. Modulation of the MAPK Signaling Pathway:
The MAPK pathway, which includes ERK, JNK, and p38, is another crucial signaling cascade involved in inflammation. Quercetin has been demonstrated to suppress the phosphorylation of these key kinases, thereby inhibiting the downstream activation of transcription factors that lead to the production of inflammatory mediators.[3][6][8][9]
In Vivo Anti-Inflammatory Models
Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response, characterized by edema, erythema, and hyperalgesia.
Experimental Workflow:
Detailed Protocol:
-
Animals: Male Wistar rats (180-220 g) are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Normal Control (no treatment)
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
This compound-treated groups (e.g., 10, 25, 50 mg/kg, p.o.)
-
Standard Drug (e.g., Indomethacin 10 mg/kg, p.o.)
-
-
Drug Administration: this compound, vehicle, or the standard drug is administered orally one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Paw Volume Inhibition (%) at 3h | Paw Volume Inhibition (%) at 5h | Reference |
| Quercetin | 10 | ~25-35% | ~30-40% | [10][11][12] |
| Quercetin | 25 | ~40-50% | ~45-55% | [10] |
| Quercetin | 50 | ~55-65% | ~60-70% | [10] |
| Indomethacin | 10 | ~60-70% | ~65-75% | [13] |
Note: Values are approximate and may vary depending on the specific experimental conditions.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is commonly used to model acute lung injury. Intratracheal or intraperitoneal administration of LPS leads to a robust inflammatory response in the lungs, characterized by neutrophil infiltration and the production of pro-inflammatory cytokines.[1][14]
Experimental Workflow:
Detailed Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are frequently used.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to groups:
-
Control (Saline instillation)
-
LPS + Vehicle
-
LPS + this compound (e.g., 20, 50 mg/kg, i.p. or p.o.)
-
-
Drug Administration: this compound or vehicle is administered one hour before LPS challenge.
-
Induction of ALI: Mice are anesthetized, and LPS (e.g., 5 mg/kg) in sterile saline is administered via intratracheal instillation.
-
Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected, and lung tissues are harvested.
-
Analysis:
-
BALF Analysis: Total and differential cell counts (neutrophils, macrophages) are performed. Protein concentration is measured as an indicator of vascular permeability.
-
Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in BALF or lung homogenates are quantified using ELISA.[1][5]
-
Myeloperoxidase (MPO) Assay: MPO activity in lung tissue is measured as an index of neutrophil infiltration.
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess lung injury, including edema, inflammation, and alveolar damage.[14]
-
Quantitative Data Summary:
| Parameter | LPS + Vehicle | LPS + Quercetin (50 mg/kg) | Reference |
| BALF Neutrophil Count (x10^4/mL) | Increased significantly | Significantly reduced | [1][14] |
| Lung MPO Activity (U/g tissue) | Markedly elevated | Significantly decreased | [14] |
| TNF-α in BALF (pg/mL) | ~400-600 | ~150-250 | [1] |
| IL-6 in BALF (pg/mL) | ~1000-1500 | ~400-600 | [1] |
| IL-1β in BALF (pg/mL) | ~200-300 | ~50-100 | [1] |
Note: Values are illustrative and can vary based on the specific experimental setup.
Conclusion
This compound consistently demonstrates potent anti-inflammatory effects in various in vivo models. Its ability to modulate key inflammatory pathways, such as NF-κB and MAPK, makes it a promising candidate for further investigation in the development of anti-inflammatory therapeutics. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to evaluate the efficacy of this compound.
References
- 1. Quercetin inhibited LPS-induced cytokine storm by interacting with the AKT1-FoxO1 and Keap1-Nrf2 signaling pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Quercetin Inhibits LPS-Induced Inflammation and ox-LDL-Induced Lipid Deposition [frontiersin.org]
- 6. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin exerts cardiovascular protective effects in LPS-induced dysfunction in vivo by regulating inflammatory cytokine expression, NF-κB phosphorylation, and caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academy.miloa.eu [academy.miloa.eu]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory effect of quercetin on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quercetin protects against lipopolysaccharide-induced acute lung injury in rats through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of Quercetin Hydrate Antioxidant Capacity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quercetin, a flavonoid ubiquitously found in fruits and vegetables, is a potent antioxidant. Its polyphenolic structure enables it to scavenge free radicals, chelate metal ions, and upregulate antioxidant enzymes. Quercetin hydrate is a common form used in research. This document provides detailed protocols for quantifying the antioxidant capacity of this compound using four common in vitro assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1][2][3] This reduction of the DPPH radical results in a color change from deep purple to pale yellow, which is measured spectrophotometrically at 517 nm.[1][2] The degree of discoloration is proportional to the antioxidant capacity of the sample.[1]
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM DPPH solution in methanol or ethanol.[3] Keep the solution protected from light. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[2]
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions from the stock solution (e.g., 10-100 µg/mL).[4]
-
Prepare a similar dilution series for the positive control (e.g., ascorbic acid).
-
-
Assay Protocol:
-
Add 20 µL of each sample or standard dilution to the wells of a 96-well plate.[1]
-
Add 200 µL of the DPPH working solution to each well.[1]
-
Include a blank control containing only the solvent and the DPPH solution.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[2][3][5]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank control.
-
A_sample is the absorbance of the sample or standard.
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the % inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[6] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance, measured at 734 nm, is proportional to the antioxidant concentration.[5][7]
Reagents and Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate (K2S2O8)
-
Methanol or Ethanol
-
Phosphate buffer (5 mM, pH 7.4) or deionized water
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
ABTS•+ Solution Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[5][8]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[5]
-
Before use, dilute the ABTS•+ solution with methanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[5][7]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a Trolox standard curve (e.g., 0-15 µM).
-
-
Assay Protocol:
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from the Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[7] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[7][10] The increase in absorbance is proportional to the antioxidant's reducing power.[7]
Reagents and Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
FRAP Reagent Preparation:
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions (e.g., 5-25 µM).[7]
-
Prepare a standard curve using different concentrations of FeSO₄·7H₂O.
-
-
Assay Protocol:
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve of FeSO₄. Results are expressed as mM of Fe²⁺ equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13][14] The antioxidant's presence preserves the fluorescence signal. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[13]
Reagents and Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Trolox (as a standard)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Solution Preparation:
-
Sample and Standard Preparation:
-
Assay Protocol:
-
Add 120 µL of the fluorescein solution and 20 µL of the sample, standard, or blank (buffer) to the wells of a black 96-well plate.[15]
-
Initiate the reaction by adding 60 µL of the AAPH solution to each well.[15]
-
Immediately place the plate in the reader and record the fluorescence (excitation at 485 nm, emission at 520 nm) every minute for at least 1-3 hours.[15]
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Determine the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Express the ORAC values of the samples as Trolox Equivalents (TE).
-
Data Presentation
The antioxidant capacity of this compound can be summarized and compared across different assays. The following table presents typical values found in the literature.
| Assay | Parameter | Quercetin Value | Reference Compound | Reference Value | Citations |
| DPPH | IC50 (µg/mL) | 19.17 | Ascorbic Acid | - | [4] |
| DPPH | IC50 (µM) | 4.60 ± 0.3 | Rutin | 5.02 ± 0.4 | [5] |
| DPPH | IC50 (µM) | 47.20 | - | - | [17] |
| ABTS | IC50 (µg/mL) | 1.89 ± 0.33 | Gallic Acid Hydrate | 1.03 ± 0.25 | [9] |
| ABTS | IC50 (µM) | 48.0 ± 4.4 | Rutin | 95.3 ± 4.5 | [5] |
| FRAP | FRAP Value | Concentration-dependent increase in absorbance | FeSO₄ Standard | - | [7] |
| ORAC | ORAC Value | Higher than Trolox | Trolox | Standard | [15] |
Note: IC50 values can vary depending on the specific experimental conditions.
Visualization of Mechanisms and Workflows
Antioxidant Mechanism of Quercetin
Quercetin's antioxidant activity stems from its ability to donate hydrogen atoms from its multiple hydroxyl groups to neutralize free radicals, thereby stabilizing them. The resulting quercetin radical is relatively stable due to resonance delocalization.
Caption: Quercetin neutralizes free radicals via hydrogen donation.
General Experimental Workflow for Antioxidant Assays
The following diagram outlines the typical workflow for performing the described antioxidant capacity assays.
Caption: General workflow for in vitro antioxidant capacity testing.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. mdpi.com [mdpi.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. nehu.ac.in [nehu.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. zen-bio.com [zen-bio.com]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of ORAC methodologies in determination of antioxidant capacity of binary combinations of quercetin and 3-(3,4,5-trihydroxybenzoyl) coumarin derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 17. researchgate.net [researchgate.net]
Quercetin Hydrate: A Promising Agent for Inducing Apoptosis in Leukemia Cell Lines
Application Notes and Protocols for Researchers
Quercetin, a naturally occurring flavonoid found in many fruits and vegetables, has demonstrated significant potential as a chemotherapeutic agent by inducing apoptosis in various cancer cells, including several lines of leukemia.[1][2] These application notes provide a comprehensive overview of the effects of quercetin hydrate on leukemia cell lines, detailing the molecular mechanisms and providing standardized protocols for in vitro evaluation.
Mechanism of Action
This compound induces apoptosis in leukemia cells through a multi-faceted approach, primarily by targeting key signaling pathways involved in cell survival and death. The principal mechanisms include the regulation of the Bcl-2 family of proteins, activation of caspases, and modulation of critical signaling cascades such as the ERK, Akt, and AMPK pathways.
One of the primary mechanisms of quercetin-induced apoptosis involves the intrinsic or mitochondrial pathway. Quercetin has been shown to down-regulate the anti-apoptotic protein Mcl-1 and promote the activation and mitochondrial translocation of the pro-apoptotic protein Bax.[3] This disruption of mitochondrial membrane potential leads to the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[3][4]
Furthermore, quercetin can trigger the extrinsic apoptosis pathway by inducing the expression of the Fas ligand (FasL).[1] This is mediated through the activation of the ERK and JNK signaling pathways and is associated with histone H3 acetylation.[1] The activation of caspase-8, a key initiator caspase in the extrinsic pathway, has been observed in response to quercetin treatment.[1]
Quercetin also influences other signaling pathways that are crucial for leukemia cell survival. It has been shown to inhibit the PI3K/Akt signaling pathway by downregulating VEGFR2, which contributes to its pro-apoptotic effects.[4][5] Additionally, in some leukemia cell lines, quercetin can induce apoptosis and autophagy by activating the AMPK/mTOR pathway.[6] The compound has also been found to inhibit cyclooxygenase-2 (Cox-2) expression, which is involved in the caspase-3-dependent apoptotic pathway.[2]
Quantitative Data Summary
The efficacy of this compound in inducing apoptosis varies across different leukemia cell lines and is dependent on the concentration and duration of treatment. The following tables summarize the key quantitative data from various studies.
| Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| HL-60 | ~7.7 | 96 | [7] |
| HL-60 | 43 | 48 | [8] |
Table 1: IC50 Values of Quercetin in Leukemia Cell Lines
| Cell Line | Quercetin Conc. (µM) | Treatment Duration (hours) | Apoptosis Rate (%) | Reference |
| U937 | 10 | 9 | Varies (Dose-dependent) | [3] |
| U937 | 20 | 9 | Varies (Dose-dependent) | [3] |
| U937 | 30 | 9 | Varies (Dose-dependent) | [3] |
| U937 | 40 | 9 | Varies (Dose-dependent) | [3] |
| HL-60 | 25 | 48 | 8.2 | [9] |
| HL-60 | 50 | 48 | 15.06 | [9] |
| HL-60 | 100 | 48 | 19.29 | [9] |
| K-562 | 10 | 12, 24, 48 | Varies (Time-dependent) | [10] |
| K-562 | 40 | 12, 24, 48 | Varies (Time-dependent) | [10] |
| K-562 | 80 | 12, 24, 48 | Varies (Time-dependent) | [10] |
Table 2: Apoptosis Rates Induced by Quercetin in Leukemia Cell Lines
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the apoptotic effects of this compound on leukemia cell lines.
Cell Viability Assay (MTT Assay)
This protocol is adapted from methods described for assessing the inhibitory effects of quercetin on the proliferation of leukemia cells.[8][10]
Objective: To determine the concentration-dependent effect of quercetin on the viability of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., HL-60, K-562)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (dissolved in DMSO)[2]
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 2 x 10^5 cells/mL.[11]
-
Treat the cells with various concentrations of quercetin (e.g., 10, 20, 40, 80, 100 µM) for different time points (e.g., 12, 24, 48, 72, 96 hours).[7][10] Include a vehicle control (DMSO) group.
-
Following treatment, add 10 µL of MTT solution to each well and incubate at 37°C for 3-4 hours.[4]
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on flow cytometry methods used to quantify apoptosis in quercetin-treated leukemia cells.[3][9]
Objective: To quantify the percentage of apoptotic and necrotic cells after quercetin treatment.
Materials:
-
Quercetin-treated and control leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with the desired concentrations of quercetin for the specified duration.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a final concentration of 1 x 10^6 cells/mL.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15-30 minutes at room temperature.[9]
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins following quercetin treatment.[3][4]
Objective: To determine the effect of quercetin on the expression levels of key apoptotic regulatory proteins.
Materials:
-
Quercetin-treated and control leukemia cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bax, anti-caspase-3, anti-PARP, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in quercetin-induced apoptosis in leukemia cells.
Caption: Intrinsic pathway of quercetin-induced apoptosis.
Caption: Extrinsic pathway of quercetin-induced apoptosis.
Caption: Quercetin's impact on key survival signaling pathways.
These notes and protocols provide a foundational framework for researchers investigating the therapeutic potential of this compound in leukemia. Further research may explore the synergistic effects of quercetin with existing chemotherapeutic drugs and its efficacy in in vivo models.
References
- 1. Quercetin induces FasL-related apoptosis, in part, through promotion of histone H3 acetylation in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quercetin induces tumor-selective apoptosis through down-regulation of Mcl-1 and activation of Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin Induces Apoptosis via Downregulation of Vascular Endothelial Growth Factor/Akt Signaling Pathway in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin Induces Apoptosis via Downregulation of Vascular Endothelial Growth Factor/Akt Signaling Pathway in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin induces autophagy-associated death in HL-60 cells through CaMKKβ/AMPK/mTOR signal pathway: Quercetin induces autophagic cell death in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin induced apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quercetin Promotes Cell Cycle Arrest and Apoptosis and Attenuates the Proliferation of Human Chronic Myeloid Leukemia Cell Line-K562 Through Interaction with HSPs (70 and 90), MAT2A and FOXM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Model for Testing Quercetin Hydrate's Neuroprotective Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a naturally occurring flavonoid, has demonstrated significant neuroprotective potential in numerous preclinical studies. Its antioxidant, anti-inflammatory, and anti-apoptotic properties make it a promising candidate for the development of novel therapeutics against neurodegenerative diseases. This document provides detailed application notes and experimental protocols for establishing an in vitro model to test the neuroprotective effects of Quercetin hydrate. The human neuroblastoma cell line, SH-SY5Y, is highlighted as a relevant and robust model for these investigations.
Application Notes
An effective in vitro model for assessing the neuroprotective effects of this compound typically involves inducing neuronal damage in a cultured cell line and subsequently evaluating the compound's ability to mitigate this damage. The SH-SY5Y cell line is a commonly used model in neurotoxicity and neuroprotection studies due to its human origin and ability to differentiate into a more mature neuronal phenotype.
Model System:
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Neurotoxic Insults:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) are frequently used to induce oxidative damage.[1]
-
Amyloid-β (Aβ) Toxicity: Aβ oligomers are used to model aspects of Alzheimer's disease pathology.[2][3]
-
Excitotoxicity: Glutamate can be used to induce excitotoxic neuronal death.
-
Key Experimental Endpoints:
-
Cell Viability and Cytotoxicity: Assessed using MTT and LDH assays to quantify the protective effects of this compound against neurotoxin-induced cell death.
-
Oxidative Stress Markers: Measurement of intracellular reactive oxygen species (ROS) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), as well as levels of reduced glutathione (GSH).
-
Apoptosis: Evaluation of programmed cell death through caspase-3 activity assays and TUNEL staining.
-
Signaling Pathway Modulation: Analysis of key protein expression and phosphorylation in neuroprotective signaling pathways like Nrf2/ARE, PI3K/Akt, and MAPK using Western blotting.
Data Presentation
The following tables summarize quantitative data on the neuroprotective effects of Quercetin from various in vitro studies.
Table 1: Effect of Quercetin on Cell Viability in Neurotoxic Models
| Neurotoxin | Cell Line | Quercetin Concentration | Outcome Measure | Result | Reference |
| Amyloid-β (10 µM) | SH-SY5Y | 50 µM | Cell Viability (MTT) | Increased to 67.64% from 65.30% | [2] |
| 100 µM | Increased to 79.69% | [2] | |||
| 150 µM | Increased to 88.73% | [2] | |||
| Amyloid-β (20 µM) | SH-SY5Y | 50 µM | Cell Viability (MTT) | Increased to 50.17% from 48.89% | [2] |
| 100 µM | Increased to 62.84% | [2] | |||
| 150 µM | Increased to 75.37% | [2] | |||
| 6-OHDA (100 µM) | SH-SY5Y | 50 nM | Cell Viability (MTT) | Significantly increased compared to 6-OHDA alone | [1] |
| H₂O₂ | PC-12 | 62.5 µM | Cell Viability | Increased to 48.12% | [4] |
| 125 µM | Increased to 59.81% | [4] | |||
| 250 µM | Increased to 70.12% | [4] | |||
| 500 µM | Increased to 79.11% | [4] | |||
| Copper (0.5 mM) | P19 neurons | 150 µM | Cell Viability (MTT) | Improved neuronal survival | [5] |
Table 2: Effect of Quercetin on Oxidative Stress Markers
| Neurotoxin | Cell Line | Quercetin Concentration | Outcome Measure | Result | Reference |
| H₂O₂ | PC-12 | 62.5 - 500 µM | Intracellular ROS | Significantly alleviated | [4] |
| H₂O₂ | PC-12 | 62.5 - 500 µM | MDA Levels | Significantly alleviated | [4] |
| NaIO₃ | ARPE19 | 1.25, 2.5, 5 µM | Cytosolic ROS | Dose-dependent decrease | [6] |
| NaIO₃-treated mice | In vivo | Not specified | Serum SOD, CAT, GSH | Reversed the altered levels | [6] |
Table 3: Effect of Quercetin on Apoptosis
| Neurotoxin | Cell Line | Quercetin Concentration | Outcome Measure | Result | Reference |
| H₂O₂ | PC-12 | 62.5 - 500 µM | Apoptosis | Markedly reduced | [4] |
| H₂O₂ | PC-12 | Not specified | Bax/Bcl-2 ratio, Cleaved Caspase-3 | Decreased ratio, reduced cleaved caspase-3 | [4] |
| Copper (0.5 mM) | P19 neurons | 150 µM | Caspase-3/7 activation | Completely prevented increase | [5] |
| Aβ (1-42) | HMC3 microglia | Not specified | TUNEL-positive cells | Significantly decreased | [7] |
Experimental Protocols
Cell Culture and Treatment
Protocol for SH-SY5Y Cell Culture:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed cells in 96-well plates at a density of 1 x 10⁴ cells/well or in larger plates/dishes with appropriate cell densities.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours) before inducing neurotoxicity.
-
Induce neurotoxicity by adding the desired concentration of the neurotoxic agent (e.g., H₂O₂, 6-OHDA, or Aβ oligomers).
-
Incubate for the desired period (e.g., 24 hours) before performing downstream assays.
Cell Viability and Cytotoxicity Assays
a. MTT Assay Protocol:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
b. Lactate Dehydrogenase (LDH) Assay Protocol:
-
After the treatment period, collect the cell culture supernatant.
-
If measuring total LDH release, lyse the remaining cells with a lysis buffer (e.g., 0.5% Triton X-100).
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
The amount of formazan produced, which is proportional to the LDH activity, is measured colorimetrically at a specific wavelength (e.g., 490 nm).
Oxidative Stress Assays
a. Intracellular ROS Measurement (DCFH-DA Assay):
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
b. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays:
-
Prepare cell lysates by sonication or using a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
Use commercially available SOD and CAT activity assay kits.
-
For the SOD assay, the inhibition of the reduction of a tetrazolium salt by superoxide radicals is typically measured.
-
For the CAT assay, the decomposition of H₂O₂ is measured, often by monitoring the decrease in absorbance at 240 nm or through a colorimetric or fluorometric method.
c. Glutathione (GSH) Assay:
-
Prepare cell lysates and deproteinize them, often using metaphosphoric acid.
-
Use a commercial GSH assay kit.
-
The assay is typically based on the reaction of GSH with a chromogenic reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product measured at 412 nm.
Apoptosis Assays
a. Caspase-3 Activity Assay:
-
Prepare cell lysates.
-
Use a commercial colorimetric or fluorometric caspase-3 assay kit.
-
The assay is based on the cleavage of a specific substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) by active caspase-3.
-
Measure the absorbance or fluorescence according to the manufacturer's protocol.
b. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Fix the cells grown on coverslips or in a multi-well plate with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100).
-
Perform the TUNEL staining using a commercial kit, which involves the enzymatic incorporation of labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Visualize the labeled cells using fluorescence microscopy.
Western Blotting for Signaling Pathway Analysis
-
Prepare total protein lysates from treated cells.
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Nrf2, HO-1, p-Akt, Akt, p-ERK, ERK, p-JNK, JNK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effect of Quercetin against Oxidative Stress-Induced Cytotoxicity in Rat Pheochromocytoma (PC-12) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin Alleviates the Accumulation of Superoxide in Sodium Iodate-Induced Retinal Autophagy by Regulating Mitochondrial Reactive Oxygen Species Homeostasis through Enhanced Deacetyl-SOD2 via the Nrf2-PGC-1α-Sirt1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin Regulates the Polarization of Microglia through the NRF2/HO1 Pathway and Mitigates Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Quercetin Hydrate: Application Notes and Protocols for Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention in cardiovascular research due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. Quercetin hydrate, a readily available form of quercetin, is frequently utilized in experimental studies to investigate its therapeutic potential in a range of cardiovascular diseases, including atherosclerosis, myocardial infarction, and hypertension. These application notes provide a comprehensive overview of the use of this compound in cardiovascular disease research, including detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.
I. Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vivo and in vitro studies on cardiovascular disease models.
Table 1: In Vivo Efficacy of this compound in Animal Models of Cardiovascular Disease
| Cardiovascular Disease Model | Animal Model | This compound Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| Myocardial Infarction | Rats (LAD ligation) | 50 mg/kg/day (oral) | 7 days pre-MI | - Reduced infarct size- Improved left ventricular function- Decreased levels of LDH, CK-MB, and troponin-I | [1] |
| Myocardial Infarction | Rats (LAD ligation) | 50 mg/kg/day (oral) | 30 days | - Preserved LV hemodynamic parameters- Suppressed ROS generation- Increased nuclear levels of Nrf2 | [2][3] |
| Hypertension | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day (oral) | 5 weeks | - Reduced systolic blood pressure by ~18%- Reduced diastolic blood pressure by ~23%- Decreased heart rate by ~12% | |
| Atherosclerosis | ApoE-/- mice (high-fat diet) | Not specified | Not specified | - Reduced atherosclerotic plaque area- Decreased lipid accumulation in plaques | [4] |
| Atrial Fibrillation | Rats (Isoprenaline-induced) | 25 mg/kg/day (gavage) | Not specified | - Alleviated fibrosis and collagen deposition in atrial tissues |
Table 2: In Vitro Efficacy of this compound in Cellular Models of Cardiovascular Disease
| Cell Model | Disease/Stimulus Model | This compound Concentration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α induced apoptosis & inflammation | 30 µg/mL | 18 hours pre-treatment | - Decreased apoptosis rate from ~10% to ~7%- Reduced expression of VCAM-1, ICAM-1, and E-selectin | [5][6][7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Angiotensin II induced apoptosis | 5, 10, 15 µM | 3 hours pre-treatment | - Dose-dependent inhibition of apoptosis | [8] |
| Human Aortic Endothelial Cells (HAECs) | LPS-induced inflammation | 5-20 µM | Not specified | - Dose-dependent inhibition of E-selectin and ICAM-1 expression- Reduced ROS production | [9][10] |
| Rat Cardiac Fibroblasts (RCFs) | Isoprenaline-induced fibrosis | 20 or 50 µM | Not specified | - Inhibited proliferation, myofibroblast differentiation, and collagen deposition | |
| H9c2 Cardiomyocytes | High glucose-induced pyroptosis | 12 µM | Not specified | - Increased cell viability- Reduced expression of pyroptosis-related proteins | [8] |
Table 3: Clinical Studies on Quercetin and Cardiovascular Health
| Study Population | Quercetin Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| Stage 1 Hypertensive Patients | 730 mg/day | 28 days | - Reduced systolic blood pressure by ~7 mmHg- Reduced diastolic blood pressure by ~5 mmHg | [11] |
| Women with Type 2 Diabetes | Not specified | 10 weeks | - Significantly reduced systolic blood pressure | [12] |
| Patients with Stable Coronary Artery Disease | 120 mg/day | 2 months | - Reduced transcriptional activity of NF-κB- Decreased serum levels of IL-1β and TNF-α | [13] |
| Patients with Myocardial Ischemia | 120 mg/kg | 2 months | - Significantly improved cardiac function and hemodynamics |
II. Experimental Protocols
A. In Vivo Model: Myocardial Infarction via Left Anterior Descending (LAD) Coronary Artery Ligation in Rats
This protocol describes the surgical procedure to induce myocardial infarction in rats, a widely used model to study the efficacy of cardioprotective agents like this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetics (e.g., ketamine and xylazine)
-
Mechanical ventilator
-
Surgical instruments (scalpel, forceps, scissors, needle holder)
-
Suture (e.g., 6-0 silk)
-
Warming pad
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat using an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail). Intubate the rat and connect it to a mechanical ventilator to maintain respiration.
-
Surgical Incision: Place the rat in a supine position on a warming pad to maintain body temperature. Make a left thoracotomy incision at the fourth intercostal space to expose the heart.
-
LAD Ligation: Gently retract the ribs to visualize the heart. The left anterior descending (LAD) coronary artery is typically visible on the anterior surface of the left ventricle. Carefully pass a 6-0 silk suture underneath the LAD artery, approximately 2-3 mm from its origin.
-
Induction of Ischemia: Tightly ligate the LAD artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium distal to the suture.
-
Wound Closure: Close the thoracic cavity in layers using appropriate sutures. Suture the muscle layers and then the skin.
-
Post-operative Care: Disconnect the rat from the ventilator once spontaneous breathing is restored. Administer analgesics as required and monitor the animal closely during recovery.
This compound Administration: this compound can be administered via oral gavage for a specified period before and/or after the LAD ligation surgery, as detailed in Table 1.
B. In Vitro Model: Quercetin's Effect on TNF-α-Induced Apoptosis and Inflammation in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol outlines a method to investigate the protective effects of this compound against inflammation and apoptosis in endothelial cells, which are key events in the pathogenesis of atherosclerosis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
This compound solution (dissolved in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate-buffered saline (PBS)
-
Reagents for apoptosis assay (e.g., Annexin V-FITC/Propidium Iodide)
-
Reagents for protein or RNA analysis (e.g., Western blot or RT-qPCR)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Quercetin Pre-treatment: Seed HUVECs in appropriate culture plates. Once the cells reach 80-90% confluency, pre-treat them with the desired concentration of this compound (e.g., 30 µg/mL) for 18 hours.[5][6][7] A vehicle control (DMSO) should be included.
-
Induction of Inflammation and Apoptosis: After the pre-treatment period, add TNF-α (e.g., 10 ng/mL) to the culture medium (with or without quercetin) and incubate for an additional 6-24 hours, depending on the endpoint being measured.
-
Apoptosis Assay:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Analysis of Inflammatory Markers:
-
To measure the expression of adhesion molecules (VCAM-1, ICAM-1, E-selectin), harvest the cells for protein analysis (Western blot) or RNA analysis (RT-qPCR).
-
Pro-inflammatory cytokine levels (e.g., IL-6, IL-1β) in the cell culture supernatant can be measured by ELISA.
-
III. Signaling Pathways and Mechanisms of Action
This compound exerts its cardioprotective effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
A. Inhibition of the TGF-β/Smad Signaling Pathway
Quercetin has been shown to mitigate cardiac fibrosis by inhibiting the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. TGF-β1 is a potent pro-fibrotic cytokine that, upon binding to its receptor, activates Smad2 and Smad3 through phosphorylation. These activated Smads then form a complex with Smad4 and translocate to the nucleus to induce the transcription of fibrotic genes. Quercetin can downregulate the expression of TGF-β1 and inhibit the phosphorylation of Smad3, thereby preventing the downstream fibrotic response.[2]
B. Suppression of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In the context of cardiovascular disease, stimuli like TNF-α can activate the NF-κB pathway, leading to endothelial dysfunction and inflammation. Quercetin has been demonstrated to inhibit the activation of NF-κB.[5][6][7] It can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.
C. Activation of the Nrf2 Antioxidant Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like quercetin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This includes enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which help to combat oxidative stress in the cardiovascular system.[2][3][8]
IV. Experimental Workflow Diagram
The following diagram illustrates a general workflow for investigating the effects of this compound in a preclinical model of cardiovascular disease.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of cardiovascular disease. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to fibrosis, inflammation, and oxidative stress, makes it a compelling candidate for further investigation in the development of novel cardiovascular therapies. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists working in this field. Further well-designed clinical trials are warranted to translate these promising preclinical findings into effective treatments for cardiovascular diseases in humans.
References
- 1. Anti‐Inflammatory Effects of Quercetin on High‐Glucose and Pro‐Inflammatory Cytokine Challenged Vascular Endothelial Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin prevents myocardial infarction adverse remodeling in rats by attenuating TGF-β1/Smad3 signaling: Different mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin Inhibits Pyroptosis in Diabetic Cardiomyopathy through the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin Inhibits Pyroptosis in Diabetic Cardiomyopathy through the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Quercetin on Cardiac Function in Pressure Overload and Postischemic Cardiac Injury in Rodents: a Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. Research progress of quercetin in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability Assay with Quercetin Hydrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a naturally occurring flavonoid found in many fruits and vegetables, has garnered significant attention for its potential therapeutic effects, including its anti-cancer properties.[1][2][3] These effects are largely attributed to its ability to modulate various signaling pathways, leading to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis in cancer cells.[4][5][6][7] This document provides detailed application notes and protocols for assessing the effects of Quercetin hydrate on cell viability, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action of Quercetin
Quercetin exerts its anti-cancer effects through a multi-targeted approach. It has been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin pathways.[4][5][8] By interfering with these pathways, Quercetin can induce cell cycle arrest, typically at the G1 or G2/M phase, and trigger apoptosis through both intrinsic and extrinsic pathways.[1][3][4][6] The induction of apoptosis is often mediated by the regulation of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and the activation of caspases.[4][7][9][10][11]
Data Presentation: Quercetin IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Quercetin in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| CT-26 | Colon Carcinoma | 24 | 118.1 ± 5.55 |
| 48 | 97.5 ± 4.87 | ||
| 72 | 85.3 ± 4.26 | ||
| LNCaP | Prostate Cancer | 24 | >120 |
| 48 | 105.2 ± 5.26 | ||
| 72 | 91.4 ± 4.57 | ||
| MOLT-4 | T-cell Leukemia | 24 | 105.7 ± 5.28 |
| 48 | 89.6 ± 4.48 | ||
| 72 | 78.2 ± 3.91 | ||
| Raji | Burkitt's Lymphoma | 24 | >120 |
| 48 | 112.8 ± 5.64 | ||
| 72 | 98.5 ± 4.92 | ||
| A549 | Lung Cancer | 24 | 8.65 µg/ml |
| 48 | 7.96 µg/ml | ||
| 72 | 5.14 µg/ml | ||
| H69 | Small Cell Lung Cancer | 24 | 14.2 µg/ml |
| 48 | 10.57 µg/ml | ||
| 72 | 9.18 µg/ml | ||
| HL-60 | Promyelocytic Leukemia | 96 | ~7.7 |
| T47D | Breast Cancer | 48 | ~50 |
| A172 | Glioblastoma | 48 | 58.5 |
| LBC3 | Glioblastoma | 48 | 41.37 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method.[3][7][10][12][13]
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)[14]
-
Cell culture medium appropriate for the cell line
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10⁴ cells/well in 100 µL of culture medium.[15] Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Quercetin Treatment: Prepare a stock solution of this compound in DMSO.[15] Further dilute the stock solution with cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Quercetin. Include a vehicle control (medium with the same concentration of DMSO used for the highest Quercetin concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.[15]
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[15] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the samples at 550-590 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Quercetin's multifaceted impact on cancer cell signaling pathways.
References
- 1. Effects of low dose quercetin: Cancer cell-specific inhibition of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 3. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Efficacy of Quercetin and Its Nanoformulation Both the Mono- or Combination Therapies in the Management of Cancer: An Update with Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. Quercetin suppresses cell viability in triple-negative breast cancer by targeting ORM2 - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Quercetin Delivery: Advanced Formulation Strategies for Enhanced Oral Bioavailability
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quercetin, a potent flavonoid with significant antioxidant and anti-inflammatory properties, holds immense therapeutic promise. However, its clinical application is severely hampered by poor oral bioavailability, primarily due to low aqueous solubility and extensive first-pass metabolism.[1][2] This document provides detailed application notes and protocols for formulating quercetin hydrate to overcome these limitations, thereby enhancing its therapeutic efficacy. We will explore various advanced drug delivery systems, including nanosuspensions, liposomes, solid dispersions, and cyclodextrin inclusion complexes, providing a comprehensive guide for researchers in the pharmaceutical sciences.
Challenges in Quercetin Oral Bioavailability
Quercetin's hydrophobic nature and crystalline structure contribute to its poor solubility in gastrointestinal fluids, limiting its absorption.[3] Furthermore, upon absorption, it undergoes rapid and extensive phase II metabolism in the intestines and liver, further reducing the amount of active compound reaching systemic circulation.[1] To address these challenges, formulation strategies are geared towards increasing the dissolution rate, enhancing permeability, and protecting quercetin from premature degradation and metabolism.
Formulation Strategies for Enhanced Bioavailability
Several advanced formulation techniques have demonstrated significant success in improving the oral bioavailability of quercetin. These include:
-
Nanosuspensions: Reducing the particle size of quercetin to the nanometer range dramatically increases the surface area-to-volume ratio, leading to improved dissolution rates.[4]
-
Liposomes: These vesicular systems composed of phospholipid bilayers can encapsulate both hydrophilic and lipophilic drugs, protecting them from the harsh gastrointestinal environment and facilitating their transport across biological membranes.[1]
-
Solid Dispersions: Dispersing quercetin in an amorphous form within a hydrophilic polymer matrix can enhance its solubility and dissolution.[3]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like quercetin, increasing their aqueous solubility and stability.[5]
The following sections provide detailed protocols for the preparation and characterization of these formulations.
Experimental Protocols
Protocol 1: Preparation of Quercetin-Loaded Nanosuspension via Antisolvent Precipitation
This protocol describes the preparation of a quercetin nanosuspension using the antisolvent precipitation method, a simple and effective technique for producing nanoparticles of poorly water-soluble drugs.
Materials:
-
This compound
-
Ethanol (or other suitable organic solvent)
-
Purified water (antisolvent)
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Magnetic stirrer
-
High-speed homogenizer or ultrasonicator
Procedure:
-
Preparation of the Organic Phase: Dissolve this compound in ethanol to prepare a saturated or near-saturated solution.
-
Preparation of the Aqueous Phase: Dissolve the chosen stabilizer in purified water.
-
Precipitation: While vigorously stirring the aqueous phase on a magnetic stirrer, slowly inject the organic phase into it. The rapid diffusion of the solvent into the antisolvent leads to the precipitation of quercetin as nanoparticles.
-
Homogenization: To further reduce the particle size and ensure a narrow size distribution, subject the resulting suspension to high-speed homogenization or ultrasonication.
-
Solvent Removal: Remove the organic solvent from the nanosuspension using a rotary evaporator under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), zeta potential, drug content, and in vitro dissolution.
Protocol 2: Preparation of Quercetin-Loaded Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes.[6][7]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., Soy PC, Egg PC)
-
Cholesterol
-
Chloroform and Methanol (or another suitable organic solvent mixture)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.[7]
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-60°C). A thin, uniform lipid film will form on the inner wall of the flask.
-
Drying: To ensure complete removal of residual solvent, dry the lipid film under a stream of nitrogen or in a vacuum desiccator for at least one hour.
-
Hydration: Hydrate the thin lipid film by adding PBS (pH 7.4) and rotating the flask gently. The lipid film will swell and detach from the flask wall to form a milky suspension of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Separate the unincorporated quercetin from the liposomal formulation by centrifugation or dialysis.
-
Characterization: Analyze the liposomes for particle size, PDI, zeta potential, encapsulation efficiency, and drug release profile. An optimized formulation can achieve an entrapment efficiency of over 86%.[8]
Protocol 3: Preparation of Quercetin Solid Dispersion by Solvent Evaporation
This protocol details the solvent evaporation method for preparing a solid dispersion of quercetin, which can significantly enhance its dissolution rate.[9][10]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))[11]
-
Suitable solvent (e.g., Ethanol, Methanol)
-
Water bath or rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophilic polymer in the selected solvent.
-
Solvent Evaporation: Evaporate the solvent using a water bath with continuous stirring or a rotary evaporator.[12]
-
Drying: Place the resulting solid mass in a desiccator for 24 hours to ensure complete removal of the solvent.[12]
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Evaluate the solid dispersion for drug content, dissolution enhancement, and physical state of quercetin (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Protocol 4: Preparation of Quercetin-Cyclodextrin Inclusion Complex by Kneading Method
The kneading method is a simple and efficient way to prepare inclusion complexes of quercetin with cyclodextrins.[13]
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture
-
Mortar and pestle
-
Oven
Procedure:
-
Mixing: Accurately weigh this compound and the cyclodextrin derivative.
-
Kneading: Place the mixture in a mortar and add a small amount of the ethanol-water mixture to form a paste. Knead the paste thoroughly for a specified period (e.g., 45-60 minutes).[13]
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
Characterization: Characterize the inclusion complex for complexation efficiency, solubility enhancement, and changes in physicochemical properties using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and XRD.
In Vitro and In Vivo Evaluation Protocols
Protocol 5: In Vitro Drug Release Study
This protocol outlines a general method for evaluating the in vitro release of quercetin from various formulations using the dialysis bag method.[14]
Apparatus and Reagents:
-
Dialysis membrane (e.g., molecular weight cut-off of 12,000 Da)
-
Beakers
-
Magnetic stirrer
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
HPLC system for quercetin quantification
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the quercetin formulation equivalent to a specific amount of quercetin and place it inside a pre-soaked dialysis bag.
-
Release Medium: Place the sealed dialysis bag in a beaker containing a known volume of release medium (SGF or SIF).
-
Incubation: Maintain the temperature at 37°C and stir the medium at a constant speed (e.g., 100 rpm).
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the collected samples for quercetin concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of quercetin released at each time point and plot the release profile.
Protocol 6: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting an in vivo pharmacokinetic study to evaluate the oral bioavailability of quercetin formulations in a rat model.[15]
Animals and Housing:
-
Healthy male Wistar or Sprague-Dawley rats.
-
House the animals in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.[15]
-
Acclimatize the animals for at least one week before the experiment.
Experimental Design:
-
Grouping: Divide the rats into groups (e.g., control group receiving quercetin suspension, and test groups receiving different quercetin formulations).
-
Dosing: Fast the rats overnight before oral administration of the formulations via gavage.[15]
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract quercetin from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software. The relative bioavailability can be calculated by comparing the AUC of the test formulation to that of the control.
Data Presentation
Table 1: Physicochemical Characterization of Quercetin Formulations
| Formulation Type | Carrier/Excipients | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Nanosuspension | PVP K30/SLS | 202.15 ± 3.56[16] | - | -20.26 ± 1.32[16] | - | 95.22 ± 2.45[16] |
| Liposomes | Phosphatidylcholine, Cholesterol | 146[8] | - | - | 86.5 ± 0.42[8] | - |
| Solid Dispersion | PVP K30 | - | - | - | - | - |
| Cyclodextrin Complex | HP-β-CD | - | - | - | 90.50 ± 1.84[17] | 4.67 ± 0.13[17] |
Table 2: In Vivo Bioavailability Enhancement of Quercetin Formulations
| Formulation Type | Animal Model | Dose | Fold Increase in Cmax | Fold Increase in AUC | Reference |
| Nanosuspension | - | - | - | - | - |
| Quercetin-PLGA Nanoparticles | Diabetic Rats | - | - | 5.23 (relative increase) | [18] |
| Quercetin Nanosponge Tablets | Rats | - | ~2.04 | ~4.92 | [19] |
| Quercetin Solid Dispersion | - | - | - | - | - |
| Quercetin-Cyclodextrin Complex | - | - | - | - | - |
Signaling Pathways and Visualization
Quercetin exerts its therapeutic effects by modulating various cellular signaling pathways. Two of the most well-documented are the NF-κB and MAPK pathways, which are critically involved in inflammation and cell proliferation.
Quercetin's Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quercetin has been shown to inhibit this pathway at multiple points.[2][4][20]
Caption: Quercetin inhibits NF-κB activation.
Quercetin's Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPK. Dysregulation of this pathway is often associated with cancer. Quercetin has been shown to modulate the MAPK pathway, contributing to its anti-cancer effects.[3][5][21]
Caption: Quercetin modulates the MAPK pathway.
Experimental Workflow for Formulation and Evaluation
The following diagram illustrates the logical workflow from formulation development to in vivo evaluation.
Caption: Quercetin formulation and evaluation workflow.
Conclusion
The formulation of this compound using advanced drug delivery technologies presents a viable strategy to overcome its inherent bioavailability challenges. Nanosuspensions, liposomes, solid dispersions, and cyclodextrin inclusion complexes have all demonstrated the potential to significantly enhance the oral absorption of quercetin. The detailed protocols and application notes provided herein offer a comprehensive resource for researchers and drug development professionals to design and evaluate novel quercetin formulations, ultimately unlocking the full therapeutic potential of this promising natural compound.
References
- 1. Quercetin modulates AMPK/SIRT1/NF-κB signaling to inhibit inflammatory/oxidative stress responses in diabetic high fat diet-induced atherosclerosis in the rat carotid artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intensive Running Enhances NF-κB Activity in the Mice Liver and the Intervention Effects of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. jssm.umt.edu.my [jssm.umt.edu.my]
- 8. Preparation and optimization of quercetin-loaded liposomes for wound healing, using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of Quercetin Solid Dispersion-Loaded Dissolving Microneedles and In Vitro Investigation of Their Anti-Melanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. Development of Quercetin Micellar Nanogel: Formulation, Characterization, and In Vitro Cytotoxocity Study [mdpi.com]
- 15. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 16. Preparation and Characterization of a Novel Natural Quercetin Self-Stabilizing Pickering Emulsion [mdpi.com]
- 17. Quercetin/Hydroxypropyl-β-Cyclodextrin Inclusion Complex-Loaded Hydrogels for Accelerated Wound Healing [mdpi.com]
- 18. Development of quercetin nanoformulation and in vivo evaluation using streptozotocin induced diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and In-vivo Evaluation of Quercetin Nanosponges-based Buccal Tablets of Quercetin | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 20. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Quercetin Hydrate: A Powerful Tool for Investigating the NF-kappaB Signaling Pathway
Application Note and Detailed Protocols for Researchers
Introduction
Quercetin, a naturally occurring flavonoid, and its hydrate form are widely recognized for their potent anti-inflammatory properties. A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of the NF-κB pathway is implicated in a wide range of inflammatory diseases, making it a significant target for therapeutic intervention. Quercetin hydrate serves as an invaluable tool for researchers studying the intricacies of NF-κB signaling and for professionals in drug development exploring novel anti-inflammatory agents.
This document provides detailed application notes on the use of this compound in NF-κB research and comprehensive protocols for key experimental procedures.
Mechanism of Action: this compound's Impact on NF-κB Signaling
This compound modulates the NF-κB signaling cascade at multiple junctures. The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1beta (IL-1β). This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of target genes.
Quercetin has been shown to interfere with this process through several mechanisms:
-
Inhibition of IKK Phosphorylation: Quercetin can suppress the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα. By inhibiting IKK, quercetin prevents the initial step required for NF-κB activation[1].
-
Prevention of IκBα Degradation: By blocking IκBα phosphorylation, quercetin effectively prevents its ubiquitination and subsequent degradation by the proteasome. This keeps NF-κB sequestered in the cytoplasm in its inactive state[1][2].
-
Reduced Nuclear Translocation of p65: Consequently, the nuclear translocation of the active p65 subunit of NF-κB is significantly diminished in the presence of quercetin[1][3].
-
Inhibition of NF-κB DNA Binding: Some studies suggest that quercetin may also directly interfere with the binding of NF-κB to its DNA consensus sequences in the promoter regions of target genes[2][4].
-
Modulation of Upstream Signaling: Quercetin can also influence signaling pathways upstream of NF-κB, such as the PI3K/Akt pathway, which can indirectly impact NF-κB activation[5].
The multifaceted inhibitory action of quercetin on the NF-κB pathway leads to a significant reduction in the expression of pro-inflammatory mediators.
Quantitative Data on Quercetin's Efficacy
The following tables summarize the quantitative effects of quercetin on various components and downstream targets of the NF-κB signaling pathway, as reported in the scientific literature.
Table 1: Effect of Quercetin on NF-κB Pathway Protein Expression and Activation
| Cell Line/Model | Treatment Conditions | Target Protein | Method | Result | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α (10 ng/mL) for 30 min, pretreated with Quercetin (50 µM) for 1 h | p-IκBα | Western Blot | Significant decrease in TNF-α-induced IκBα phosphorylation | [6] |
| Nuclear p65 | Western Blot | Significant decrease in TNF-α-induced nuclear translocation of p65 | [6] | ||
| Murine Intestinal Epithelial Cells (Mode-K) | TNF-α (10 ng/mL) for 30 min, pretreated with Quercetin (40 µM) | p-Akt | Western Blot | Inhibition of TNF-α-induced Akt phosphorylation | [2][4] |
| p-RelA recruitment to promoters | ChIP | Inhibited recruitment of phospho-RelA to IP-10 and MIP-2 promoters | [2][4] | ||
| Rat Hepatocytes | IL-1β (2 ng/mL) for 30 min, pretreated with Quercetin (50-100 µM) | IκBα levels | Western Blot | Decreased IL-1β-induced degradation of IκBα | [7] |
| NF-κB DNA binding | EMSA | Blocked IL-1β-induced NF-κB activation | [7] |
Table 2: Effect of Quercetin on Pro-inflammatory Gene and Protein Expression
| Cell Line/Model | Treatment Conditions | Target Gene/Protein | Method | Result | Reference |
| Murine Intestinal Epithelial Cells (Mode-K) | TNF-α (10 ng/mL), Quercetin (40-44 µM) | IP-10 mRNA | RT-PCR | IC50 of 40 µM for inhibition of TNF-α-induced expression | [2][4] |
| MIP-2 mRNA | RT-PCR | IC50 of 44 µM for inhibition of TNF-α-induced expression | [2][4] | ||
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Quercetin (1-50 µM) for 24-72 h | TNF-α production | ELISA | Dose-dependent inhibition of TNF-α production | [1] |
| TNF-α mRNA | RT-PCR | Dose-dependent inhibition of TNF-α gene expression | [1] | ||
| RAW264.7 Macrophages | LPS (1 µg/mL), Quercetin (5, 10, 20 µM) | TNF-α, IL-6, IL-1β protein | ELISA | Significant reduction in LPS-induced cytokine production | [7] |
| TNF-α, IL-6, IL-1β protein | Western Blot | Decreased protein expression levels of cytokines | [7] |
Experimental Protocols
Here, we provide detailed protocols for key experiments used to study the effects of this compound on the NF-κB signaling pathway.
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for cell culture and treatment with this compound and an NF-κB activator.
Materials:
-
Cell line of interest (e.g., RAW264.7 macrophages, HEK293 cells, HUVECs)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution prepared in DMSO)
-
NF-κB activator (e.g., TNF-α or LPS)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed the cells in tissue culture plates at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Quercetin Pre-treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 10, 25, 50 µM). A vehicle control (DMSO) should be included. Incubate for 1-2 hours.
-
NF-κB Activation: After the pre-treatment period, add the NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) to the wells. An untreated control group (no quercetin, no activator) should also be included.
-
Incubation: Incubate the cells for the desired time period depending on the downstream analysis (e.g., 15-30 minutes for phosphorylation events, 1-6 hours for gene expression, 24 hours for cytokine production).
-
Cell Harvesting: After incubation, harvest the cells for subsequent analysis (e.g., protein extraction for Western blotting, RNA isolation for RT-PCR, or analysis of the culture supernatant for cytokine levels).
Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins
This protocol is for detecting changes in the phosphorylation and expression levels of key NF-κB pathway proteins.
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.
-
Cell Treatment: After 24 hours, treat the cells with this compound and the NF-κB activator as described in Protocol 1.
-
Cell Lysis: After the treatment period (typically 6-24 hours), lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity to account for variations in transfection efficiency and cell number.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for studying quercetin's effect on NF-κB.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. Quercetin Alleviates Lipopolysaccharide-Induced Cell Damage and Inflammation via Regulation of the TLR4/NF-κB Pathway in Bovine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 6. promega.es [promega.es]
- 7. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Analysis of Quercetin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent member of the flavonoid family, is a plant-derived polyphenolic compound renowned for its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] Found abundantly in various fruits, vegetables, and grains, quercetin is the subject of extensive research in pharmacology and drug development.[1][2] Accurate and reliable quantification of quercetin in raw materials, extracts, and finished products is crucial for quality control, formulation development, and pharmacological studies.
This document provides detailed application notes and protocols for the spectrophotometric analysis of Quercetin hydrate, a common form used in research and commercial products. Two primary methods are detailed: a direct Ultraviolet-Visible (UV-Vis) spectrophotometric method and the widely used aluminum chloride (AlCl₃) colorimetric assay for total flavonoid content determination, using quercetin as a standard.
Method 1: Direct UV-Visible Spectrophotometric Quantification of Quercetin
This method is a simple, rapid, and cost-effective approach for the quantification of quercetin in its purified form or in simple formulations where interference from other components is minimal.[3][4][5] The principle is based on the inherent ability of the quercetin molecule to absorb light in the UV-Vis spectrum due to its specific chromophoric structure.
Experimental Protocol
1. Materials and Reagents:
-
This compound (Reference Standard)
-
Methanol (Analytical Grade) or Ethanol (Analytical Grade)[3][4]
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.[3][4]
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the quercetin in a small amount of the chosen solvent (methanol or ethanol) and then make up the volume to 100 mL with the same solvent.[3][4]
-
If necessary, use sonication to ensure complete dissolution.[4]
3. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions to create working standards with concentrations ranging from approximately 2 to 20 µg/mL.[5][6] For example, pipette 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with the solvent.
4. Sample Preparation:
-
Prepare a solution of the sample containing quercetin at a concentration expected to fall within the range of the calibration curve.
-
The sample preparation will vary depending on the matrix. For extracts, dissolve a known amount in the chosen solvent, filter if necessary to remove particulate matter, and dilute accordingly.
5. Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[4] The λmax for quercetin is typically observed around 255 nm or 370-372 nm depending on the solvent.[4][5][6]
-
Use the solvent as a blank to zero the spectrophotometer.[3]
-
Measure the absorbance of each working standard solution and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.
-
Determine the concentration of quercetin in the sample solution by interpolating its absorbance value on the calibration curve.
Data Presentation
Table 1: Validation Parameters for Direct UV-Vis Spectrophotometric Method
| Parameter | Methanol as Solvent | Ethanol as Solvent |
| λmax | ~370 nm[3][5] | ~255 nm, ~372 nm[4][6] |
| Linearity Range | 0.2 - 1 µg/mL[3], 2 - 20 µg/mL[5] | 3 - 18 µg/mL[4], 2 - 10 µg/mL[6] |
| Correlation Coefficient (r²) | >0.999[3] | >0.999[4][6] |
| Limit of Detection (LOD) | 0.043 µg/mL[3] | Not consistently reported |
| Limit of Quantification (LOQ) | 1.303 µg/mL[3] | Not consistently reported |
Experimental Workflow Diagram
Caption: Workflow for Direct UV-Vis Spectrophotometry of Quercetin.
Method 2: Aluminum Chloride Colorimetric Assay for Total Flavonoids
This is the most common method for determining the total flavonoid content in plant extracts and other biological samples, with quercetin often used as the reference standard.[7][8][9] The principle involves the formation of a stable complex between aluminum chloride and the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols.[10] This complexation results in a colored solution, with the intensity of the color being proportional to the flavonoid concentration.
Experimental Protocol
1. Materials and Reagents:
-
This compound (Reference Standard)
-
Methanol or Ethanol (96%)[11]
-
Distilled water
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Standard Stock Solution (e.g., 1000 ppm):
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or ethanol to get a 1000 ppm (1 mg/mL) stock solution.[13]
3. Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 4 to 10 µg/mL or another suitable range.[11][13]
4. Sample Preparation:
-
Extract flavonoids from the sample material using an appropriate solvent (e.g., ethanol, methanol).[9]
-
The extract may need to be filtered and diluted to bring the flavonoid concentration within the linear range of the assay.
5. Colorimetric Reaction:
-
Pipette 1 mL of each standard solution or sample extract into separate test tubes.[11]
-
Add 3 mL of methanol/ethanol.[11]
-
Add 0.2 mL of 10% AlCl₃ solution.[11]
-
Add 0.2 mL of 1 M potassium acetate.[11]
-
Add 5.6 mL of distilled water.[11]
-
Mix the solution thoroughly and incubate at room temperature for 30-40 minutes in the dark.[7][13]
6. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting solution at the λmax, which is typically between 415 nm and 440 nm.[10] A common wavelength used is 431 nm.[13]
-
Use a blank solution (containing all reagents except the sample/standard) to zero the spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the total flavonoid concentration in the sample, expressed as quercetin equivalents (mg QE/g of extract).[13]
Data Presentation
Table 2: Parameters for Aluminum Chloride Colorimetric Assay
| Parameter | Typical Value |
| Standard | Quercetin |
| Complexing Reagent | Aluminum Chloride (AlCl₃) |
| λmax of Complex | 415 - 440 nm[10] |
| Incubation Time | 30 - 40 minutes[7][13] |
| Expression of Results | mg Quercetin Equivalents (QE) / g of sample |
Reaction and Workflow Diagram
Caption: Aluminum Chloride Assay: Reaction and Workflow.
Concluding Remarks
The choice between direct UV-Vis spectrophotometry and the aluminum chloride colorimetric assay depends on the nature of the sample and the research objective. Direct spectrophotometry is suitable for pure or simple mixtures, while the AlCl₃ assay is the standard for determining total flavonoid content in complex samples like plant extracts. For both methods, adherence to good laboratory practices, including the use of high-purity reagents and accurate dilutions, is essential for obtaining reliable and reproducible results. Method validation according to ICH guidelines is recommended for applications in quality control and drug development.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. ajchem-b.com [ajchem-b.com]
- 5. ijpdd.org [ijpdd.org]
- 6. wjpsronline.com [wjpsronline.com]
- 7. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. phcogj.com [phcogj.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. media.neliti.com [media.neliti.com]
Troubleshooting & Optimization
Technical Support Center: Quercetin Hydrate in Aqueous Buffer
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Quercetin hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on preventing its precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound has very low solubility in water and aqueous buffers. Precipitation is a common issue and can be influenced by several factors including concentration, pH, temperature, and the presence of nucleation seeds. Quercetin is more soluble in alkaline solutions, but it is also less stable and can undergo auto-oxidation at higher pH.[1][2][3]
Q2: What is the solubility of this compound in common solvents?
A2: this compound is sparingly soluble in aqueous solutions but shows significantly better solubility in organic solvents. The table below summarizes its solubility in various solvents.
| Solvent | Approximate Solubility |
| Distilled Water | ~0.16 mg/mL |
| Ethanol | ~2 mg/mL |
| DMSO | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| 1:4 DMSO:PBS (pH 7.2) | ~1 mg/mL |
Data compiled from multiple sources.[1]
Q3: How does pH affect the solubility and stability of this compound?
A3: The solubility of Quercetin increases with a higher pH, showing greater solubility in alkaline conditions compared to acidic or neutral buffers. However, it's crucial to note that Quercetin's stability decreases at a pH above 7, where it is prone to degradation and auto-oxidation. For many biological assays, maintaining a balance between solubility and stability is critical. Quercetin is reported to be stable in acidic pH, for instance in a citrate buffer at pH 4.5.[1][2][4][5]
Q4: Can I store this compound solutions?
A4: It is generally not recommended to store aqueous solutions of this compound for more than one day due to its instability and tendency to precipitate over time. If storage is necessary, it should be at 4°C, and the solution should be inspected for any precipitation before use. Stock solutions in organic solvents like DMSO are more stable if stored properly.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of a DMSO stock solution into aqueous buffer.
This is a common scenario where the this compound, initially dissolved in a good solvent (DMSO), precipitates when introduced to a poor solvent (aqueous buffer).
Root Cause Analysis and Solutions:
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Navigating the Nuances of Quercetin Hydrate in Your Cell Culture Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Quercetin, a promising flavonoid with a broad spectrum of biological activities, is a staple in many cell-based assays. However, its utility is often hampered by its inherent instability in aqueous environments like cell culture media. This technical support center provides a comprehensive guide to understanding and managing the stability of quercetin hydrate in your experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my quercetin solution turning yellow/brown in the cell culture medium?
A1: The color change is a visual indicator of quercetin degradation. Quercetin is susceptible to oxidation, especially at physiological pH (around 7.4) and in the presence of oxygen and metal ions. This process leads to the formation of colored degradation products, such as quercetin quinone and other polymerized compounds.
Q2: I've prepared a quercetin stock solution in DMSO, but it precipitates when I add it to the cell culture medium. What can I do?
A2: This is a common issue due to quercetin's poor aqueous solubility. To mitigate precipitation:
-
Use a high-concentration stock solution: Prepare a concentrated stock in DMSO (e.g., 10-20 mM) to minimize the volume of DMSO added to the medium.[1]
-
Final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low and non-toxic to your cells, typically below 0.5%.[1]
-
Pre-warm the medium: Adding the quercetin stock to pre-warmed media can sometimes improve solubility.
-
Serial dilutions: Perform serial dilutions in the medium to reach your final desired concentration.
-
Filter sterilization: After dilution in the medium, filter the final working solution through a 0.22 µm filter to remove any micro-precipitates before adding it to your cells.[2]
Q3: How long is quercetin stable in my cell culture plate?
A3: The stability of quercetin in cell culture is transient and depends on several factors. In standard DMEM at 37°C and pH 7.4, quercetin can degrade significantly within a few hours. One study showed that in the absence of stabilizers, the half-life of quercetin in cell culture media can be less than 30 minutes. It is advisable to refresh the medium with freshly prepared quercetin solution for long-term experiments.
Q4: Can I do anything to improve the stability of quercetin in my experiments?
A4: Yes, several strategies can enhance quercetin's stability:
-
pH control: Quercetin is more stable at a slightly acidic pH. If your experimental design allows, a pH of 6.0 can significantly reduce degradation compared to pH 7.0 or 8.0.
-
Antioxidants: Co-incubation with ascorbic acid (vitamin C) can protect quercetin from oxidation and significantly improve its stability.[3]
-
Chelating agents: The inclusion of a chelating agent like EDTA can inhibit the metal ion-catalyzed oxidation of quercetin.
-
Serum: The presence of fetal bovine serum (FBS) can have a stabilizing effect on quercetin, likely due to the binding of quercetin to albumin and other proteins.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Quercetin degradation leading to variable effective concentrations. | Prepare fresh quercetin working solutions for each experiment. Consider the stability data provided and plan your time points accordingly. Use stabilizers like ascorbic acid if compatible with your assay. |
| Visible precipitate in culture wells | Poor solubility of quercetin in the aqueous medium. | Follow the best practices for preparing working solutions outlined in the FAQs (Q2). Reduce the final concentration of quercetin if possible. |
| No observable effect of quercetin | Rapid degradation of quercetin before it can exert its biological effects. | Confirm the stability of quercetin under your specific experimental conditions. Shorten the incubation time or use a higher initial concentration, being mindful of potential toxicity. |
| Media color change interferes with colorimetric assays | Formation of colored degradation products. | Use a phenol red-free medium to avoid interference from the pH indicator. Include a "quercetin in media only" control to measure the background absorbance from quercetin degradation products. |
Data on this compound Stability
The stability of quercetin is highly dependent on the composition of the cell culture medium, pH, and temperature. Below are tables summarizing the degradation of quercetin under various conditions.
Table 1: Stability of Quercetin in DMEM at 37°C
| Time | Remaining Quercetin (%) at pH 6 | Remaining Quercetin (%) at pH 7 | Remaining Quercetin (%) at pH 8 |
| 0 min | 100 | 100 | 100 |
| 10 min | ~100 | ~95 | ~90 |
| 30 min | ~100 | ~85 | ~75 |
| 1 h | ~100 | ~70 | ~60 |
| 2 h | ~98 | ~50 | ~40 |
| 4 h | ~95 | ~30 | ~20 |
| 8 h | ~90 | <10 | <10 |
| 24 h | ~85 | Not detectable | Not detectable |
Data compiled from studies including Hu et al., 2012.
Table 2: Factors Influencing Quercetin Stability in Cell Culture Media
| Factor | Observation | Recommendation |
| pH | Stability significantly decreases as pH increases from 6.0 to 8.0.[4][5] | Maintain a pH closer to 6.0 if experimentally feasible. |
| Temperature | Higher temperatures accelerate degradation.[4][5] | Store stock solutions at -20°C or -80°C and prepare working solutions fresh. |
| Serum (FBS) | Presence of FBS can increase stability. | The use of serum-containing media may prolong the effective concentration of quercetin. |
| Ascorbic Acid | Significantly protects quercetin from degradation.[3] | Consider co-treatment with ascorbic acid. |
| EDTA | Can inhibit metal-catalyzed oxidation. | Include EDTA in the medium if appropriate for the cell type and experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
0.22 µm sterile syringe filter
-
-
Procedure for Stock Solution (e.g., 20 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a 20 mM concentration. For example, dissolve 6.77 mg of quercetin dihydrate (MW 338.27 g/mol ) in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
-
-
Procedure for Working Solution:
-
Thaw a single aliquot of the quercetin stock solution.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution directly into the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Gently mix the working solution.
-
For critical applications, filter the final working solution through a 0.22 µm sterile syringe filter to remove any potential aggregates.[2]
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Assessing Quercetin Stability by HPLC
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., acetonitrile and water with 0.1% phosphoric or acetic acid)
-
Quercetin standard for calibration curve
-
Cell culture medium containing quercetin at a known initial concentration
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Prepare a quercetin working solution in the desired cell culture medium as described in Protocol 1.
-
Place the solution in a sterile container (e.g., a culture flask without cells) in a 37°C incubator.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), collect an aliquot of the medium.
-
Prepare the samples for HPLC analysis. This may involve protein precipitation (if serum is present) by adding an equal volume of cold acetonitrile, followed by centrifugation to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC system.
-
Monitor the elution of quercetin at its maximum absorbance wavelength (around 370 nm).[6]
-
Quantify the quercetin concentration at each time point by comparing the peak area to a standard calibration curve.
-
Plot the percentage of remaining quercetin against time to determine its stability profile.
-
Visualizing Key Pathways and Workflows
To further aid in understanding the experimental and biological processes involving quercetin, the following diagrams have been generated.
Caption: Experimental workflow for assessing quercetin stability.
Caption: Simplified oxidative degradation pathway of quercetin.
Caption: Quercetin's activation of the Keap1-Nrf2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 6. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Enhancing Quercetin Hydrate Bioavailability in Murine Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on increasing the oral bioavailability of Quercetin hydrate in mice, a common challenge in pre-clinical studies due to its poor water solubility and extensive first-pass metabolism.[1][2] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low in mice?
A1: The low oral bioavailability of this compound in mice is primarily due to two factors:
-
Poor Aqueous Solubility: Quercetin is a lipophilic compound with very low solubility in water and gastrointestinal fluids, which limits its dissolution and subsequent absorption.[1][2]
-
Extensive First-Pass Metabolism: After absorption in the intestine, Quercetin undergoes significant metabolism in the enterocytes and the liver, where it is rapidly converted into sulfated, glucuronidated, and methylated metabolites that are more easily excreted.
Q2: What are the most common strategies to improve Quercetin bioavailability in mice?
A2: Several effective strategies have been developed, including:
-
Phospholipid Complexes (Phytosomes): Complexing Quercetin with phospholipids enhances its lipophilicity and improves its passage across the intestinal membrane.
-
Nanoparticle-Based Delivery Systems: Formulations such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), polymeric nanoparticles, and nanoemulsions increase the surface area for dissolution and can protect Quercetin from degradation.[3][4]
-
Co-administration with Bioavailability Enhancers: Compounds like piperine can inhibit the metabolic enzymes responsible for Quercetin degradation, thereby increasing its systemic exposure.[5]
Q3: Which formulation strategy provides the highest reported increase in bioavailability in rodents?
A3: While direct comparative studies in mice are limited, studies in rats have shown significant increases with various formulations. For instance, solid lipid nanoparticles have been reported to increase the relative bioavailability of Quercetin by 5.71 times in rats.[6] Nanosuspensions containing metabolic inhibitors have demonstrated an absolute bioavailability of up to 23.58% in rats, a significant increase from the 3.61% of a standard Quercetin suspension.[6]
Q4: Are there any known signaling pathways affected by these enhanced bioavailability formulations?
A4: Yes, enhancing the bioavailability of Quercetin allows for higher systemic and tissue concentrations, which can lead to more pronounced effects on cellular signaling. For example, Quercetin nanoemulsions have been shown to downregulate the pro-inflammatory NF-κB (Nuclear Factor-kappa B) signaling pathway in mice, which is a key mechanism for its anti-inflammatory effects.[7][8]
Troubleshooting Guides
Formulation Troubleshooting: Quercetin-Phospholipid Complex
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low complexation efficiency | - Inappropriate solvent selection.- Incorrect molar ratio of Quercetin to phospholipid.- Insufficient reaction time or temperature. | - Use a solvent in which both Quercetin and the phospholipid are soluble (e.g., ethanol, dichloromethane).- Optimize the molar ratio; a 1:1 or 1:2 ratio is often a good starting point.- Ensure adequate stirring and reaction time (e.g., 2-4 hours) at a slightly elevated temperature (e.g., 40-50°C). |
| Precipitation during storage | - Instability of the amorphous complex.- Presence of moisture. | - Store the dried complex in a tightly sealed container at low temperature and protected from light.- Ensure the final product is thoroughly dried under vacuum to remove residual solvent and moisture. |
| Inconsistent particle size | - Inefficient mixing during preparation.- Aggregation of the complex. | - Use vigorous and consistent stirring during the solvent evaporation process.- Consider homogenization or sonication of the final suspension before drying. |
In Vivo Experiment Troubleshooting: Oral Gavage in Mice
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Regurgitation or aspiration of the formulation | - Incorrect gavage needle placement.- Administration volume is too large.- Animal is overly stressed. | - Ensure the gavage needle is correctly inserted into the esophagus, not the trachea. A slight swallowing reflex may be felt.[9]- Adhere to recommended volume limits for mice (typically 10 mL/kg).- Handle the mice gently and allow them to acclimatize to the procedure. Do not make more than three attempts in one session.[9] |
| Esophageal or gastric injury | - Forcing the gavage needle.- Using a needle with a rough or sharp tip. | - Gently guide the needle down the esophagus; do not apply force.[9]- Use a gavage needle with a smooth, ball-tipped end to minimize tissue damage. Flexible tubes can also be considered.[10] |
| Inconsistent dosing of suspensions | - Settling of the formulation in the syringe.- Inaccurate measurement of the dose. | - Ensure the suspension is homogenous by vortexing or stirring immediately before drawing it into the syringe.- Use a calibrated syringe and ensure there are no air bubbles. For viscous formulations, a positive displacement pipette may be more accurate. |
Quantitative Data on Bioavailability Enhancement
The following tables summarize pharmacokinetic data from studies in rodents to compare the effectiveness of different bioavailability enhancement strategies.
Table 1: Pharmacokinetic Parameters of Quercetin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (Relative) | Reference |
| Quercetin Suspension | 50 | 670 ± 80 | 2410 ± 510 | - | [11] |
| Quercetin-Phospholipid Complex | 50 | 1580 ± 110 | 8600 ± 1250 | ~3.57 | [11] |
| Quercetin Suspension | 50 | - | - | - | [6] |
| Quercetin-Solid Lipid Nanoparticles | 50 | - | - | 5.71 | [6] |
| Quercetin Water Suspension | 50 | - | - | - | [6] |
| SPC-Pip-Que-Nanosuspension | 50 | - | - | ~6.53 (based on absolute bioavailability) | [6] |
AUC: Area Under the Curve, Cmax: Maximum Plasma Concentration, SPC-Pip-Que-Nanosuspension: Soybean Lecithin-Piperine-Quercetin Nanosuspension.
Table 2: Pharmacokinetic Parameters of Quercetin Nanoparticles in Mice
| Formulation | Dose | Relative Oral Bioavailability | Key Finding | Reference |
| Quercetin-loaded zein nanoparticles | - | ~60% | Provided high and sustained plasma levels of Quercetin. | [3] |
| Quercetin-Solid Lipid Nanoparticles | - | - | Oral absorption was better than that of Quercetin suspension. | [4] |
Experimental Protocols
Protocol 1: Preparation of Quercetin-Phospholipid Complex by Solvent Evaporation
This protocol describes a common method for preparing Quercetin-phospholipid complexes (phytosomes).
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean)
-
Anhydrous ethanol
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and phosphatidylcholine in anhydrous ethanol in a round-bottom flask at a specific molar ratio (e.g., 1:1 or 1:2).
-
Reflux the mixture at a temperature not exceeding 60°C for 2 hours with constant stirring.
-
Concentrate the resulting solution using a rotary evaporator under reduced pressure until a thin film is formed on the flask wall.
-
Dry the resulting complex in a vacuum oven at 40°C for at least 24 hours to remove any residual solvent.
-
The resulting Quercetin-phospholipid complex can be characterized by FTIR, DSC, and XRD to confirm the interaction between Quercetin and the phospholipid.
Protocol 2: Preparation of Quercetin-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the emulsification and low-temperature solidification method for preparing SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., stearic acid)
-
Surfactant (e.g., soy lecithin, Tween 80)
-
Deionized water
-
High-speed homogenizer
-
Probe sonicator
Procedure:
-
Melt the solid lipid (e.g., stearic acid) by heating it to approximately 5-10°C above its melting point.
-
Dissolve this compound in the melted lipid to form the oil phase.
-
Dissolve the surfactant(s) in deionized water and heat to the same temperature as the oil phase to form the aqueous phase.
-
Add the hot aqueous phase to the oil phase and homogenize at high speed (e.g., 10,000 rpm) for a short period to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to probe sonication to reduce the particle size and form a nanoemulsion.
-
Disperse the resulting hot nanoemulsion in cold water (2-4°C) under gentle stirring to solidify the lipid nanoparticles.
-
The SLN dispersion can be further purified by centrifugation or dialysis to remove excess surfactant.
Protocol 3: UPLC-MS/MS for Quercetin Quantification in Mouse Plasma
This protocol provides a general workflow for the analysis of Quercetin in plasma samples.
Materials:
-
Mouse plasma samples
-
Internal standard (e.g., rutin)
-
Acetonitrile
-
Formic acid
-
Water (UPLC-grade)
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of mouse plasma, add 20 µL of an internal standard solution.
-
Add 700 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is common.
-
Flow Rate: Typically around 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for flavonoids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Quercetin and the internal standard.
-
Visualizations
Experimental Workflow for Bioavailability Studies
Caption: Workflow for assessing the oral bioavailability of Quercetin formulations in mice.
Signaling Pathway Modulation by Enhanced Quercetin Bioavailability
Caption: Inhibition of the NF-κB inflammatory pathway by bioavailability-enhanced Quercetin.
References
- 1. Recent Advances in Nanoformulations for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zein nanoparticles for oral delivery of quercetin: Pharmacokinetic studies and preventive anti-inflammatory effects in a mouse model of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin along with piperine prevents cognitive dysfunction, oxidative stress and neuro-inflammation associated with mouse model of chronic unpredictable stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of gastrointestinal absorption of quercetin by solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Quercetin Hydrate Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Quercetin hydrate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For maximum stability, this compound in solid form should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2][3][4] The recommended storage temperature is 4°C.[1][3] Stock solutions are best stored at -20°C for up to one month or at -80°C for up to six months.[4] It is crucial to protect both solid and solution forms from light.[1][4]
Q2: What are the primary factors that cause this compound degradation?
This compound is susceptible to degradation from several environmental factors:
-
Light: Exposure to both UV and visible light can induce photodegradation.[5][6]
-
Temperature: Elevated temperatures accelerate the rate of all degradation reactions.[5][7]
-
Oxygen: As a potent antioxidant, Quercetin is prone to oxidation, especially in the presence of dissolved oxygen and metal ions.[5][6] This can often be observed as a color change in the solution.[5]
-
pH: Quercetin is less stable in neutral to alkaline solutions (pH > 7).[3][5][6] Degradation is accelerated at higher pH values.[3][5]
Q3: What are the common degradation products of Quercetin?
The degradation of Quercetin often involves the oxidative cleavage of its C-ring. This process leads to the formation of smaller phenolic compounds, most commonly:
Q4: How does the hydration state of Quercetin affect its stability?
Quercetin can exist in various crystalline forms with different degrees of hydration. Quercetin dihydrate is a common and thermodynamically stable form under normal conditions. The thermal stability of Quercetin is highly dependent on its degree of hydration.
Q5: Does derivatization of Quercetin improve its stability?
Yes, modifying the structure of Quercetin can enhance its stability.
-
Methylation: Methylating the hydroxyl groups on the flavonoid backbone generally increases the compound's stability by protecting it from rapid metabolism and degradation.[4]
-
Glycosylation: The addition of a glycoside group also significantly improves the thermal stability of the molecule.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Color change of Quercetin solution (e.g., to yellow or brown) | Oxidation of the Quercetin molecule.[5] | Minimize exposure to air by using deoxygenated solvents and working under an inert atmosphere (e.g., nitrogen or argon).[4] Protect the solution from light, which can accelerate oxidation.[4] Prepare solutions fresh before use. |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of Quercetin into smaller compounds. | Analyze a freshly prepared standard of Quercetin to confirm its retention time. If new peaks are present in older samples, it is likely due to degradation. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products.[4] |
| Inconsistent or poor experimental results | Degradation of Quercetin in the experimental medium. | Prepare fresh solutions for each experiment and avoid prolonged storage of dilute solutions, especially in aqueous or protic solvents.[4] Ensure the pH of the medium is in the acidic range (pH 4-6) where Quercetin is more stable.[6] If possible, use aprotic solvents like DMSO or DMF for short-term storage and experiments.[6] |
| Loss of compound activity or purity over time in storage | Improper storage conditions (exposure to light, elevated temperature, moisture). | Store the solid compound and stock solutions as recommended in the FAQs. Use amber vials or wrap containers in aluminum foil to protect from light.[4] Ensure containers are tightly sealed to prevent moisture and oxygen entry.[4] |
Data on Quercetin Degradation
The following tables summarize quantitative data on the degradation of Quercetin under various conditions.
Table 1: Effect of pH and Temperature on the Degradation Rate Constant (k) of Quercetin
| Temperature (°C) | pH | Degradation Rate Constant (k) (h⁻¹) |
| 37 | 6.0 | 0.0281 |
| 37 | 7.5 | 0.375 |
| 50 | 7.0 | 0.245 |
| 65 | 7.0 | 1.42 |
| (Data sourced from a spectroscopic study on Quercetin degradation kinetics)[4][5] |
Table 2: Functional Stability of Quercetin in Different Topical Formulations at Various Temperatures
| Formulation | Storage Temperature (°C) | Time to >10% Activity Loss (days) | % Activity Loss at 182 days |
| Raw Material | 4, RT, 37, 45 | No detectable loss | < 10% |
| Non-ionic Cream | 4 | 126 | 22.2% |
| 45 | 182 | 13.2% | |
| Anionic Gel-Cream | 37 | 182 | 12.0% |
| 45 | 84 | 40.3% | |
| (Data based on an antilipoperoxidative activity assay)[9][10] |
Experimental Protocols
1. Stability-Indicating HPLC Method for Quercetin Quantification
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for the quantification of Quercetin, which can be adapted and validated for specific experimental needs.[7][11][12]
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic aqueous solution and an organic solvent is typically used. A common mobile phase is a gradient or isocratic mixture of acetonitrile and 0.1% phosphoric acid in water.[11] For example, a mobile phase of 0.4% orthophosphoric acid and Acetonitrile (45:55, v/v) can be used.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 255 nm or 370 nm.[7]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or DMSO.
-
Dilute the stock solution with the mobile phase to create a series of calibration standards of known concentrations.
-
Prepare experimental samples by dissolving them in the initial solvent and then diluting with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject a standard volume (e.g., 20 µL) of each calibration standard and sample.
-
Record the peak area of Quercetin.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of Quercetin in the experimental samples by interpolating their peak areas on the calibration curve.
-
2. Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of Quercetin under stress conditions and to identify potential degradation products.[7][13]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified time.
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark for a specified time.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a specified duration.
-
-
Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize or dilute the sample with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method (as described above).
-
Monitor the decrease in the peak area of Quercetin and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Caption: Workflow for Quercetin quantification using HPLC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Degradation kinetics of fisetin and quercetin in solutions affected by medium pH, temperature and co-existed proteins | Semantic Scholar [semanticscholar.org]
- 5. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of functional stability of quercetin as a raw material and in different topical formulations by its antilipoperoxidative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of functional stability of quercetin as a raw material and in different topical formulations by its antilipoperoxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability indicating simplified HPLC method for simultaneous analysis of resveratrol and quercetin in nanoparticles and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijam.co.in [ijam.co.in]
- 13. researchgate.net [researchgate.net]
Optimizing Quercetin hydrate concentration for non-toxic effects
Welcome to the technical support center for Quercetin hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and avoiding common pitfalls.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I dissolve this compound for my experiments? It doesn't seem to dissolve in my aqueous buffer.
A1: this compound has very low solubility in water and aqueous buffers.[1][2] The recommended procedure is to first create a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your cell culture medium or buffer.
-
For in vitro (cell culture) experiments:
-
Dissolve this compound powder in pure Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 30 mg/ml).[1]
-
This stock solution can then be serially diluted into the cell culture medium to achieve the desired final concentration.[3]
-
Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.1% v/v). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
-
For in vivo (animal) experiments: A more complex solvent system is often required for solubility and stability. A commonly cited vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Q2: Is my this compound solution stable? How should I store it?
A2: Stability is a critical factor. Quercetin is unstable in cell culture media like DMEM at physiological pH (7-8) and 37°C, degrading over time.[4]
-
pH Dependency: Stability is significantly better at a slightly acidic pH of 6.
-
Aqueous Solutions: Do not store aqueous working solutions for more than one day.[1] Prepare them fresh before each experiment.
-
Stock Solutions: DMSO stock solutions are more stable. Store them in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.
-
Powder: The crystalline solid powder is stable for years when stored at room temperature.[1]
Q3: Do I need to filter my this compound solution after preparation?
A3: Yes, for cell culture applications, it is best practice to sterilize your final working solution by filtering it through a 0.22 µm syringe filter before adding it to your cells.[3] This removes any potential microbial contamination from the powder or solvent.
Experimental Design
Q4: What is a safe, non-toxic concentration of this compound for my cells?
A4: The non-toxic concentration of this compound is highly cell-type dependent. While it has beneficial effects at low concentrations, it induces cytotoxicity and apoptosis at higher concentrations in many cell lines, particularly cancer cells.[5][6] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
-
General Guidance: Concentrations used in studies range widely from low micromolar (µM) to over 100 µM. For example, IC₅₀ (half-maximal inhibitory concentration) values in some leukemic cell lines were found to be between 20 and 55 µM.[6] In A549 lung cancer cells, IC₅₀ values ranged from approximately 17 to 28 µM (converted from 5.14-8.65 µg/ml).[7]
-
Recommendation: Start with a broad range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) to establish a dose-response curve.
Q5: Does the "hydrate" part of this compound affect my concentration calculations?
A5: Yes, for precise quantitative experiments, you must account for the water molecules in the hydrated form when calculating molar concentrations.[8] The molecular weight of anhydrous Quercetin is ~302.2 g/mol .[1] Check the certificate of analysis from your supplier for the exact formula weight of your specific lot (e.g., Quercetin dihydrate, C₁₅H₁₀O₇ · 2H₂O, has a molecular weight of ~338.2 g/mol ). Using the anhydrous molecular weight for a hydrated compound will result in preparing a lower molar concentration than intended.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Precipitate forms in culture medium after adding stock solution. | The final concentration of Quercetin exceeds its solubility limit in the aqueous medium. The DMSO concentration may be too low to maintain solubility. | 1. Ensure the DMSO stock is thoroughly mixed into the medium. 2. Prepare an intermediate dilution in the medium before making the final concentration. 3. Slightly increase the final DMSO percentage, but do not exceed the toxic limit for your cells (re-validate with a vehicle control). |
| Inconsistent results between experiments. | Degradation of Quercetin in the working solution. Instability in the culture medium at 37°C.[4] | 1. Always prepare fresh working solutions immediately before each experiment. Do not reuse old solutions.[1] 2. Minimize the time the solution sits at 37°C before being added to cells. 3. Consider adding a stabilizing agent like ascorbic acid to the medium.[4] |
| Higher-than-expected cell death in vehicle control wells. | DMSO toxicity. | 1. Re-evaluate the non-toxic concentration of DMSO for your specific cell line. 2. Ensure your final DMSO concentration is consistent across all wells (including the vehicle control) and is as low as possible (ideally ≤ 0.1%). |
| No observable effect even at high concentrations. | Incorrect calculation of concentration (e.g., using hydrated weight with anhydrous formula). Poor solubility leading to lower effective concentration. Cell line is resistant to Quercetin. | 1. Double-check all molecular weight and dilution calculations.[8] 2. Visually inspect the medium for any precipitate. 3. Confirm the biological activity of your Quercetin lot on a known sensitive cell line if possible. |
Data Presentation: Quantitative Summaries
Table 1: Example Cytotoxic Concentrations (IC₅₀) of Quercetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC₅₀ Concentration | Reference |
| Nalm6 | Leukemia | 48 h | 20 µM | [6] |
| K562 | Leukemia | 48 h | 40 µM | [6] |
| CEM | Leukemia | 48 h | 55 µM | [6] |
| A549 | Lung Cancer | 72 h | 5.14 µg/mL (~17 µM) | [7] |
| HeLa | Cervical Cancer | 24 h | > 50 µM (viability reduced to ~66%) | [9] |
| T24 | Bladder Cancer | Not Specified | 10 - 80 µM (induced apoptosis) | [10] |
Note: These values are examples. The optimal concentration must be determined empirically for your specific experimental setup.
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 30 mg/mL | [1] |
| Dimethyl formamide (DMF) | 30 mg/mL | [1] |
| Ethanol | 2 mg/mL | [1] |
| 1:4 DMSO:PBS (pH 7.2) solution | ~1 mg/mL | [1] |
| Water | Very low (<0.01 g/L) | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine Molecular Weight: Use the exact molecular weight provided by the supplier for your lot of this compound.
-
Calculation: Calculate the mass of this compound powder needed to make a stock solution of a desired concentration (e.g., 20 mM) in DMSO.
-
Formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol )
-
-
Weighing: Carefully weigh the required amount of powder in a microcentrifuge tube.
-
Dissolving: Add the calculated volume of high-purity DMSO. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and yellow/orange.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: MTT Assay for Cell Viability Assessment
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treatment: Prepare serial dilutions of your this compound stock solution in fresh culture medium. Remove the old medium from the wells and add the Quercetin-containing medium. Remember to include wells for:
-
Vehicle Control: Medium with the highest concentration of DMSO used.
-
Untreated Control: Medium only.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of ~0.5 mg/mL and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (typically ~570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the untreated or vehicle control. Plot the viability against the log of the Quercetin concentration to determine the IC₅₀ value.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ijcea.org [ijcea.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin, a Natural Flavonoid Interacts with DNA, Arrests Cell Cycle and Causes Tumor Regression by Activating Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Antitumor Activities of Novel Quercetin-Loaded Electrospun Cellulose Acetate/Polyethylene Glycol Fibrous Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Efficacy of Quercetin and Its Nanoformulation Both the Mono- or Combination Therapies in the Management of Cancer: An Update with Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Quercetin Hydrate In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of quercetin hydrate.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of my this compound so low?
A1: The low in vivo bioavailability of this compound is a well-documented issue stemming from several of its intrinsic properties. Firstly, it has very poor aqueous solubility, which limits its dissolution in the gastrointestinal tract following oral administration. Secondly, quercetin undergoes rapid and extensive metabolism in the small intestine and liver, where it is quickly converted into its glucuronidated and sulfated forms. This rapid metabolic transformation, often referred to as the "first-pass effect," significantly reduces the amount of active quercetin that reaches systemic circulation. Lastly, the inherent chemical instability of quercetin can lead to its degradation in the gastrointestinal environment before it can be absorbed.
Q2: I'm observing high variability in my experimental results. What could be the cause?
A2: High variability in in vivo experiments with this compound can arise from a number of factors. The formulation and delivery vehicle used can greatly influence its absorption and distribution. For instance, inconsistent particle size in a suspension or instability of a nanoformulation can lead to variable dosing. The physiological state of the animal models, including their gut microbiome, can also impact quercetin's metabolism and absorption. To minimize variability, it is crucial to use a consistent and well-characterized formulation, standardize the administration procedure, and carefully control the experimental conditions for the animal models.
Q3: Can I simply dissolve this compound in water for my in vivo studies?
A3: Dissolving this compound directly in water for in vivo studies is generally not recommended due to its very low aqueous solubility (around 2.6 µg/mL). Attempting to do so will likely result in an incomplete dissolution and an inaccurate, non-homogenous dose administration. This can lead to significant underdosing and high variability in your experimental outcomes. It is advisable to use a suitable solubilization technique or a specialized delivery system to ensure consistent and effective delivery.
Troubleshooting Guide
Issue 1: Poor Solubility and Inconsistent Dosing
Symptoms:
-
Precipitation of this compound in the vehicle during preparation or administration.
-
Difficulty in achieving the desired concentration.
-
High variability in plasma or tissue concentrations of quercetin.
Possible Causes:
-
Inappropriate vehicle selection for this compound's lipophilic nature.
-
Insufficient solubilization of the compound.
Solutions:
-
Vehicle Optimization: For oral administration, consider using a mixture of oil (like corn oil or olive oil) and a surfactant. For parenteral routes, co-solvents such as polyethylene glycol (PEG) or dimethyl sulfoxide (DMSO) can be used, but their potential toxicity must be considered.
-
pH Adjustment: Quercetin's solubility can be increased in alkaline conditions. However, the stability of quercetin decreases at higher pH, so a careful balance must be struck.
-
Complexation: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the aqueous solubility of quercetin by forming inclusion complexes.
Issue 2: Rapid Metabolism and Low Bioavailability
Symptoms:
-
Low or undetectable levels of free quercetin in plasma.
-
Predominant detection of quercetin metabolites (glucuronides and sulfates).
Possible Causes:
-
Extensive first-pass metabolism in the intestine and liver.
-
Rapid clearance from the systemic circulation.
Solutions:
-
Co-administration with Piperine: Piperine, an alkaloid from black pepper, is a known inhibitor of glucuronidation and can increase the bioavailability of quercetin when co-administered.
-
Nanoformulations: Encapsulating quercetin in nanocarriers like liposomes, nanoparticles, or micelles can protect it from premature metabolism and enhance its absorption.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | ~0.0026 |
| Ethanol | ~2.5 |
| DMSO | >50 |
| Polyethylene Glycol 400 (PEG 400) | ~10 |
| 40% HP-β-CD in Water | ~12 |
Table 2: Comparison of this compound Bioavailability with Different Formulations
| Formulation | Route of Administration | Relative Bioavailability (compared to free quercetin) |
| Free Quercetin Suspension | Oral | 1 |
| Quercetin-HP-β-CD Complex | Oral | ~10-20 fold increase |
| Quercetin Liposomes | Intravenous | ~20-30 fold increase (in plasma) |
| Quercetin Nanoparticles | Oral | ~5-15 fold increase |
Experimental Protocols
Protocol 1: Preparation of Quercetin-HP-β-CD Inclusion Complex for Oral Gavage
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD), typically 1:1 or 1:2.
-
HP-β-CD Solution Preparation: Prepare an aqueous solution of HP-β-CD by dissolving the required amount in distilled water with gentle heating (around 40-50°C) and stirring.
-
Complexation: Slowly add the calculated amount of this compound powder to the HP-β-CD solution while maintaining continuous stirring.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.
-
Filtration and Lyophilization: Filter the solution through a 0.22 µm syringe filter to remove any undissolved quercetin. The resulting clear solution can be used directly or lyophilized to obtain a powder for long-term storage.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 2: Preparation of Quercetin-Loaded Liposomes for Intravenous Injection
-
Lipid Film Hydration Method:
-
Lipid Mixture Preparation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS) solution (pH 7.4) by vortexing or sonicating. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
Sonication: Subject the MLV suspension to probe sonication on ice to reduce the vesicle size and form small unilamellar vesicles (SUVs).
-
Extrusion: For a more uniform size distribution, pass the liposomal suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder.
-
-
Purification: Remove any unencapsulated quercetin by centrifugation or size exclusion chromatography.
-
Characterization: Determine the particle size, polydispersity index (PDI), and encapsulation efficiency of the prepared liposomes using techniques like Dynamic Light Scattering (DLS) and a spectrophotometric assay.
Visualizations
Caption: Logical workflow of challenges and solutions for this compound delivery.
Caption: A troubleshooting decision tree for in vivo quercetin experiments.
Quercetin hydrate light sensitivity and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving quercetin hydrate, with a focus on its light sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: this compound is highly susceptible to degradation upon exposure to light, particularly UV radiation, and to a lesser extent, heat and oxidative conditions.[1][2][3] Its polyphenolic structure makes it prone to oxidation, which is often accelerated by light energy.[3]
Q2: What are the visible signs of this compound degradation?
A2: A noticeable sign of degradation is a color change of the solid compound or its solutions. Fresh, high-purity this compound is a yellow crystalline powder.[2] Degradation can lead to a darkening or change in color, often to a brownish hue. In solution, a decrease in the characteristic UV absorbance peaks (around 256 nm and 368 nm) and the appearance of new peaks can indicate degradation.[3][4]
Q3: How should I store solid this compound?
A3: To ensure stability, solid this compound should be stored in a cool, dry, and dark place.[5][6][7][8] It is recommended to keep it in a tightly sealed container, protected from light, for instance, by using an amber vial or by wrapping the container in aluminum foil. For long-term storage, refrigeration at 4°C is advisable.[6][7]
Q4: How should I prepare and store this compound solutions?
A4: this compound has low solubility in water but is soluble in organic solvents like ethanol and DMSO.[4][9] Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber vials or light-protected containers at 4°C for short periods.[10] Aqueous solutions are particularly unstable and it is not recommended to store them for more than one day.[4]
Q5: Can I work with this compound on an open lab bench?
A5: It is best to minimize exposure to direct and ambient light. While short periods of handling on a lab bench are often unavoidable, it is recommended to work in a subdued lighting environment or to use amber-colored labware. For sensitive experiments, working under yellow light or in a dark room is advisable.
Troubleshooting Guide
Issue 1: My this compound powder has turned from yellow to a brownish color.
-
Possible Cause: This is a strong indication of degradation, likely due to prolonged exposure to light and/or air.
-
Solution: Discard the discolored compound as it may yield inaccurate and irreproducible experimental results. For future purchases, ensure the product is stored correctly from the moment it is received.
Issue 2: I am observing a precipitate in my this compound stock solution stored in the refrigerator.
-
Possible Cause: Quercetin has limited solubility, especially at lower temperatures.[9] The precipitate could be quercetin that has fallen out of solution. In some cases, degradation products may also be less soluble.
-
Solution: Before use, allow the solution to warm to room temperature and vortex or sonicate briefly to redissolve the precipitate. If it does not redissolve, it may be a sign of degradation, and a fresh solution should be prepared. To avoid this, consider preparing smaller aliquots of your stock solution.
Issue 3: My experimental results with quercetin are inconsistent and not reproducible.
-
Possible Cause: Inconsistent results are often linked to the instability of quercetin. The degree of degradation can vary depending on the duration of light exposure during different experimental runs.
-
Solution:
-
Standardize Handling Procedures: Ensure that the handling of quercetin solid and solutions is consistent across all experiments, with minimal exposure to light.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments.
-
Use a Validated Analytical Method: Employ a stability-indicating analytical method, such as HPLC-UV, to confirm the concentration and purity of your quercetin stock solution before each experiment.[11]
-
Quantitative Data on Quercetin Degradation
The degradation of quercetin is influenced by various factors. The following table summarizes quantitative data from different studies.
| Parameter Investigated | Conditions | Solvent/Matrix | Degradation Rate/Observation | Reference |
| Temperature & pH | 37°C, pH 6.0 | Aqueous Solution | k = 2.81 x 10⁻² h⁻¹ | [11] |
| 37°C, pH 7.5 | Aqueous Solution | k = 0.375 h⁻¹ | [11] | |
| 50°C, pH 7.0 (approx.) | Aqueous Solution | k = 0.245 h⁻¹ | [11] | |
| 65°C, pH 7.0 (approx.) | Aqueous Solution | k = 1.42 h⁻¹ | [11] | |
| UV Irradiation | Continuous UV exposure | Polyacrylic acid gel with glycerol | k = 1.952 x 10⁻³ min⁻¹ | [2] |
| Continuous UV exposure | Polyacrylic acid gel without glycerol | k = 5.032 x 10⁻⁴ min⁻¹ | [2] | |
| Continuous UV exposure | Methylcellulose gel | k = 1.679 x 10⁻³ min⁻¹ | [2] | |
| Light Exposure (UVA) | 70 J/cm² | Ethanol (2 x 10⁻⁵ M) | Approximately 50% degradation | [3] |
k = pseudo-first-order rate constant
Experimental Protocols
Protocol 1: Photostability Testing of this compound (based on ICH Q1B Guidelines)
This protocol outlines a general procedure for assessing the photostability of this compound in solution.
1. Sample Preparation:
- Prepare a solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 100 µg/mL).
- Use chemically inert and transparent containers (e.g., quartz cuvettes or borosilicate glass vials).
- Prepare "dark control" samples by wrapping identical containers in aluminum foil to protect them from light.
2. Light Source:
- Use a light source that complies with ICH Q1B guidelines, which specifies an output similar to the D65/ID65 emission standard (e.g., a xenon lamp or a suitable metal halide lamp).[5][7] The light source should provide a combined visible and UVA spectrum.
3. Exposure Conditions:
- Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UVA) energy of not less than 200 watt hours/square meter.[5][7]
- Place the samples and dark controls in a temperature and humidity-controlled environment to minimize thermal degradation.
4. Sample Analysis:
- At specified time points during the exposure, withdraw aliquots from the light-exposed and dark control samples.
- Analyze the samples for quercetin concentration and the presence of degradation products using a validated, stability-indicating HPLC-UV method.[11]
- Monitor for changes in physical appearance (color) and pH.
5. Data Evaluation:
- Compare the results from the light-exposed samples to those of the dark control samples to determine the extent of photodegradation.
- Calculate the degradation rate and identify any major photodegradation products.
Visualizations
Troubleshooting Workflow for this compound Instability
Caption: A flowchart for troubleshooting common issues encountered with this compound.
Simplified Signaling Pathway of Quercetin's Effect on Nrf2
Caption: Quercetin promotes the dissociation of Nrf2 from Keap1, leading to antioxidant gene expression.
References
- 1. The Effects of Quercetin on the Nrf2 Pathway [casi.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Quercetin Can Improve Spinal Cord Injury by Regulating the mTOR Signaling Pathway [frontiersin.org]
- 8. Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathw...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevention of quercetin precipitation in red wines: a promising enzymatic solution | OENO One [oeno-one.eu]
Technical Support Center: Managing DMSO Cytotoxicity in Quercetin Hydrate Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for managing Dimethyl Sulfoxide (DMSO) cytotoxicity in cell culture experiments involving Quercetin hydrate.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used to dissolve this compound for cell culture experiments?
A1: this compound has low solubility in aqueous solutions like cell culture media.[1] DMSO is a powerful organic solvent that can dissolve this compound at high concentrations, allowing for the preparation of a concentrated stock solution.[2] This stock can then be diluted to the desired final concentration in the culture medium.[2]
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: The final concentration of DMSO should be kept as low as possible to avoid cytotoxicity. A general rule of thumb is to keep the final DMSO concentration at or below 0.1% (v/v) for most cell lines, as this is widely considered safe.[3] Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects.[3] However, concentrations of 1% or higher can be toxic to many cell types, and primary cells are often more sensitive.[3] It is always best to determine the specific tolerance of your cell line with a vehicle control experiment.
Q3: What is a vehicle control and why is it crucial?
A3: A vehicle control is a culture that is treated with the same final concentration of the solvent (in this case, DMSO) as the experimental cultures, but without the dissolved compound (Quercetin).[4][5] This is critical to distinguish the effects of Quercetin from any potential effects of the DMSO solvent itself.[4][5] Any observed effects in the vehicle control can be attributed to the DMSO.
Q4: I observed a precipitate after diluting my Quercetin-DMSO stock solution into the cell culture medium. What should I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[6] Here are a few troubleshooting steps:
-
Ensure Rapid Mixing: Add the Quercetin-DMSO stock solution to the pre-warmed culture medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Prepare Intermediate Dilutions: Instead of a single large dilution, try making serial dilutions in the culture medium.
-
Check Stock Concentration: An overly concentrated stock solution can increase the likelihood of precipitation upon dilution. It may be necessary to prepare a lower concentration stock.
-
Filter Sterilization: After dilution, you can filter the final working solution through a 0.22 µm filter to remove any precipitate before adding it to the cells.[6]
Q5: Are there any alternatives to DMSO for dissolving this compound?
A5: While DMSO is the most common solvent, other options can be explored, although they may have their own set of considerations. Ethanol can be used to dissolve Quercetin, but like DMSO, it can also be cytotoxic at higher concentrations.[2][7] For some applications, specialized formulations involving cyclodextrins or nanoparticles are being investigated to improve the solubility and delivery of Quercetin.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death in both Quercetin-treated and vehicle control groups. | The final DMSO concentration is too high for your specific cell line. | Perform a dose-response experiment with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the maximum non-toxic concentration for your cells.[3] |
| Inconsistent results between experiments. | - Variable final DMSO concentrations across wells or experiments.- Degradation of Quercetin in the stock solution. | - Always use a consistent final DMSO concentration for all treatments and the vehicle control.[4]- Prepare fresh Quercetin stock solutions regularly and store them properly (protected from light at -20°C).[2] |
| Quercetin appears to have no effect on the cells. | - Quercetin precipitated out of the solution.- The final concentration of Quercetin is too low. | - Visually inspect the culture medium for any signs of precipitation. If present, refer to the troubleshooting steps for precipitation.- Confirm the calculations for your dilutions and consider increasing the concentration range in your dose-response experiment. |
| Observed effects are different from published literature. | - Cell line-specific sensitivity to DMSO or Quercetin.- DMSO is interfering with the signaling pathways being studied. | - Different cell lines can have varied responses. It is important to establish baseline data for your specific cell line.- Be aware that DMSO can affect signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[8][9][10] Compare your results with the vehicle control to isolate the effect of Quercetin. |
Data Presentation
Table 1: Recommended Maximum Final DMSO Concentrations in Cell Culture
| Cell Type | Maximum Recommended DMSO Concentration (%) | Notes |
| Most Cancer Cell Lines | 0.5% | Some robust lines may tolerate up to 1% for short exposures.[3] |
| Primary Cells | ≤ 0.1% | More sensitive to solvent cytotoxicity.[3] |
| Stem Cells | ≤ 0.1% | Highly sensitive to differentiation-inducing effects of DMSO.[11] |
Table 2: IC50 Values of Quercetin in Various Cancer Cell Lines
| Cell Line | Quercetin IC50 (µM) | Final DMSO Concentration (%) | Reference |
| MCF-7 (Breast Cancer) | 24 | Not specified | [12] |
| HCT116 (Colon Cancer) | 5.79 | Not specified | [13] |
| MDA-MB-231 (Breast Cancer) | 5.81 | Not specified | [13] |
| K562 (Leukemia) | 3.70 (for DMSO) | N/A | [14] |
| HL-60 (Leukemia) | 5.78 (for DMSO) | N/A | [14] |
Note: The IC50 values for Quercetin can vary depending on the specific experimental conditions, including the cell line, incubation time, and the assay used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
100% sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
-
Procedure for a 20 mM Stock Solution:
-
Weigh out the appropriate amount of this compound powder (Molecular Weight: ~302.24 g/mol for anhydrous).
-
Dissolve the powder in 100% sterile DMSO to achieve a final concentration of 20 mM.[2] For example, to make 1 ml of a 20 mM stock, dissolve 6.04 mg of this compound in 1 ml of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the Quercetin stock solution at room temperature.
-
Perform serial dilutions of the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final DMSO concentration does not exceed the tolerated level for your cell line (e.g., for a final DMSO concentration of 0.1%, dilute the 100% DMSO stock 1:1000).
-
Prepare a vehicle control by adding the same volume of 100% DMSO to the culture medium as used for the highest Quercetin concentration.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Quercetin working solutions and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in sterile PBS)[15]
-
DMSO or solubilization solution (e.g., 10% SDS in 0.01 M HCl)[16]
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]
-
Remove the old medium and add fresh medium containing the desired concentrations of Quercetin or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µl of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µl of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 3: Cell Viability Assessment using Trypan Blue Exclusion Assay
-
Materials:
-
Cells of interest
-
Culture plates or flasks
-
Complete culture medium
-
Quercetin working solutions and vehicle control
-
Trypsin-EDTA (for adherent cells)
-
0.4% Trypan blue solution[18]
-
Hemocytometer
-
Microscope
-
-
Procedure:
-
Culture and treat cells with Quercetin or vehicle control for the desired duration.
-
For adherent cells, wash with PBS and then detach them using Trypsin-EDTA. For suspension cells, gently collect the cell suspension.
-
Centrifuge the cell suspension at a low speed (e.g., 100 x g for 5 minutes) and resuspend the pellet in a known volume of serum-free medium or PBS.[19]
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan blue solution (1:1 ratio).[18]
-
Incubate for 1-3 minutes at room temperature.[20]
-
Load 10 µl of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells.
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[18]
-
Visualizations
Experimental and Troubleshooting Workflow
Caption: Workflow for Quercetin experiments considering DMSO effects.
Signaling Pathway Interactions: Quercetin and DMSO
Caption: Overlapping effects of Quercetin and DMSO on key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 12. Quercetin | Sirtuin inhibitor | Mechanism | Concentration [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Determination of cytotoxicity by MTT assay [bio-protocol.org]
- 18. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Overcoming Low Absorption of Quercetin Aglycone Supplements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low absorption of quercetin aglycone supplements.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments aimed at improving quercetin aglycone bioavailability.
Issue 1: Low Bioavailability of Standard Quercetin Aglycone in In Vivo Studies
-
Question: My in vivo animal study shows very low plasma concentrations of quercetin after oral administration of a standard quercetin aglycone supplement. What are the potential reasons and how can I troubleshoot this?
-
Answer: The low oral bioavailability of quercetin aglycone is a well-documented issue stemming from several factors:
-
Low Aqueous Solubility: Quercetin aglycone is poorly soluble in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2]
-
Poor Passive Diffusion: Its chemical structure hinders efficient passive diffusion across the intestinal epithelial cell membrane.[1]
-
Rapid Metabolism: Quercetin is subject to extensive first-pass metabolism, primarily through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes in the intestines and liver. This converts quercetin into more polar and rapidly excretable metabolites.[1]
Troubleshooting Steps:
-
Formulation Enhancement: Consider using advanced formulation strategies to improve solubility and absorption. See the "Strategies to Enhance Quercetin Bioavailability" section below for detailed protocols on nanoformulations and phytosomes.
-
Co-administration: Investigate the co-administration of quercetin with bio-enhancers. Piperine, an alkaloid from black pepper, has been shown to inhibit UGT enzymes, thereby reducing quercetin metabolism.[1] Co-administration with Vitamin C may also offer synergistic effects.
-
Structural Modification: Explore the use of quercetin glycosides, such as isoquercetin, which can exhibit improved absorption characteristics compared to the aglycone form.[1] Enzymatically modified isoquercitrin (EMIQ) is a highly water-soluble option.[3]
-
Issue 2: High Variability in Caco-2 Cell Permeability Assay Results
-
Question: I am observing inconsistent results in my Caco-2 cell permeability assays for different quercetin formulations. What could be causing this variability?
-
Answer: Variability in Caco-2 assays can arise from several factors related to both the experimental setup and the quercetin formulation.
Troubleshooting Steps:
-
Cell Monolayer Integrity: Ensure the integrity of the Caco-2 cell monolayer before and during the experiment. Regularly measure the transepithelial electrical resistance (TEER) to confirm the formation of tight junctions. A decrease in TEER during the experiment could indicate cytotoxicity of the formulation.
-
Formulation Stability: Verify the stability of your quercetin formulation in the cell culture medium. Precipitation of quercetin during the assay will lead to inaccurate permeability measurements.
-
Transporter Involvement: Be aware that quercetin and its glycosides may be substrates for efflux transporters like P-glycoprotein (P-gp), which can actively pump the compound back into the apical side, reducing net absorption. Consider using P-gp inhibitors in your assay to investigate this.
-
Metabolism within Caco-2 Cells: Caco-2 cells can metabolize quercetin. Analyze both the apical and basolateral compartments for quercetin metabolites to get a complete picture of its transport and metabolism.
-
Issue 3: Difficulty in Preparing Stable Quercetin Nanoformulations
-
Question: I am struggling to produce stable quercetin nanoparticles with a consistent particle size. What are the critical parameters to control?
-
Answer: The stability and particle size of quercetin nanoformulations are highly dependent on the preparation method and the choice of excipients.
Troubleshooting Steps:
-
Method Optimization: For methods like antisolvent precipitation, critical parameters include the solvent-to-antisolvent ratio, the rate of addition, and the stirring speed. For thin-layer hydration, the composition of the lipid film and the hydration conditions (temperature, time) are crucial.
-
Stabilizer Selection: The choice and concentration of stabilizers (e.g., phospholipids, TPGS) are critical to prevent particle aggregation. Experiment with different stabilizers and concentrations to find the optimal formulation.
-
Characterization: Thoroughly characterize your nanoparticles using techniques like Dynamic Light Scattering (DLS) for particle size and polydispersity index (PDI), and Zeta Potential for surface charge to assess stability. Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can visualize the morphology.
-
Quantitative Data Summary
The following tables summarize the quantitative improvements in quercetin bioavailability achieved through various enhancement strategies.
Table 1: Comparison of Bioavailability Enhancement for Different Quercetin Formulations
| Formulation/Enhancement Strategy | Fold Increase in Bioavailability (AUC) Compared to Quercetin Aglycone | Animal/Human Study | Reference |
| Quercetin Phytosome (QuerceFit®) | ~20-fold | Human | [1] |
| LipoMicel® Quercetin (500 mg) | 7-fold | Human | [4][5] |
| LipoMicel® Quercetin (1000 mg) | 15-fold | Human | [4][5] |
| Self-emulsifying Fenugreek Galactomannans and Lecithin Encapsulation | 62-fold (total quercetin) | Human | [6][7] |
| Quercetin-3-O-glucoside-γ-cyclodextrin Inclusion Complex | 10.8-fold | Human | [6] |
| Quercetin Nanoparticles | 5.71-fold | Rat | [8] |
| Quercetin-Phospholipid Complex | 1.98-fold | Rat | [9] |
Table 2: Comparison of Absorption of Different Quercetin Forms
| Quercetin Form | Relative Bioavailability | Species | Reference |
| Quercetin-3-O-oligoglucosides | ~20-fold higher than aglycone | Human | [6][10] |
| Quercetin-3-O-glucoside | ~10-fold higher than rutin, ~2-fold higher than oligoglucosides | Human | [6][10] |
| Quercetin Glucosides (from onions) | 52% absorption | Human (ileostomy subjects) | [9] |
| Quercetin Aglycone | 24% absorption | Human (ileostomy subjects) | [9] |
| Quercetin Rutinoside (Rutin) | 17% absorption | Human (ileostomy subjects) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing quercetin bioavailability.
Protocol 1: Preparation of Quercetin Phytosomes (Quercetin-Phospholipid Complex)
-
Method: Solvent Evaporation Technique
-
Materials: Quercetin, Phosphatidylcholine (PC), Anhydrous ethanol, n-hexane.
-
Procedure:
-
Dissolve quercetin and phosphatidylcholine in a 1:2 molar ratio in anhydrous ethanol with constant stirring.
-
The solution is then heated to 50-60°C under reflux for 2 hours.
-
Concentrate the solution under vacuum to about 5-10 mL.
-
Add n-hexane to the concentrated solution with constant stirring to precipitate the quercetin-phospholipid complex.
-
Filter the precipitate, wash with n-hexane, and dry under vacuum.
-
The resulting quercetin phytosome powder can be characterized for complex formation, solubility, and in vitro dissolution.
-
Protocol 2: Preparation of Quercetin Nanoparticles
-
Method: Antisolvent Precipitation
-
Materials: Quercetin, Ethanol (solvent), Deionized water (antisolvent), Stabilizer (e.g., TPGS).
-
Procedure:
-
Dissolve quercetin and a stabilizer (e.g., TPGS) in ethanol to form a clear solution.
-
Inject this organic solution at a constant flow rate into deionized water (the antisolvent) under continuous stirring.
-
The rapid mixing of the solvent with the antisolvent leads to the precipitation of quercetin as nanoparticles.
-
The nanoparticle suspension is then subjected to high-pressure homogenization to reduce the particle size and improve uniformity.
-
The resulting nanosuspension can be used directly or lyophilized for long-term storage after characterization.
-
Protocol 3: Caco-2 Cell Permeability Assay
-
Objective: To assess the intestinal permeability of quercetin formulations.
-
Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), Quercetin formulation, Lucifer yellow (for monolayer integrity).
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the TEER of the cell monolayers to ensure their integrity.
-
Wash the monolayers with pre-warmed HBSS.
-
Add the quercetin formulation (dissolved in HBSS) to the apical (AP) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the BL side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from both AP and BL sides and lyse the cells to determine the intracellular concentration.
-
Quantify the concentration of quercetin and its metabolites in the collected samples using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of quercetin appearance in the basolateral compartment, A is the surface area of the insert, and C0 is the initial concentration in the apical compartment.
-
Protocol 4: In Vivo Bioavailability Study in Rats
-
Objective: To determine the pharmacokinetic profile of a quercetin formulation.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Fast the rats overnight before the experiment with free access to water.
-
Administer the quercetin formulation orally via gavage.
-
Collect blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract quercetin and its metabolites from the plasma samples.
-
Analyze the plasma concentrations of quercetin and its metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using appropriate software.
-
The relative bioavailability of a test formulation can be calculated by comparing its AUC to that of a standard quercetin formulation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Strategies to overcome key challenges in quercetin absorption.
Caption: Experimental workflow for evaluating quercetin bioavailability.
Caption: Quercetin's inhibition of the NF-κB inflammatory pathway.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Willner Chemists | [willner.com]
- 3. CN105106117A - Quercetin nanoparticle and preparation method thereof - Google Patents [patents.google.com]
- 4. Bioavailability of rutin and quercetin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving quercetin bioavailability: A systematic review and meta-analysis of human intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Bioavailability and Pharmacokinetics of a Natural Self-Emulsifying Reversible Hybrid-Hydrogel System of Quercetin: A Randomized Double-Blinded Comparative Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quercetin-phospholipids complex solid dispersion and quercetin solid dispersion: preparation and evaluation [jcps.bjmu.edu.cn]
- 10. researchgate.net [researchgate.net]
Quercetin Hydrate: pH-Dependent Stability and Solubility Technical Support Center
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of Quercetin hydrate is critical for experimental design and formulation development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the stability and solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the solubility of this compound?
A1: The solubility of this compound is highly dependent on pH. It is poorly soluble in acidic and neutral aqueous solutions but its solubility increases significantly with an increase in pH.[1] This is because the phenolic hydroxyl groups of the quercetin molecule deprotonate at higher pH values, leading to the formation of more soluble phenolate ions. Quercetin is more soluble in alkaline medium than in acidic medium.[1]
Q2: What is the stability profile of this compound at different pH values?
A2: this compound is generally more stable in acidic conditions and becomes increasingly unstable as the pH becomes neutral and alkaline.[2][3] In alkaline solutions, quercetin is susceptible to auto-oxidation and degradation, which can be observed by a color change of the solution.[2][3][4] The degradation process is accelerated at higher temperatures.[5][6] The C-ring, the catechol moiety in the B-ring, and the C2=C3 double bond are particularly involved in its instability in alkaline conditions.[4][7]
Q3: What are the typical degradation products of Quercetin at different pH levels?
A3: Under neutral to alkaline conditions, quercetin degradation can yield several products. The primary degradation products identified are protocatechuic acid and phloroglucinol carboxylic acid.[8] The degradation pathway often involves the oxidation of the C-ring and the B-ring's o-diphenol structure.[8]
Q4: How can I enhance the solubility of this compound in my experiments?
A4: To enhance the solubility of this compound, you can:
-
Increase the pH: As mentioned, increasing the pH of the aqueous solution will increase solubility.[1] However, be mindful of the trade-off with stability.
-
Use co-solvents: Organic solvents like ethanol, DMSO, and dimethyl formamide (DMF) can be used to dissolve quercetin first before diluting with an aqueous buffer.[9]
-
Employ solubilizers: The use of hydrotropic agents (like sodium citrate and sodium acetate) and co-solvents (like propylene glycol and polyethylene glycols) can significantly enhance solubility.[1][10]
-
Utilize surfactants: Non-ionic surfactants such as Polysorbate 20 and Polysorbate 80 can increase the solubility of quercetin, particularly at concentrations above their critical micelle concentration (CMC).[11]
Q5: What analytical methods are suitable for quantifying this compound in stability and solubility studies?
A5: High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) is a common and reliable method for the quantification of quercetin.[12][13][14] UV-Vis spectrophotometry can also be used, although it may be less selective than HPLC.[1][15] The maximum absorbance wavelengths for quercetin are typically around 256 nm and 368-370 nm.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of Quercetin in aqueous buffer. | Low pH of the buffer. Exceeding the solubility limit. | Increase the pH of the buffer gradually while monitoring for dissolution. Be aware of the potential for degradation at higher pH. Prepare a stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer.[9] |
| Color change of Quercetin solution over time. | Degradation of quercetin, especially at neutral to alkaline pH. Oxidation. | Prepare fresh solutions before use. Store stock solutions at low temperatures (e.g., 4°C) and protected from light.[1] Consider working under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| Inconsistent or low readings in analytical quantification. | Incomplete dissolution of quercetin. Degradation of the analyte before or during analysis. Adsorption to container surfaces. | Ensure complete dissolution by vortexing or sonication. Use a combination of a suitable organic solvent and aqueous buffer. Analyze samples promptly after preparation. Use silanized glassware or low-adsorption microplates to minimize surface binding. |
| Difficulty in achieving desired concentration for biological assays. | Poor aqueous solubility of quercetin. | Utilize formulation strategies such as creating nanosuspensions, emulsions, or liposomal formulations to improve solubility and bioavailability.[16][17][18] |
Quantitative Data Summary
Table 1: Solubility of Quercetin in Different pH Buffers
| pH | Solubility (mg/mL) | Reference |
| 1.2 | Low (not specified) | [1] |
| 4.5 | 0.00389 | [11] |
| 6.8 | Higher than acidic pH | [1] |
| 7.4 | Increased solubility | [1] |
| Distilled Water | 0.1648 | [1] |
Note: The exact solubility can vary depending on the specific buffer system and temperature.
Table 2: Degradation Rate Constants (k) of Quercetin at Different pH and Temperatures
| pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Reference |
| 6.0 | 37 | 2.81 x 10⁻² | [5][6] |
| 7.5 | 37 | 0.375 | [5][6] |
| 7.0 | 50 | 0.245 | [5] |
| 7.0 | 65 | 1.42 | [5] |
Note: Higher k values indicate faster degradation.
Experimental Protocols
1. Protocol for Determining pH-Dependent Solubility of this compound
This protocol is a synthesized methodology based on common practices in the cited literature.[1]
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved quercetin.
-
Quantification: Carefully collect the supernatant, dilute it appropriately with a suitable solvent (e.g., methanol or the mobile phase for HPLC), and determine the concentration of dissolved quercetin using a validated analytical method like HPLC-UV.
-
Calculation: Calculate the solubility in mg/mL or µg/mL for each pH.
2. Protocol for Assessing pH-Dependent Stability of this compound
This protocol is a synthesized methodology based on common practices in the cited literature.[5][19]
-
Preparation of Quercetin Solutions: Prepare solutions of this compound of a known concentration in buffers of different pH values (e.g., pH 4.0, 7.0, and 9.0).
-
Incubation: Store the solutions at a constant temperature (e.g., 37°C) and protect them from light.
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quantification: Immediately analyze the samples to determine the remaining concentration of quercetin using a validated HPLC method.
-
Data Analysis: Plot the concentration of quercetin versus time for each pH. Calculate the degradation rate constant (k) and the half-life (t₁/₂) of quercetin at each pH.
Visualizations
Caption: Experimental workflow for assessing the pH-dependent stability of Quercetin.
Caption: Simplified degradation pathway of Quercetin in alkaline conditions.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Degradation kinetics of fisetin and quercetin in solutions affected by medium pH, temperature and co-existed proteins | Semantic Scholar [semanticscholar.org]
- 6. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Quercetin Hydrate Solubility with Cyclodextrins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of quercetin hydrate solubility using cyclodextrins.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation and analysis of quercetin-cyclodextrin inclusion complexes.
Issue 1: Low Yield or Incomplete Complexation
-
Question: My final product yield is low, and characterization (DSC/XRD) shows a significant amount of free quercetin. What are the possible causes and solutions?
-
Answer: Low yield or incomplete complexation can stem from several factors related to the experimental conditions and chosen method.
-
Suboptimal Stoichiometry: Most studies indicate a 1:1 molar ratio for quercetin and cyclodextrin complexation is most common.[1][2][3] Ensure your calculations for the molar ratio are accurate. It may be beneficial to perform a phase-solubility study to confirm the optimal stoichiometry for your specific cyclodextrin and conditions.
-
Inadequate Mixing/Stirring Time: The formation of the inclusion complex is a time-dependent process.[2] Insufficient stirring duration or speed can lead to incomplete interaction between quercetin and the cyclodextrin molecules. For solution-based methods, ensure continuous and vigorous stirring for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[2][4]
-
Influence of Temperature: Complexation is an exothermic process, meaning lower temperatures can sometimes favor complex formation.[2] However, some studies have found that higher temperatures (e.g., 37°C) can increase the initial solubility of quercetin, leading to better complexation efficiency.[2] It is crucial to optimize the temperature for your specific system.
-
Incorrect pH: The pH of the medium can influence the ionization state of quercetin and affect its ability to enter the cyclodextrin cavity. A pH close to neutral or slightly acidic is often used.[2]
-
Choice of Preparation Method: The method used to prepare the complex significantly impacts efficiency. Methods like freeze-drying or spray-drying often yield more amorphous and efficiently complexed products compared to simple physical mixing.[2] The solvent evaporation method is also noted for producing high solubility enhancement.[3]
-
Issue 2: Inconsistent Solubility Enhancement Results
-
Question: I am observing significant variability in the measured solubility of my quercetin-cyclodextrin complex. Why is this happening?
-
Answer: Inconsistent results often point to issues in the experimental protocol or measurement technique.
-
Equilibrium Not Reached: During solubility studies, it is critical to ensure the system has reached equilibrium. This can take 48 hours or longer with constant agitation.[5][6] Taking measurements before equilibrium will lead to underestimation of solubility.
-
Filtration Issues: Use a non-adsorptive filter (e.g., nylon, PVDF) with a small pore size (e.g., 0.45 µm) to separate undissolved quercetin from the solution.[2] Improper filtration can allow fine particles to pass through, artificially inflating the measured concentration.
-
Temperature Fluctuations: Solubility is temperature-dependent. Ensure all solubility experiments are conducted in a temperature-controlled environment, such as a thermostatic shaker.[5]
-
Presence of Cosolvents: The use of cosolvents like ethanol can significantly impact complexation yield and solubility.[7] Ensure the concentration of any cosolvent is consistent across all experiments.
-
Issue 3: Characterization Data is Ambiguous
-
Question: My FTIR or DSC results are not clearly confirming the formation of an inclusion complex. How can I interpret these results?
-
Answer: Ambiguous characterization data requires careful interpretation and is often clarified by using multiple analytical techniques.
-
FTIR Spectroscopy: In the FTIR spectrum of a true inclusion complex, characteristic peaks of quercetin (e.g., the C=O stretching band around 1667 cm⁻¹) should be suppressed, shifted, or broadened due to its inclusion within the cyclodextrin cavity.[2][8] If you only see a simple overlap of the two spectra, it may indicate a physical mixture rather than a complex.
-
Differential Scanning Calorimetry (DSC): For an inclusion complex, the sharp endothermic peak corresponding to the melting point of crystalline quercetin (around 318°C) should disappear or shift to a different temperature.[9] The absence of this peak suggests that quercetin has been amorphized and included in the cyclodextrin.[10] A simple physical mixture will show the individual peaks of both components.[8]
-
Complementary Techniques: If FTIR and DSC are inconclusive, use other methods for confirmation. X-Ray Diffraction (XRD) can confirm the change from a crystalline to an amorphous state.[9][11] ¹H NMR spectroscopy can provide direct evidence of inclusion by showing chemical shifts in the protons of both quercetin and the cyclodextrin.[12]
-
Frequently Asked Questions (FAQs)
Q1: Which type of cyclodextrin is most effective for solubilizing quercetin?
A1: The effectiveness depends on the specific derivative. While β-cyclodextrin (β-CD) is widely used due to its cavity size and cost-effectiveness, its own low water solubility can be a limitation.[5][10] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) generally show significantly higher solubilizing capacity due to their own enhanced aqueous solubility.[13][14] For instance, HP-β-CD has been shown to increase quercetin solubility by as much as 129-fold.[13]
Q2: What is a phase-solubility study and why is it important?
A2: A phase-solubility study is a fundamental experiment used to determine the stoichiometry of the host-guest complex and its apparent stability constant (Ks).[2] The method, as described by Higuchi and Connors, involves adding an excess amount of the drug (quercetin) to aqueous solutions containing increasing concentrations of the cyclodextrin. The mixtures are equilibrated, and the concentration of dissolved quercetin is measured. The resulting plot of quercetin solubility versus cyclodextrin concentration reveals the type of complex formed (e.g., A_L type for a 1:1 soluble complex) and allows for the calculation of the stability constant, which indicates the strength of the interaction.[3] A stability constant between 50-5000 M⁻¹ is generally considered suitable for improving the stability and solubility of poorly soluble drugs.[3]
Q3: Can I use a cosolvent like ethanol to first dissolve quercetin?
A3: Yes, using a small amount of a water-miscible organic solvent like ethanol or methanol to dissolve quercetin before adding it to the cyclodextrin solution is a common practice, especially in the co-precipitation or solvent evaporation methods.[6][15] However, the final concentration of the cosolvent should be kept low, as high concentrations can interfere with the complexation process by competing with the guest molecule for the cyclodextrin cavity. Studies have shown that a binary solvent system (e.g., 20% v/v ethanol in water) can improve the yield of the complex.[7]
Q4: What is the purpose of adding hydrophilic polymers to the formulation?
A4: Adding hydrophilic polymers like HPMC (hydroxypropylmethylcellulose) or PVP (polyvinylpyrrolidone) can create a ternary system that further enhances the solubilizing effect of cyclodextrins.[1] These polymers can increase the stability of the complex and improve the complexation efficiency, leading to a greater overall increase in quercetin solubility than with cyclodextrin alone.[1][2]
Quantitative Data on Solubility Enhancement
The following table summarizes the reported solubility enhancement of quercetin using different cyclodextrins and preparation methods.
| Cyclodextrin Type | Preparation Method | Molar Ratio (Quercetin:CD) | Solubility Enhancement (Fold Increase) | Stability Constant (Ks) | Reference |
| β-Cyclodextrin (β-CD) | Aqueous Solution | 1:1 | 4.6-fold (at 15 mM β-CD) | 230 M⁻¹ | [2] |
| β-Cyclodextrin (β-CD) | Physical Mixture | 1:1 | 2.2-fold | - | [2] |
| β-Cyclodextrin (β-CD) | Solvent Evaporation | 1:1 | - | 321 M⁻¹ | [3] |
| HP-β-Cyclodextrin (HP-β-CD) | Co-precipitation | 1:1 | ~129-fold (at 10 mM HP-β-CD) | - | [13] |
| HP-β-Cyclodextrin (HP-β-CD) | Solvent Evaporation | 1:1 | 6-fold | - | [16] |
| SBE-β-Cyclodextrin (SBE-β-CD) | Freeze-drying | 1:1 | - | 313.91 L mol⁻¹ (at 27°C) | [5] |
Note: The extent of solubility enhancement can vary significantly based on experimental conditions such as pH, temperature, and the presence of other excipients.
Experimental Protocols
Phase-Solubility Study
This protocol is based on the method by Higuchi and Connors to determine the complex stoichiometry and stability constant.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 15 mM).[2]
-
Add Excess Quercetin: Add an excess amount of this compound powder to a fixed volume (e.g., 10 mL) of each cyclodextrin solution in separate sealed containers (e.g., glass vials).[6]
-
Equilibration: Place the containers in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for 48-72 hours to ensure equilibrium is reached.[4][5] Protect the samples from light using aluminum foil.[2]
-
Sample Withdrawal and Filtration: After equilibration, withdraw aliquots from each container. Immediately filter the samples through a 0.45 µm syringe filter to remove undissolved quercetin.[5]
-
Quantification: Dilute the filtrate appropriately and determine the concentration of dissolved quercetin using a validated analytical method, typically UV-Vis spectrophotometry (e.g., at ~370 nm).[6]
-
Data Analysis: Plot the total concentration of dissolved quercetin (y-axis) against the concentration of cyclodextrin (x-axis). Calculate the stability constant (Ks) from the slope and intercept of the linear portion of the graph.
Preparation of Inclusion Complex (Freeze-Drying Method)
This method is effective for producing a highly soluble, amorphous powder.
-
Dissolve Components: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in purified water. In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent like methanol or ethanol.[15][17]
-
Mix Solutions: Slowly add the quercetin solution to the aqueous cyclodextrin solution while stirring continuously. A 1:1 molar ratio is typically used.[17]
-
Stir for Complexation: Continue stirring the mixture at room temperature or a slightly elevated temperature (e.g., 65°C) for several hours (e.g., 5-24 hours) to allow for complete complex formation.[13][17]
-
Solvent Removal (Optional): If an organic solvent was used, it can be removed by gentle heating under vacuum.[17]
-
Freezing: Freeze the resulting aqueous solution at a low temperature (e.g., -20°C or -80°C).[17]
-
Lyophilization: Place the frozen sample in a freeze-dryer for 24-48 hours until all the water has sublimated, yielding a dry powder of the quercetin-cyclodextrin inclusion complex.[17]
-
Storage: Store the final product in a desiccator, protected from light.
Visualizations
Diagrams of Experimental and Logical Workflows
Caption: Experimental workflow for quercetin-cyclodextrin complex preparation and characterization.
Caption: Mechanism of quercetin encapsulation by a cyclodextrin molecule to form a soluble complex.
Caption: Troubleshooting decision tree for low solubility enhancement of quercetin-cyclodextrin complexes.
References
- 1. [PDF] Phase Solubility Study of Quercetin in Presence of Cyclodextrins and Hydrophilic Polymers. | Semantic Scholar [semanticscholar.org]
- 2. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. researchgate.net [researchgate.net]
- 5. Inclusion complex of quercetin with sulfobutylether β-cyclodextrin: preparation, characterization, antioxidant and antibacterial activities and the in ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08936C [pubs.rsc.org]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. View of Improved water solubility of quercetin by preparing complexation with cyclodextrins in binary solvent [vjs.ac.vn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis [pnfs.or.kr]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Inclusion complex of quercetin with sulfobutylether β-cyclodextrin: preparation, characterization, antioxidant and antibacterial activities and the inclusion mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Comparative Interaction Studies of Quercetin with 2-Hydroxyl-propyl-β-cyclodextrin and 2,6-Methylated-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quercetin/Hydroxypropyl-β-Cyclodextrin Inclusion Complex-Loaded Hydrogels for Accelerated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Quercetin Hydrate Solid Dispersion Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of Quercetin hydrate solid dispersions.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of preparing solid dispersions of this compound?
A1: The primary goal is to enhance the aqueous solubility and dissolution rate of Quercetin, a flavonoid with numerous health benefits that is limited by its poor water solubility (approximately 0.00215 g/L at 25°C).[1] By improving its solubility and dissolution, the oral bioavailability and therapeutic efficacy of Quercetin can be significantly increased.[2][3][4]
Q2: Which polymers are commonly used as carriers for this compound solid dispersions?
A2: A variety of hydrophilic polymers are used to create solid dispersions of Quercetin. Commonly used carriers include:
-
Polyvinylpyrrolidone (PVP), such as PVP K30 and PVP K40.[5][6][7]
-
Polyethylene Glycols (PEGs), such as PEG 6000 and PEG 8000.[5][8]
-
Poloxamers, such as Poloxamer 188 (Pluronic F68) and Poloxamer 407 (Pluronic F127).[5][8]
-
Eudragit series polymers.[9]
-
Hydroxypropylmethylcellulose Acetate Succinate (HPMCAS).[10]
Q3: What are the most common techniques for preparing this compound solid dispersions?
A3: The most frequently employed methods are:
-
Solvent Evaporation: This technique involves dissolving both Quercetin and the carrier polymer in a common solvent, followed by evaporation of the solvent to obtain the solid dispersion.[5][8][9] This method is favored for its simplicity.[9]
-
Spray Drying: In this method, a solution containing Quercetin and a carrier is atomized into a hot gas stream, leading to rapid solvent evaporation and formation of solid dispersion particles.[7][11][12]
-
Fusion (Melting) Method: This technique involves melting the carrier polymer and then dispersing the drug within the molten carrier. The mixture is then cooled and solidified.
-
Freeze-Drying (Lyophilization): This involves dissolving the drug and carrier in a suitable solvent, freezing the solution, and then removing the solvent by sublimation under vacuum.[5]
Q4: How can I characterize the prepared this compound solid dispersions?
A4: A combination of analytical techniques is used to characterize the solid-state properties and performance of the formulations:
-
Powder X-Ray Diffraction (PXRD): To determine the crystalline or amorphous nature of Quercetin within the dispersion.[2][4][5][6] A transition from sharp peaks (crystalline) to a halo pattern (amorphous) indicates successful dispersion.
-
Differential Scanning Calorimetry (DSC): To assess the thermal properties, such as melting point and glass transition temperature, which can also indicate the amorphous state of the drug.[4][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To investigate potential intermolecular interactions (e.g., hydrogen bonding) between Quercetin and the polymer carrier.[4][9]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the solid dispersion.[2][4][5][9]
-
Solubility and Dissolution Studies: To quantify the enhancement in solubility and the rate of drug release in various media.[2][3][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and characterization of this compound solid dispersions.
| Problem | Potential Causes | Recommended Solutions |
| Low Drug Loading | - Poor solubility of Quercetin in the chosen solvent. - Phase separation during solvent evaporation. - Insufficient interaction between Quercetin and the polymer. | - Screen for solvents in which both Quercetin and the polymer have high solubility. - Increase the polymer-to-drug ratio. - Employ a technique like spray drying for rapid solidification to prevent phase separation.[11] |
| Incomplete Conversion to Amorphous State | - Insufficient amount of carrier polymer. - Recrystallization during the preparation process (e.g., slow solvent evaporation). - Incompatibility between Quercetin and the selected polymer. | - Increase the polymer-to-drug ratio.[7][13] - Use a faster solidification method like spray drying or freeze-drying.[5][6] - Select a polymer with strong potential for hydrogen bonding with Quercetin, such as PVP.[7] |
| Poor Physical Stability (Recrystallization upon Storage) | - The amorphous form is thermodynamically unstable.[1] - High storage temperature and/or humidity. - Insufficient polymer to inhibit crystallization. | - Store the solid dispersion at low temperatures (e.g., 4°C) and in a desiccated environment.[14][15] - Incorporate a secondary polymer that acts as a crystallization inhibitor, such as HPMC.[16] - Ensure the formulation is stored below its glass transition temperature (Tg). |
| Gel-like Phase Separation During Dissolution | - Strong interactions between Quercetin and the polymer can lead to the formation of a less soluble gel layer, which can hinder drug release.[17][18] | - Consider using a physical mixture of anhydrous Quercetin and the polymer, which has been shown in some cases to provide better dissolution than the corresponding amorphous solid dispersion.[17][18] - Optimize the drug-to-polymer ratio to minimize gelling. |
| Low Percentage Yield | - Loss of product during the drying process (e.g., sticking to the walls of the spray dryer or glassware).[6] - Sublimation of materials during freeze-drying.[6] | - Optimize the processing parameters of the spray dryer (e.g., inlet temperature, feed rate).[11] - For solvent evaporation, ensure complete transfer of the product from the evaporation vessel. |
Data Presentation: Quantitative Comparison of Formulation Techniques
The following tables summarize quantitative data from various studies on Quercetin solid dispersions to facilitate comparison.
Table 1: Enhancement of Quercetin Solubility
| Formulation | Polymer(s) | Drug:Polymer Ratio | Solubility Enhancement (fold increase vs. pure Quercetin) | Reference |
| Solid Dispersion (Solvent Evaporation) | HPMC | 1:3 | 3.5 | [2] |
| Solid Dispersion (Solvent Evaporation) | PEG 6000 & Pluronic F127 | 1:1 | 5.54 | [8] |
| Solid Dispersion (Freeze-Drying) | Poloxamer 407 & HPMC | Not specified | - | [5] |
| Spray-Dried Solid Dispersion | PVP K30 | 1:9 | Significant increase | [7] |
| Crystalline Solid Dispersion | Poloxamer 188 | Not specified | - | [1] |
Table 2: Improvement in Dissolution Rate of Quercetin
| Formulation | Polymer(s) | Drug:Polymer Ratio | Dissolution Medium | % Drug Released | Time (min) | Reference |
| Pure Quercetin | - | - | pH 6.5 | 22 | 360 | [1] |
| QUR/P188-CSD | Poloxamer 188 | Not specified | pH 6.5 | 75 | 360 | [1] |
| QUR/PEG8000-CSD | PEG 8000 | Not specified | pH 6.5 | 52 | 360 | [1] |
| Solid Dispersion (Solvent Evaporation) | PEG 6000 & Pluronic F127 | 1:1 | - | 82.96 | 240 | [8] |
| Pure Quercetin | - | - | - | 19.37 | 120 | [7] |
| Spray-Dried SD | PVP K30 | 1:9 | - | 95.12 | 120 | [7] |
| Physical Mixture | PVP K30 | 1:1 | - | 37.85 | 120 | [7] |
Experimental Protocols
1. Preparation of Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Hydroxypropyl Methylcellulose (HPMC), Ethanol.[2][3][4]
-
Procedure:
-
Accurately weigh this compound and HPMC in the desired ratio (e.g., 1:1, 1:2, 1:3).[2]
-
Dissolve both components in a suitable volume of ethanol with the aid of a magnetic stirrer until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Pulverize the resulting solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the final product in a desiccator.
-
2. Preparation of Solid Dispersion by Spray Drying
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Ethanol.[7][11]
-
Procedure:
-
Dissolve Quercetin and PVP K30 in ethanol at the desired ratios (e.g., 10:90, 20:80, etc.).[7]
-
Set the parameters of the spray dryer. Typical conditions can be:
-
Feed the solution into the spray dryer.
-
Collect the dried powder from the collection chamber.
-
Store the collected solid dispersion in a vacuum desiccator for at least 48 hours to ensure the removal of any residual solvent.[11]
-
3. In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus II (Paddle type).[19]
-
Dissolution Medium: 900 mL of citrate buffer (pH 5.0 ± 0.5) containing a surfactant like 1% Sodium Lauryl Sulfate (SLS) to maintain sink conditions.[3]
-
Procedure:
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[3]
-
Set the paddle speed to 100 rpm.[3]
-
Accurately weigh a quantity of the solid dispersion equivalent to a specific amount of Quercetin (e.g., 20 mg).[3]
-
Introduce the sample into the dissolution vessel.
-
Withdraw aliquots of the dissolution medium (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[3][19]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm membrane filter.[19]
-
Analyze the concentration of Quercetin in the filtered samples using a suitable analytical method, such as UV-Vis spectrophotometry at the maximum wavelength of Quercetin.[19]
-
Visualizations
Caption: Experimental workflow for solid dispersion formulation.
Caption: Troubleshooting logic for low dissolution rates.
References
- 1. mdpi.com [mdpi.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of Quercetin Solid Dispersion-Loaded Dissolving Microneedles and In Vitro Investigation of Their Anti-Melanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Amorphous Quercetin/ Hydroxypropylmethylcellulose Acetate Succinate Solid Dispersions Prepared by Co-Precipitation Method to Enhance Quercetin Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Preparation and characterization of quercetin-polyvinylpyrrolidone K-30 spray dried solid dispersion | Semantic Scholar [semanticscholar.org]
- 14. Long-term stability of quercetin nanocrystals prepared by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Superior solubility of anhydrous quercetin and polymer physical mixtures compared to amorphous solid dispersions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08796H [pubs.rsc.org]
- 18. Superior solubility of anhydrous quercetin and polymer physical mixtures compared to amorphous solid dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Physicochemical Characterization and In Vitro Dissolution Test of Quercetin-Succinic Acid Co-crystals Prepared Using Solvent Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Flavonoids: Quercetin Hydrate Versus Morin in Antioxidant Efficacy
In the realm of natural polyphenols, quercetin and morin, two structurally similar flavonols, are often lauded for their antioxidant properties. This guide provides a comprehensive comparison of the antioxidant activity of quercetin hydrate and morin, supported by experimental data, detailed protocols, and pathway visualizations to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Quantitative Comparison of Antioxidant Activity
A direct comparative study evaluating the antioxidant potential of quercetin and morin using common in vitro assays reveals a significant difference in their efficacy. The following table summarizes the quantitative data from a study by Nantitanon et al. (2012), which assessed their free radical scavenging and reducing power capabilities.
| Antioxidant Assay | Quercetin (QT) | Morin (MR) | Relative Potency (QT vs. MR) |
| DPPH Radical Scavenging Activity | Higher Activity | Lower Activity | ~4 times higher |
| ABTS Radical Scavenging Activity | Higher Activity | Lower Activity | Not explicitly quantified, but QT is superior |
| Ferric Reducing Antioxidant Power (FRAP) | Higher Reducing Power | Lower Reducing Power | ~8 times higher |
Data derived from Nantitanon et al. (2012). The study indicates quercetin is significantly more potent than morin in these assays.
The data clearly indicates that this compound is a substantially more powerful antioxidant than morin in terms of both free radical scavenging and reducing power. Another study by Makris and Rossiter (2001) supports this, suggesting that quercetin is a powerful antioxidant, while morin is considerably weaker and may even exhibit pro-oxidant properties under certain conditions[1].
Mechanisms of Antioxidant Action: A Look at Cellular Signaling
Both quercetin and morin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective genes. A key pathway for both flavonoids is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like quercetin and morin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
References
Quercetin Hydrate Versus Other Flavonoids in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention in oncology research for their potential as cancer therapeutic agents. Their multifaceted mechanisms of action, including antioxidant, anti-inflammatory, and direct anti-proliferative effects on cancer cells, make them attractive candidates for further investigation. Among the numerous flavonoids, quercetin and its hydrated form have been extensively studied. This guide provides a comprehensive comparison of quercetin hydrate against other prominent flavonoids, namely luteolin and apigenin, in the context of cancer therapy. The objective is to present a clear, data-driven comparison of their performance, supported by experimental evidence, to aid researchers and drug development professionals in their endeavors.
In Vitro Anticancer Activity: A Comparative Analysis
The in vitro efficacy of quercetin, luteolin, and apigenin has been evaluated across a wide range of cancer cell lines. A common metric for assessing cytotoxic or anti-proliferative effects is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the IC50 values of these flavonoids in various cancer cell lines, providing a quantitative comparison of their potency.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Flavonoid | Cell Line | IC50 (µM) | Reference |
| Quercetin | MCF-7 | 21 | [1] |
| Luteolin | MCF-7 | 12.5 | [1] |
| Apigenin | MCF-7 | 30 | [2] |
| Quercetin | MDA-MB-231 | 38.6 | [3] |
| Luteolin | MDA-MB-231 | 19.6 | [3] |
| Apigenin | MDA-MB-231 | Not specified in direct comparison |
Table 2: Comparative IC50 Values in Colon Cancer Cell Lines
| Flavonoid | Cell Line | IC50 (µM) at 72h | Reference |
| Quercetin | SW480 | Decreased 1.5-fold from 48h | [4] |
| Quercetin | Caco-2 | Lower than SW480 | [4] |
| Luteolin | COLO 320 | 32.5 | [1] |
| Apigenin | HCT116 | Not specified in direct comparison |
Table 3: Comparative IC50 Values in Lung Cancer Cell Lines
| Flavonoid | Cell Line | IC50 (µg/ml) at 72h | Reference |
| Quercetin | A549 | 5.14 | [5] |
| Quercetin | H69 | 9.18 | [5] |
| Luteolin | GLC4 | 40.9 | [1] |
| Apigenin | A549 | Significant growth inhibition | [6] |
Table 4: Comparative IC50 Values in Other Cancer Cell Lines
| Flavonoid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quercetin | HL-60 | Leukemia | Not specified in direct comparison | [7] |
| Luteolin | HL-60 | Leukemia | 12.5 | [1] |
| Apigenin | HL-60 | Leukemia | No apoptotic effect observed | [7] |
| Quercetin | A431 | Squamous Cell Carcinoma | 21 | [1] |
| Luteolin | A431 | Squamous Cell Carcinoma | 19 | [1] |
Induction of Apoptosis: A Head-to-Head Comparison
Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate malignant cells. Quercetin, luteolin, and apigenin have all been shown to induce apoptosis in various cancer models.
A study on human myeloid leukemia HL-60 cells directly compared the apoptotic effects of these three flavonoids. The results indicated that only quercetin treatment led to significant DNA fragmentation, a hallmark of apoptosis.[7] In contrast, apigenin and luteolin did not induce apoptosis in this specific cell line.[7]
In another study on HeLa human cervical cancer cells, both apigenin and luteolin at a concentration of 40 µM induced a significant increase in the percentage of apoptotic cells after 48 hours of treatment, with total apoptotic cells reaching 15.7% for apigenin and 26.8% for luteolin, compared to 3.7% in control cells.[8]
In Vivo Antitumor Efficacy
Translating in vitro findings to in vivo models is a critical step in drug development. While direct comparative in vivo studies of quercetin, luteolin, and apigenin are limited, individual studies provide insights into their potential antitumor activities.
-
Quercetin: In vivo studies have demonstrated that quercetin can inhibit tumor growth in various animal models. For instance, in a study using a Lewis lung carcinoma model, quercetin treatment reduced tumor growth by 40% at a dose of 2 mg/kg.[9]
-
Luteolin: Luteolin has also shown potent anticancer activities in vivo. In an H358 xenograft and Lewis lung carcinoma model, luteolin significantly inhibited lung cancer cell growth.[6]
-
Apigenin: Apigenin has demonstrated anticancer properties in several in vivo models, including liver, lung, colon, breast, prostate, and skin cancer.[10][11] In a genetically engineered mouse model of KRAS-driven lung cancer, apigenin exhibited antitumor activity.[6]
Signaling Pathways Modulated by Quercetin and Other Flavonoids
The anticancer effects of quercetin, luteolin, and apigenin are mediated through their interaction with various intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two of the most critical pathways targeted by these flavonoids.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation and is often hyperactivated in cancer. Quercetin, luteolin, and apigenin have all been shown to inhibit this pathway, leading to decreased cancer cell survival and induction of apoptosis.
References
- 1. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapeutic effects of Apigenin in breast cancer: Preclinical evidence and molecular mechanisms; enhanced bioavailability by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effects of Quercetin and Luteolin in A375 Cutaneous Melanoma Cell Line Are Mediated by Upregulation of P-ERK, c-Myc, and the Upstream GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unimore.it [iris.unimore.it]
- 5. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luteolin and its derivative apigenin suppress the inducible PD-L1 expression to improve anti-tumor immunity in KRAS-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoid quercetin, but not apigenin or luteolin, induced apoptosis in human myeloid leukemia cells and their resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Quercetin Hydrate in Transgenic Mouse Models: A Comparative Analysis of its Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quercetin hydrate's efficacy against alternative compounds in preclinical transgenic mouse models of Alzheimer's disease, Parkinson's disease, and breast cancer. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further investigation and drug development efforts.
Alzheimer's Disease: Quercetin's Efficacy in the 3xTg-AD Mouse Model
This compound has demonstrated significant neuroprotective effects in the triple-transgenic mouse model of Alzheimer's disease (3xTg-AD), which recapitulates key aspects of the human pathology, including amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau.
A key study evaluating Quercetin in aged 3xTg-AD mice revealed a marked reduction in the hallmarks of the disease.[1][2] Treatment with Quercetin led to a decrease in extracellular β-amyloidosis and tauopathy in the hippocampus and amygdala.[1][2] This was accompanied by a significant reduction in soluble Aβ1-40 and Aβ1-42 levels and a decrease in the cleavage of the amyloid precursor protein (APP) by the β-secretase enzyme (BACE1).[1][2] Furthermore, long-term preventive treatment with Quercetin was shown to have significant effects on reducing β-amyloidosis and a tendency to decrease tauopathy.[3] These pathological improvements translated to functional benefits, with Quercetin-treated mice exhibiting improved performance in learning and spatial memory tasks.[1][2]
Comparative Efficacy of Alternative Compounds
Several other natural compounds have been investigated for their therapeutic potential in Alzheimer's disease mouse models, offering a basis for comparison with Quercetin.
-
Resveratrol: This polyphenol has been shown to reduce the amyloid burden and tau hyperphosphorylation in various Alzheimer's mouse models.[4][5] Long-term treatment with resveratrol prevented memory loss and was associated with the activation of Sirtuin 1 (SIRT1) and AMPK pathways.[6] In the 3xTg-AD model, resveratrol treatment was associated with reduced toxicity of Aβ oligomers and suppression of neuronal autophagy.[7][8]
-
Curcumin: The primary active component of turmeric, curcumin, has been found to reduce amyloid plaque burden and neuroinflammation in transgenic mouse models of Alzheimer's.[9][10][11] A curcumin analog, TML-6, demonstrated a 51% reduction in Aβ levels in the brains of 3xTg-AD mice and improved learning behavior.[12] Curcumin is believed to exert its effects through multiple pathways, including the inhibition of glycogen synthase kinase-3β (GSK-3β) and modulation of the Wnt/β-catenin and BDNF pathways.[9][13]
-
Epigallocatechin-3-gallate (EGCG): The main catechin in green tea, EGCG, has been shown to reduce cerebral Aβ levels and amyloid plaques in transgenic mice.[14][15] Studies have reported significant reductions in Aβ deposits in the frontal cortex (up to 60%) and hippocampus (up to 52%).[14] EGCG is thought to promote the non-amyloidogenic processing of APP by enhancing α-secretase activity.[15][16]
Quantitative Comparison of Therapeutic Efficacy in Alzheimer's Disease Models
| Compound | Mouse Model | Dosage | Duration | Key Quantitative Outcomes |
| Quercetin | 3xTg-AD | 25 mg/kg, i.p., every 48h | 3 months | Significant reduction in soluble Aβ1-40 and Aβ1-42 levels; Decreased BACE1-mediated cleavage of APP.[1][2] |
| 3xTg-AD | 100 mg/kg, oral, every 48h | 12 months | Significant reduction in β-amyloidosis.[3] | |
| Resveratrol | SAMP8 | Dietary supplementation | Long-term | "Almost no Aβ granules" in the resveratrol group compared to controls.[4] |
| AβPP/PS1 | Oral administration | Long-term | Significant decrease in the number and intensity of amyloid plaques.[6] | |
| Curcumin (TML-6) | 3xTg-AD | 150 mg/kg in diet | 4 months | 51% reduction in brain Aβ levels.[12] |
| EGCG | Tg APPsw | 20 mg/kg/day, oral | 3 months | Up to 60% reduction in Aβ deposits in the frontal cortex and 52% in the hippocampus.[14] |
| Tg APPsw | Intraperitoneal administration | Not specified | 61% reduction in Aβ generation in vitro.[15] |
Experimental Protocols: Alzheimer's Disease Models
Quercetin Administration in 3xTg-AD Mice: Aged (18-21 months old) 3xTg-AD mice received intraperitoneal (i.p.) injections of this compound (25 mg/kg) or vehicle (0.1% DMSO in PBS) every 48 hours for 3 consecutive months.[1] For preventive studies, 6-month-old 3xTg-AD mice were administered Quercetin (100 mg/kg) or vehicle (0.5% DMSO) orally every 48 hours for one year.[17][18] Behavioral tests, such as the Morris Water Maze, were conducted before the mice were sacrificed for histological and biochemical analyses.[1][17][18]
Resveratrol Administration in AβPP/PS1 Mice: The specific protocol for oral administration in the AβPP/PS1 model involved long-term treatment, with memory function assessed using the object recognition test. Following behavioral testing, brain tissue was analyzed for amyloid burden and mitochondrial protein levels.[6]
Curcumin (TML-6) Administration in 3xTg-AD Mice: Six-month-old 3xTg-AD mice were fed a diet containing TML-6 at a dosage of 150 mg/kg for four months. Learning and memory were assessed using the Morris water maze test. Brain tissue was subsequently analyzed for Aβ levels and markers of microglial activation.[12]
EGCG Administration in Tg APPsw Mice: Twelve-month-old Tg APPsw mice received intraperitoneal injections of EGCG. Another study utilized oral administration of EGCG at 20 mg/kg/day for three months. Cerebral Aβ levels, amyloid plaques, and α-secretase activity were the primary endpoints.[14][15]
Signaling Pathways in Alzheimer's Disease
Parkinson's Disease: Quercetin's Potential in the MitoPark Mouse Model
In the MitoPark transgenic mouse model, which exhibits progressive dopaminergic neurodegeneration similar to Parkinson's disease, oral administration of Quercetin has been shown to reverse behavioral deficits, and striatal dopamine depletion, and reduce the loss of tyrosine hydroxylase (TH)-positive neurons.[19][20] These effects are linked to the activation of the PKD1-Akt cell survival signaling axis.[19][20]
Quantitative Data on Quercetin's Effects in Parkinson's Disease Model
| Compound | Mouse Model | Dosage | Duration | Key Quantitative Outcomes |
| Quercetin | MitoPark | 25 mg/kg, oral gavage | 6 weeks | Reduced motor deficits and striatal dopamine depletion.[19] |
| MPTP-induced | 50, 100, 200 mg/kg, oral | 14 days | Markedly improved motor balance and coordination; significant increase in dopamine content.[21] |
Experimental Workflow: Parkinson's Disease Model
Breast Cancer: Dose-Dependent Effects of Quercetin in the C3(1)/SV40Tag Mouse Model
Quercetin has demonstrated a dose-dependent inhibitory effect on tumorigenesis in the C3(1)/SV40Tag transgenic mouse model of breast cancer. A moderate dose of Quercetin was found to be the most effective in reducing tumor number and volume.
Quantitative Comparison of Quercetin's Efficacy in a Breast Cancer Model
| Treatment Group | Tumor Number (at sacrifice) | Tumor Volume (mm³) (at sacrifice) |
| Control | 9.0 ± 0.9 | 2061.8 ± 977.0 |
| Low-dose Quercetin (0.02%) | 8.1 ± 1.1 | 1401.5 ± 555.6 |
| Moderate-dose Quercetin (0.2%) | 7.3 ± 0.9 | 462.9 ± 75.9 |
| High-dose Quercetin (2%) | 10.7 ± 1.3 | 1163.2 ± 305.9 |
Data from Steiner et al. (2014).[22][23] The moderate dose (0.2%) reduced tumor number by 20% and tumor volume by 78% compared to the control group.[22][23][24]
Experimental Protocol: Breast Cancer Model
Female C3(1)/SV40Tag mice at 4 weeks of age were randomized into four dietary groups: control (no Quercetin), low-dose Quercetin (0.02% of diet), moderate-dose Quercetin (0.2% of diet), or high-dose Quercetin (2% of diet).[23] Tumor number and volume were monitored twice a week until the mice were sacrificed at 20 weeks of age.[23]
Gene Expression Changes in Breast Cancer Model
References
- 1. The flavonoid quercetin ameliorates Alzheimer’s disease pathology and protects cognitive and emotional function in aged triple transgenic Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The flavonoid quercetin ameliorates Alzheimer's disease pathology and protects cognitive and emotional function in aged triple transgenic Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventive Effect of Quercetin in a Triple Transgenic Alzheimer's Disease Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary resveratrol prevents Alzheimer’s markers and increases life span in SAMP8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the therapeutic efficacy of resveratrol in Alzheimer’s disease: an umbrella review of systematic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Neuroprotective Effects of Chronic Resveratrol Treatment and Exercise Training in the 3xTg-AD Mouse Model of Alzheimer’s Disease [mdpi.com]
- 8. Neuroprotective Effects of Chronic Resveratrol Treatment and Exercise Training in the 3xTg-AD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arcjournals.org [arcjournals.org]
- 10. Curcumin Ameliorates Neuroinflammation, Neurodegeneration, and Memory Deficits in p25 Transgenic Mouse Model that Bears Hallmarks of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. REVIEW: Curcumin and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Curcumin Improves Neurogenesis in Alzheimer's Disease Mice via the Upregulation of Wnt/β-Catenin and BDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jneurosci.org [jneurosci.org]
- 16. Epigallocatechin 3-gallate-induced neuroprotection in neurodegenerative diseases: molecular mechanisms and clinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preventive Effect of Quercetin in a Triple Transgenic Alzheimer’s Disease Mice Model [mdpi.com]
- 18. Preventive Effect of Quercetin in a Triple Transgenic Alzheimer’s Disease Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Mechanisms Underlying Protective Effects of Quercetin Against Mitochondrial Dysfunction and Progressive Dopaminergic Neurodegeneration in Cell Culture and MitoPark Transgenic Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular mechanisms underlying protective effects of quercetin against mitochondrial dysfunction and progressive dopaminergic neurodegeneration in cell culture and MitoPark transgenic mouse models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Dose-dependent benefits of quercetin on tumorigenesis in the C3(1)/SV40Tag transgenic mouse model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Dose-dependent benefits of quercetin on tumorigenesis in the C3(1)/SV40Tag transgenic mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Quercetin Hydrate: A Comparative Guide to its Anti-Proliferative Efficacy
For Researchers, Scientists, and Drug Development Professionals
Quercetin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention for its potential as an anti-cancer agent. This guide provides a comprehensive comparison of the anti-proliferative effects of Quercetin hydrate against other compounds, supported by experimental data and detailed methodologies.
Comparative Anti-Proliferative Activity
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines. Its efficacy is often compared to other flavonoids and conventional chemotherapeutic agents.
A study on leukemia lymphocytes (Jurkat cells) directly compared the anti-proliferative activity of this compound and Catechin hydrate. The results indicated that this compound exhibited a superior and dose-dependent inhibitory effect compared to Catechin hydrate after 48 hours of incubation.[1][2] At a concentration of 50 μM, this compound significantly suppressed the proliferation of leukemia lymphocytes by approximately 50% after 48 hours and 60% after 72 hours, while catechin did not show a significant effect at the same doses.[3]
| Compound | Cell Line | Incubation Time | Concentration (µM) | % Inhibition of Cell Viability | Reference |
| This compound | Jurkat (Leukemia) | 48h | 50 | ~50% | [3] |
| This compound | Jurkat (Leukemia) | 72h | 50 | ~60% | [3] |
| Catechin Hydrate | Jurkat (Leukemia) | 48h/72h | 50 | Not significant | [3] |
| Quercetin | HCT-15 (Colon Cancer) | 24h | up to 200 | Dose-dependent inhibition | [1] |
| Quercetin | RKO (Colon Cancer) | 24h | up to 200 | Dose-dependent inhibition | [1] |
| Quercetin | SK-Br3 (Breast Cancer) | Not specified | 10 | Dose-dependent inhibition | [4] |
| Quercetin | MDA-MB-453 (Breast Cancer) | Not specified | 10 | Dose-dependent inhibition | [4] |
| Quercetin | MCF-7 (Breast Cancer) | 48h | 150 | ~90% decrease in viable cells | [5] |
| Quercetin | PC3 (Prostate Cancer) | 24h | 120 | No inhibition | [6] |
| Quercetin | Thirteen Liver Cancer Cell Lines | Not specified | 0-100 | Dose- and time-dependent suppression | [7] |
Mechanisms of Action: Cell Cycle Arrest and Apoptosis
Quercetin's anti-proliferative effects are primarily attributed to its ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[4][6][8]
Cell Cycle Arrest: Quercetin has been shown to arrest the cell cycle at different phases, including G1, S, and G2/M, depending on the cancer cell type and concentration.[8][9] In cervical cancer cells (HeLa), Quercetin treatment (25 and 50 µM for 24 and 48 hours) resulted in G2/M phase arrest.[10] In triple-negative breast cancer cells, a 20 µM treatment for 48 hours induced S and G2/M phase arrest.[8] This is often achieved by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[9] For instance, Quercetin can down-regulate cyclin B1 and CDK1, which are crucial for the G2/M transition.[4]
Apoptosis: Quercetin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] It can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[12] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the key executioners of apoptosis.[11][13] In cervical cancer cells, Quercetin was found to up-regulate initiator caspases 2, 8, 9, and 10 in a dose-dependent manner.[10]
Signaling Pathways Modulated by Quercetin
Quercetin exerts its anti-proliferative effects by modulating several key signaling pathways that are often dysregulated in cancer.
dot
Caption: Quercetin's multifaceted anti-cancer mechanisms.
Studies have shown that Quercetin can block key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt, MAPK, and Wnt pathways.[9][10] By inhibiting these pathways, Quercetin effectively halts the uncontrolled growth of cancer cells.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of this compound and other compounds are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Catechin hydrate) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
dot
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is employed to determine the effect of Quercetin on the cell cycle distribution.
-
Cell Treatment: Cells are treated with Quercetin or a vehicle control for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
This guide consolidates evidence demonstrating the significant anti-proliferative effects of this compound. Its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways highlights its potential as a valuable compound in cancer research and drug development. The provided experimental protocols offer a foundation for further investigation and comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of low dose quercetin: Cancer cell-specific inhibition of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin-mediated cell cycle arrest and apoptosis involving activation of a caspase cascade through the mitochondrial pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin Suppresses Proliferation of Liver Cancer Cell Lines In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Quercetin Dihydrate vs. Anhydrous Quercetin: A Comparative Stability Guide
For researchers, scientists, and drug development professionals, selecting the appropriate form of an active pharmaceutical ingredient is a critical decision that impacts formulation, stability, and bioavailability. Quercetin, a flavonoid renowned for its antioxidant and anti-inflammatory properties, is commercially available in two primary forms: quercetin dihydrate and anhydrous quercetin. This guide provides an objective comparison of their stability, supported by experimental data and detailed methodologies, to aid in making an informed choice for research and development applications.
Key Differences in Physicochemical Properties and Stability
While both forms share the same core molecular structure, the presence of two water molecules in the crystal lattice of quercetin dihydrate significantly influences its properties. Anhydrous quercetin is often preferred for formulations where stability and precise dosage are critical, as the absence of water can reduce susceptibility to degradation reactions.[1][2] Conversely, some studies suggest that the hydrated form may exhibit enhanced thermodynamic stability. A comparison of the enthalpy of formation for both crystalline forms indicates a greater stability for the hydrated version.
Table 1: Comparison of Quercetin Dihydrate and Anhydrous Quercetin
| Property | Quercetin Dihydrate | Anhydrous Quercetin | References |
| Chemical Formula | C₁₅H₁₀O₇ · 2H₂O | C₁₅H₁₀O₇ | |
| Molecular Weight | 338.27 g/mol | 302.24 g/mol | |
| Water Content | ~10.65% (theoretical) | < 1% | [3] |
| Thermal Stability | Loses water of hydration around 100-130°C. | Thermally stable up to higher temperatures before decomposition. | [3][4] |
| Hygroscopicity | Stable under ambient humidity. | Weak moisture absorption capacity; slow conversion to dihydrate form in air. | |
| Solubility | Generally considered more water-soluble, which may aid in absorption.[1] | Less soluble in water, but performs well in lipid-based delivery systems. | |
| General Stability | Considered a common and stable form for supplements.[5] The presence of water can be a factor in degradation. | Often cited as having a longer shelf life and being more stable due to the absence of water.[2] | [1][2][5] |
| pH Sensitivity | Susceptible to degradation in alkaline (pH > 7.5) and oxidative conditions.[6][7][8][9][10] | Susceptible to degradation in alkaline (pH > 7.5) and oxidative conditions.[6][7][8][9][10] | [6][7][8][9][10] |
| Photostability | Can undergo photodegradation in solution when exposed to UVA and UVB light.[11] | Can undergo photodegradation in solution when exposed to UVA and UVB light.[11] | [11] |
Experimental Protocols
To assess the stability of quercetin dihydrate and anhydrous quercetin, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method should be able to separate the parent drug from any potential degradation products.
Protocol: Stability-Indicating RP-HPLC Method for Quercetin
This protocol is a composite based on several validated methods for quercetin analysis.[12][13][14][15]
1. Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of quercetin (dihydrate or anhydrous) and to monitor its degradation under various stress conditions.
2. Materials and Reagents:
-
Quercetin dihydrate and/or anhydrous quercetin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid or Acetic acid (analytical grade)
-
Purified water (HPLC grade)
-
Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (for forced degradation studies)
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic aqueous phase and an organic solvent. A common mobile phase is a gradient or isocratic mixture of 0.4% orthophosphoric acid in water and acetonitrile (e.g., 45:55 v/v).[12][13] Another option is a water/acetonitrile/methanol ratio of 55:40:5, acidified with 1.5% acetic acid.[15]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
4. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve quercetin reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 2-14 µg/mL).[12][13]
5. Forced Degradation Studies:
-
Acid Hydrolysis: Treat the quercetin solution with 0.1 M HCl at 80°C for a specified time. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Treat the quercetin solution with 0.1 M NaOH at room temperature for a specified time. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat the quercetin solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid quercetin powder or a solution at a specified temperature (e.g., 100°C) for a set duration.
-
Photodegradation: Expose the quercetin solution to UV light (e.g., 254 nm) in a photostability chamber.
-
For all stress conditions, samples should be taken at various time points, diluted with the mobile phase, and analyzed by HPLC. A control sample (unstressed) should also be analyzed.
6. Method Validation (as per ICH guidelines):
-
Specificity: Ensure that the peak for quercetin is well-resolved from any degradation products and excipients. This is confirmed by the DAD detector showing peak purity.
-
Linearity: Analyze the working standard solutions and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.[12][13]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a known concentration. The relative standard deviation (RSD) should be less than 2%.[14]
-
Accuracy: Determine the recovery of a known amount of quercetin spiked into a placebo mixture.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative stability study of quercetin dihydrate and anhydrous quercetin using a stability-indicating HPLC method.
Caption: Workflow for Forced Degradation Stability Testing.
Signaling Pathway: Quercetin and the Nrf2 Pathway
Quercetin exerts many of its antioxidant and cytoprotective effects by modulating the Nrf2 signaling pathway.[12][16] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or the presence of activators like quercetin disrupts the Keap1-Nrf2 interaction.
Caption: Quercetin's Activation of the Nrf2 Antioxidant Pathway.
Conclusion
The choice between quercetin dihydrate and anhydrous quercetin depends on the specific application. Anhydrous quercetin's lower water content and associated longer shelf life make it a strong candidate for solid dosage forms and applications requiring high stability and precise dosing.[1] Quercetin dihydrate, being more common and potentially more water-soluble, may be suitable for other formulations, though its stability in aqueous environments, especially at alkaline pH, must be carefully considered.[1][5]
Both forms are susceptible to degradation under alkaline, oxidative, and photolytic stress. Therefore, regardless of the form chosen, appropriate formulation strategies and storage conditions are crucial to ensure product efficacy and stability. The provided experimental protocol for a stability-indicating HPLC method serves as a robust framework for researchers to conduct their own comparative studies and select the optimal form of quercetin for their specific needs.
References
- 1. News - Quercetin Dihydrate VS Quercetin Anhydrous: Which One Is Better? [biowaynutrition.com]
- 2. nutritionaland.com [nutritionaland.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Superior solubility of anhydrous quercetin and polymer physical mixtures compared to amorphous solid dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinikally.com [clinikally.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Degradation kinetics of fisetin and quercetin in solutions affected by medium pH, temperature and co-existed proteins | Semantic Scholar [semanticscholar.org]
- 10. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 11. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijam.co.in [ijam.co.in]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. Stability indicating RP-HPLC method for the simultaneous estimation of Quercetin and Rutin in bulk drug | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cross-Validation of HPLC and Spectrophotometric Methods for Quercetin Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of quercetin, a prominent flavonoid with significant antioxidant and pharmacological properties, is essential for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline standard operating procedures for both HPLC and spectrophotometric analysis of quercetin.
High-Performance Liquid Chromatography (HPLC) Protocol
This method provides high selectivity and sensitivity, making it a gold standard for quantifying quercetin, especially in complex matrices.
1. Instrumentation and Conditions:
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A Reverse-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase of methanol and acetonitrile (50:50 v/v) is often effective.[1] Alternatively, a mixture of acetonitrile and water (70:30 v/v) can be used.[2] For better peak resolution, a mobile phase consisting of water/acetonitrile/methanol (55:40:5) acidified with 1.5% acetic acid may be employed.[3][4]
-
Detection Wavelength: Detection is commonly performed at the maximum absorbance wavelength (λmax) of quercetin, which is around 256 nm, 259 nm, or 370 nm.[1][2][5] A higher signal intensity has been observed at 368 nm.[3][4]
-
Injection Volume: 20 µL.
-
Column Temperature: Maintained at 35 ± 2°C.[6]
2. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh 10 mg of quercetin standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of methanol and acetonitrile to create a stock solution of 100 µg/mL.[2]
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution to achieve concentrations within the expected linear range (e.g., 5-50 µg/mL).[1][2]
-
Sample Preparation: Extract quercetin from the sample matrix using an appropriate solvent (e.g., methanol, ethanol). The extract should be filtered through a 0.45 µm membrane filter before injection into the HPLC system.[6]
UV-Visible Spectrophotometric Protocol
This method is valued for its simplicity, speed, and cost-effectiveness, making it suitable for rapid screening and analysis of simpler sample matrices.
1. Instrumentation:
-
System: A UV-Visible double beam spectrophotometer with 1 cm quartz cuvettes.
2. Standard and Sample Preparation:
-
Solvent: Methanol is a commonly used solvent.[7][8] Other options include phosphate buffer (pH 7.4) or 0.1 N HCl.[1]
-
Determination of λmax: Scan a 10 µg/mL solution of quercetin in the chosen solvent from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). This is typically found around 256 nm or 370 nm.[1][7]
-
Stock Solution: Prepare a stock solution of quercetin (e.g., 100 µg/mL) in the selected solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover a linear concentration range (e.g., 2-20 µg/mL).[8]
-
Sample Preparation: Dissolve the sample extract in the same solvent used for the standards and filter if necessary to obtain a clear solution. The concentration should be adjusted to fall within the range of the calibration curve.
Data Presentation: Method Validation Parameters
The performance of both methods was evaluated according to the International Conference on Harmonization (ICH) guidelines. The following tables summarize the key validation parameters derived from various studies.
Table 1: Comparison of HPLC and Spectrophotometric Method Validation Data for Quercetin Analysis
| Parameter | HPLC Method | Spectrophotometric Method |
| Linearity Range (µg/mL) | 5 - 50[1][2] | 2 - 50[1][8] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999[1][7] |
| Accuracy (% Recovery) | 88.6 - 110.7%[3][4] | 97 - 103%[9] |
| Precision (% RSD) | < 2%[1][2] | < 2%[1][8] |
| Limit of Detection (LOD) (µg/mL) | 0.046 - 0.570[1][3] | 0.043 - 0.152[7][9] |
| Limit of Quantification (LOQ) (µg/mL) | 0.14 - 0.50[1][3] | 0.45 - 1.30[1][7] |
Note: The values presented are a synthesis from multiple sources to show typical performance ranges.[1][2][3][4][7][8][9]
Mandatory Visualizations
Diagrams help clarify complex workflows and relationships, providing an at-a-glance understanding of the analytical processes.
Caption: Comparative workflow for quercetin analysis using HPLC and Spectrophotometry.
Caption: Core parameters assessed in the cross-validation of analytical methods.
Objective Comparison and Recommendations
Both HPLC and spectrophotometry can be successfully validated for the quantification of quercetin, demonstrating good linearity, accuracy, and precision.[1] However, the choice between them depends critically on the sample complexity, required sensitivity, and available resources.
-
Selectivity: HPLC offers superior selectivity. Its chromatographic separation step resolves quercetin from other potentially interfering compounds in a sample matrix, which is a significant advantage when analyzing complex mixtures like herbal extracts.[10][11] Spectrophotometry measures the total absorbance at a specific wavelength, and any compound absorbing at that wavelength will interfere with the result, leading to potential overestimation.[11]
-
Sensitivity: HPLC methods, particularly HPLC-DAD, are generally more sensitive, often achieving lower Limits of Detection (LOD) and Quantification (LOQ) compared to spectrophotometry.[3][4] This makes HPLC the preferred method for detecting trace amounts of quercetin.
-
Speed and Cost: Spectrophotometry is significantly faster and more economical.[8] It does not require expensive columns, high-purity solvents, or the lengthy run times associated with chromatographic separation. This makes it an excellent tool for rapid quality control checks of bulk drugs or simple formulations where the matrix is well-defined.[1]
-
Robustness: HPLC methods can be more complex to develop and are sensitive to variations in mobile phase composition, flow rate, and column temperature.[3] Spectrophotometric methods are generally more robust and simpler to perform.
The cross-validation of HPLC and spectrophotometric methods reveals distinct advantages for each technique.
-
Choose HPLC for research, development, and quality control of complex samples (e.g., plant extracts, biological fluids, multi-component formulations). Its high selectivity and sensitivity ensure accurate and reliable quantification.[12][13]
-
Choose UV-Vis Spectrophotometry for routine analysis, rapid screening of raw materials, or quality control of simple, well-characterized formulations. Its speed, low cost, and simplicity are major advantages when high sample throughput is required and matrix interference is minimal.[1][8]
Ultimately, the UV method can serve as a cheap, reliable, and less time-consuming alternative to chromatographic analysis for specific applications where its limitations are understood and controlled.[1]
References
- 1. plantarchives.org [plantarchives.org]
- 2. nano-ntp.com [nano-ntp.com]
- 3. mdpi.com [mdpi.com]
- 4. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an HPLC method for quantification of total quercetin in Calendula officinalis extracts [medigraphic.com]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. jchr.org [jchr.org]
- 8. ijpdd.org [ijpdd.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
Quercetin Hydrate vs. Catechin: A Comparative Guide to Antioxidant Potential
Quercetin and catechin are prominent members of the flavonoid family, a class of polyphenolic secondary metabolites found in plants. Both are renowned for their potent antioxidant properties, which contribute to their potential health benefits, including protection against cellular damage induced by oxidative stress. While both compounds are effective antioxidants, their efficacy can differ based on their chemical structure and the specific mechanism of action being evaluated. This guide provides an objective comparison of their antioxidant potential, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Note: The term "quercetin hydrate" refers to quercetin with associated water molecules. Once dissolved for in-vitro assays, its antioxidant activity is comparable to the anhydrous form, and the literature typically refers to it simply as quercetin.
Quantitative Data Comparison: Radical Scavenging Activity
The antioxidant potential of quercetin and catechin is frequently quantified using assays that measure their ability to scavenge stable free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity.
Data from comparative studies consistently demonstrates that quercetin possesses superior direct radical scavenging activity compared to catechin in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1][2]
| Compound | Assay | IC50 Value (µM) | Source |
| Quercetin | DPPH | 4.36 ± 0.10 | [1] |
| Catechin | DPPH | 5.06 ± 0.08 | [1] |
Furthermore, analysis using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which results in Trolox Equivalent Antioxidant Capacity (TEAC) values, also indicates a higher antioxidant activity for quercetin. The observed activity sequence is quercetin > (+)-catechin > rutin.[3] This superiority is attributed to quercetin's molecular structure, which includes a C2=C3 double bond in the C ring, allowing for optimal electron delocalization that is absent in catechin.[1][2]
Experimental Protocols
Accurate assessment of antioxidant capacity relies on standardized experimental procedures. Below are detailed methodologies for two widely used assays.
DPPH Radical Scavenging Assay
This assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, causing the violet-colored solution to decolorize to a pale yellow.[4] The change in absorbance is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a stock solution (e.g., 0.2 mM) of DPPH in a suitable solvent like methanol or ethanol. This solution should be freshly made and kept in the dark to prevent degradation.[4][5]
-
Test Samples: Dissolve quercetin, catechin, and a positive control (e.g., ascorbic acid or Trolox) in the same solvent to create a series of dilutions at various concentrations.[4]
-
-
Assay Procedure:
-
Pipette a defined volume of the test sample or standard dilutions into separate wells of a 96-well plate or individual cuvettes.[4][5]
-
Add the DPPH working solution to each well/cuvette to initiate the reaction. A blank containing only the solvent and the DPPH solution should also be prepared.[4]
-
Mix the contents thoroughly and incubate the plate/cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).[4][6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each solution at the characteristic wavelength of DPPH (typically 517 nm) using a spectrophotometer or microplate reader.[5]
-
The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % Inhibition against the concentration of each sample to determine the IC50 value.[4]
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[7]
Methodology:
-
Reagent Preparation:
-
ABTS Radical (ABTS•+) Generation: Prepare a 7 mM aqueous solution of ABTS. To generate the radical cation, mix this solution with an equal volume of 2.45 mM potassium persulfate solution.[8][9] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][9] This forms the ABTS•+ stock solution.
-
ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 (± 0.02) at 734 nm.[7][9]
-
Test Samples: Prepare serial dilutions of quercetin, catechin, and a standard (e.g., Trolox) in a compatible solvent.
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: DPPH Assay
The following diagram illustrates the typical workflow for determining antioxidant capacity using the DPPH assay.
References
- 1. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. iomcworld.com [iomcworld.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
Quercetin Glycosides vs. Aglycone: An In Vivo Efficacy Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in vivo efficacy of quercetin glycosides versus its aglycone form, supported by experimental data and detailed protocols.
Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. However, in nature, quercetin predominantly exists as glycosides, with sugar moieties attached to the core aglycone structure. The form in which quercetin is administered—as a glycoside or the aglycone—profoundly impacts its bioavailability and, consequently, its in vivo efficacy. This guide provides an objective, data-driven comparison of quercetin glycosides and quercetin aglycone, focusing on their performance in preclinical in vivo models.
Bioavailability and Pharmacokinetics: The Decisive Role of the Sugar Moiety
The primary determinant of quercetin's in vivo efficacy lies in its absorption and metabolic fate. Numerous studies have demonstrated that the glycosidic form, particularly quercetin-3-O-glucoside (isoquercitrin), exhibits superior bioavailability compared to the aglycone. This enhanced absorption is attributed to the active transport of glucose conjugates via sodium-dependent glucose transporter 1 (SGLT1) in the small intestine. In contrast, the more lipophilic aglycone is primarily absorbed via passive diffusion.
Conversely, quercetin glycosides bearing a rhamnose sugar, such as rutin (quercetin-3-O-rutinoside), generally exhibit lower bioavailability than the aglycone. The larger size and different enzymatic cleavage requirements of the rutinoside moiety hinder its efficient absorption.
The following tables summarize key pharmacokinetic parameters from in vivo studies in rats and humans, highlighting the differential absorption profiles of quercetin aglycone and its various glycosides.
Table 1: Pharmacokinetic Parameters of Quercetin and its Glycosides in Rats
| Compound | Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | Relative Bioavailability (%) vs. Aglycone | Reference |
| Quercetin Aglycone | 20 mg/kg | 11.7 ± 1.8 | - | - | 100 | [1] |
| Quercetin-3-glucoside | 20 mg/kg | 33.2 ± 3.5 | - | - | ~284 | [1] |
| Rutin (Quercetin-3-rutinoside) | 20 mg/kg | ~3 | - | - | ~26 | [1] |
| Quercetin-3-rhamnoside | 20 mg/kg | Undetectable | - | - | - | [1] |
Table 2: Pharmacokinetic Parameters of Quercetin from Aglycone and Rutin in Healthy Volunteers
| Compound Administered | Dose (mg quercetin equivalent) | Cmax (µg/L) | Tmax (h) | Reference |
| Quercetin Aglycone | 50 | 86.1 | 4.9 ± 2.1 | [2] |
| Rutin | 100 | 89.9 | 7.5 ± 2.2 | [2] |
Anti-Inflammatory Efficacy: Modulation of Key Signaling Pathways
Both quercetin aglycone and its glycosides have demonstrated significant anti-inflammatory effects in vivo. These effects are largely attributed to their ability to modulate key inflammatory signaling pathways, most notably the NF-κB and PI3K/Akt pathways.
A study on carrageenan-induced inflammation in rats showed that pretreatment with 10 mg/kg of quercetin aglycone, isoquercitrin, or rutin effectively reduced the inflammatory response.[3] This suggests that once absorbed and metabolized, the core quercetin moiety is responsible for the observed anti-inflammatory action. The in vivo anti-inflammatory effect of quercitrin (a rhamnoside) in a rat model of colitis was found to be mediated by the release of quercetin, which then inhibited the NF-κB pathway.
The NF-κB signaling cascade is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Quercetin has been shown to inhibit the activation of NF-κB, thereby downregulating the production of inflammatory cytokines like TNF-α and IL-6.
The PI3K/Akt pathway is another critical signaling cascade involved in cell survival, proliferation, and inflammation. Quercetin has been demonstrated to modulate this pathway, contributing to its neuroprotective and anti-cancer effects observed in various in vivo models.
Antioxidant Activity: A Core Mechanism of Action
A fundamental aspect of quercetin's efficacy is its potent antioxidant activity. In vivo studies have consistently shown that administration of both quercetin aglycone and its glycosides can bolster the endogenous antioxidant defense system. While in vitro assays may show higher initial radical scavenging activity for the aglycone, the superior bioavailability of certain glycosides can lead to a more pronounced and sustained antioxidant effect in vivo.
Table 3: In Vivo Antioxidant Effects of Quercetin Aglycone and Rutin in High-Cholesterol Diet-Induced Hepatotoxicity in Mice
| Parameter | Control | High-Cholesterol Diet (HCD) | HCD + Quercetin (100 mg/kg) | HCD + Rutin (100 mg/kg) | Reference |
| Hepatic SOD (U/mg protein) | 12.5 ± 1.1 | 7.8 ± 0.9 | 11.9 ± 1.0 | 11.2 ± 1.2 | [4] |
| Hepatic CAT (U/mg protein) | 58.3 ± 4.5 | 35.1 ± 3.8 | 55.2 ± 4.1 | 51.7 ± 4.3 | [4] |
| Hepatic GPx (U/mg protein) | 3.2 ± 0.3 | 1.9 ± 0.2 | 2.9 ± 0.3 | 2.7 ± 0.2 | [4] |
| Hepatic MDA (nmol/mg protein) | 1.2 ± 0.1 | 2.5 ± 0.3 | 1.4 ± 0.2 | 1.6 ± 0.2 | [4] |
SOD: Superoxide Dismutase, CAT: Catalase, GPx: Glutathione Peroxidase, MDA: Malondialdehyde (a marker of lipid peroxidation)
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed methodologies for key in vivo experiments are provided below.
Pharmacokinetic Study in Rats (Oral Gavage)
-
Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight with free access to water before the experiment.
-
Test Compounds: Quercetin aglycone, quercetin-3-glucoside, and rutin are suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC).
-
Administration: A single oral dose (e.g., 20 mg/kg) is administered via oral gavage.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Blood samples are centrifuged at 3000 rpm for 10 minutes to separate plasma, which is then stored at -80°C until analysis.
-
HPLC Analysis: Plasma concentrations of quercetin and its metabolites are determined by a validated HPLC method. Briefly, plasma samples are deproteinized (e.g., with methanol), and the supernatant is injected into the HPLC system. A C18 column is typically used with a mobile phase gradient of acetonitrile and acidified water. Detection is performed using a UV or mass spectrometry detector.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-180 g) are used.
-
Test Compounds: Quercetin aglycone or its glycosides are dissolved or suspended in a suitable vehicle.
-
Administration: The test compound or vehicle is administered orally (e.g., 10-100 mg/kg) one hour before the carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
-
Tissue Collection: At the end of the experiment, animals are euthanized, and the paw tissue is collected for further analysis (e.g., Western blot, histology).
In Vivo Antioxidant Enzyme Assays in Mouse Liver
-
Animals: Male BALB/c mice are used in a model of oxidative stress (e.g., induced by diethylnitrosamine).
-
Treatment: Mice are treated with quercetin or its glycosides orally for a specified period.
-
Tissue Preparation: At the end of the treatment period, mice are euthanized, and the liver is immediately excised, washed in ice-cold saline, and homogenized in a suitable buffer (e.g., phosphate buffer). The homogenate is then centrifuged to obtain the supernatant for enzyme assays.
-
Superoxide Dismutase (SOD) Activity: Assayed by measuring the inhibition of the reduction of nitroblue tetrazolium (NBT) by the xanthine-xanthine oxidase system.
-
Catalase (CAT) Activity: Determined by measuring the rate of decomposition of hydrogen peroxide.
-
Glutathione Peroxidase (GPx) Activity: Measured by monitoring the oxidation of NADPH in the presence of glutathione reductase.
-
Protein Estimation: The protein content of the liver homogenate is determined using a standard method (e.g., Bradford assay) to normalize the enzyme activities.
Western Blot Analysis for NF-κB and PI3K/Akt Pathways
-
Tissue Lysate Preparation: Frozen tissue samples (e.g., liver, paw tissue) are homogenized in RIPA buffer containing protease and phosphatase inhibitors. The homogenates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., p-NF-κB p65, total NF-κB p65, p-Akt, total Akt, p-PI3K, total PI3K, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Conclusion
The in vivo efficacy of quercetin is intricately linked to its chemical form. For applications where rapid and high systemic exposure is desired, quercetin-3-O-glucoside (isoquercitrin) presents a more favorable profile than quercetin aglycone. While the aglycone itself possesses potent biological activity, its lower bioavailability can be a limiting factor. Quercetin glycosides with rhamnose moieties, such as rutin, generally exhibit poor absorption.
Ultimately, the choice between quercetin glycosides and the aglycone will depend on the specific therapeutic application, the desired pharmacokinetic profile, and the target tissue. The experimental data and detailed protocols provided in this guide offer a solid foundation for researchers to design and interpret in vivo studies aimed at further elucidating the therapeutic potential of this remarkable flavonoid.
References
- 1. A new validated HPLC method for the determination of quercetin: Application to study pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. pharmacokinetic-study-of-rutin-and-quercetin-in-rats-after-oral-administration-of-total-flavones-of-mulberry-leaf-extract - Ask this paper | Bohrium [bohrium.com]
A Comparative Guide to RP-HPLC Method Validation for Quercetin Analysis in Formulations
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of quercetin in various formulations, alongside alternative analytical techniques. The information presented is supported by a review of published experimental data to aid in the selection of the most suitable analytical method.
Quercetin, a plant-derived flavonoid, is a subject of extensive research due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. As quercetin is incorporated into various pharmaceutical and nutraceutical formulations, robust and validated analytical methods are crucial for quality control and ensuring therapeutic efficacy. RP-HPLC stands out as a widely used technique for this purpose due to its high selectivity and sensitivity.[1][2]
RP-HPLC Method Validation: A Summary of Performance Data
The validation of an analytical method ensures its reliability for its intended purpose. For RP-HPLC analysis of quercetin, validation is typically performed according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters from various studies are summarized in Table 1. These parameters demonstrate the suitability of RP-HPLC for the routine analysis of quercetin in bulk and in formulations like nano-creams, capsules, and plant extracts.[3][4][5]
| Parameter | Method 1 [3] | Method 2 [4] | Method 3 [5] | Method 4 [6] |
| Stationary Phase | C18 | Thermo C18 (250 x 4.6 mm, 5µm) | Phenomenex C18 (250 × 4.6 mm, 5µ) | C18 (Phenomenex Luna 5 µm, 150 mm X 4.6 mm) |
| Mobile Phase | Acetonitrile:Phosphoric buffer (pH 5.51) (40:60 v/v) | Methanol:Acetonitrile (50:50 v/v) | Acetonitrile:HPLC grade water (pH 2.6 with 2% glacial acetic acid) | Acetonitrile:0.1 % formic acid buffer (50:50 v/v) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 370 nm | Not Specified | Not Specified | 371 nm |
| Retention Time | 11.462 min | 4.186 ± 0.3 min | 4 min | 3.9 min |
| Linearity Range | 3 - 18 µg/mL | 5 - 25 µg/mL | 100 - 500 µg/mL | 0.5 - 16 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | > 0.999 | 0.9992 | 0.999 |
| LOD | 0.236 µg/mL | 0.9053 µg/mL | 22.45 µg | 0.47 µg/mL |
| LOQ | 0.786 µg/mL | 2.5435 µg/mL | 68.05 µg | 1.44 µg/mL |
| Accuracy (% Recovery) | Not Specified | 98.38% (capsules), 97.40% (creams) | > 90% | Not Specified |
| Precision (%RSD) | < 2% | < 2% | < 2% | < 2% |
Comparison with Alternative Analytical Methods
While RP-HPLC is a powerful tool, other analytical techniques can also be employed for quercetin analysis. The choice of method often depends on factors such as the required sensitivity, sample matrix, available instrumentation, and cost. A comparison of RP-HPLC with High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS) is presented in Table 2.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| RP-HPLC | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[4] | High resolution, sensitivity, and specificity.[1] | Higher cost of instrumentation and solvents. | Routine quality control, stability studies, and quantification in complex matrices.[4] |
| HPTLC | Separation on a high-performance layer of sorbent. | Simple, cost-effective, high sample throughput.[7] | Lower resolution and sensitivity compared to HPLC. | Screening of herbal extracts and formulations.[8][9] |
| UV-Vis Spectrophotometry | Measurement of the absorbance of UV-Visible light by the analyte.[10] | Rapid, simple, and inexpensive.[1] | Lacks selectivity, susceptible to interference from other compounds.[1][11] | Preliminary estimation in simple solutions.[12][13] |
| LC-MS/MS | Combines the separation power of LC with the mass analysis capabilities of MS. | Very high sensitivity and selectivity, allows for structural elucidation.[14][15] | High cost of instrumentation and maintenance, requires skilled operators. | Bioanalysis, pharmacokinetic studies, and trace analysis.[14][16] |
Experimental Protocols
Representative RP-HPLC Method
A common RP-HPLC method for quercetin analysis involves the following steps:
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous phase (e.g., water with formic acid or phosphoric acid) is typically used.[3][6] The composition can be isocratic (constant) or gradient (varied over time).[2]
-
Flow Rate: Typically set around 1.0 mL/min.[12]
-
Injection Volume: Usually 10 or 20 µL.
-
Detection: UV detection is commonly performed at the maximum absorbance wavelength of quercetin, which is around 370 nm.[3]
-
Standard Preparation: A stock solution of quercetin is prepared in a suitable solvent (e.g., methanol) and then serially diluted to create calibration standards.
-
Sample Preparation: The formulation is extracted with a suitable solvent, filtered, and diluted to fall within the linear range of the calibration curve.
Alternative Method: HPTLC
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[7][8]
-
Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid in various ratios.[8][9]
-
Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.[8]
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Detection: The plate is dried and visualized under UV light (e.g., at 254 nm or 366 nm), and densitometric scanning is used for quantification.[7]
Logical Workflow of RP-HPLC Method Validation
The following diagram illustrates the typical workflow for validating an RP-HPLC method for quercetin analysis according to ICH guidelines.
Caption: Workflow for RP-HPLC Method Validation.
References
- 1. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpbr.in [ijpbr.in]
- 9. Development of Validated High-performance Thin-layer Chromatography Method for Simultaneous Determination of Quercetin and Kaempferol in Thespesia populnea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. tandfonline.com [tandfonline.com]
- 12. plantarchives.org [plantarchives.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Quercetin Hydrate: A Guide for Laboratory Professionals
Quercetin hydrate, a common flavonoid used in research, is classified as a hazardous substance and requires specific procedures for its proper disposal to ensure the safety of personnel and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Considerations
This compound is categorized as "Toxic if swallowed" and is assigned the UN number UN2811, identifying it as a "Toxic solid, organic, n.o.s."[1][2][3][4]. Therefore, adherence to safety protocols during handling and prior to disposal is critical. Always consult the Safety Data Sheet (SDS) for detailed information.
Personal Protective Equipment (PPE) before handling for disposal:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is necessary.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to utilize a licensed professional waste disposal service or an approved waste disposal plant[1][3][5]. Do not dispose of this compound down the drain or in regular trash.
-
Segregation and Labeling:
-
Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Collect the waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and "this compound."
-
-
Container Management:
-
Ensure the waste container is in good condition and compatible with the chemical.
-
Keep the container closed when not in use.
-
Store the container in a designated, secure hazardous waste accumulation area.
-
Handle uncleaned, empty containers as you would the product itself.
-
-
Arrange for Professional Disposal:
-
Recommended Disposal Methods by Professionals:
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE as listed above.
-
Prevent the formation of dust.
-
Carefully sweep up the spilled solid material and place it in a labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., alcohol) and then with soap and water.
-
Collect all cleaning materials as hazardous waste.
-
Do not allow the spilled material or cleaning runoff to enter drains or waterways[1][4][5].
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Quercetin Hydrate
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical procedures for the handling and disposal of Quercetin hydrate, a compound recognized for its potential in pharmaceutical research and development. Adherence to these guidelines is critical to ensure a safe laboratory environment and to mitigate risks associated with the handling of this toxic substance.
This compound is classified as an acute oral toxicant (Category 3), meaning it is toxic if swallowed[1][2][3][4]. Therefore, stringent safety measures are imperative. The following procedures are based on established safety data sheets and are designed to provide clear, actionable guidance for all personnel.
I. Personal Protective Equipment (PPE)
The following table outlines the mandatory personal protective equipment to be used when handling this compound. This equipment must be inspected before each use to ensure its integrity.
| Protection Type | Specific Requirement | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield are required.[5] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn.[5] | Prevents skin contact with the substance. |
| Body Protection | A lab coat or a protective suit is mandatory.[5] | Shields the body from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when there is a risk of dust inhalation. | Protects the respiratory system from harmful particles. |
II. Operational Plan for Safe Handling
Follow this step-by-step workflow to ensure the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Procedural Steps:
-
Preparation :
-
Review the Safety Data Sheet (SDS) : Before handling, thoroughly read and understand the SDS for this compound.
-
Don Personal Protective Equipment (PPE) : Equip yourself with the appropriate PPE as detailed in the table above.
-
Prepare the Work Area : Ensure you are working in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[2]
-
-
Handling :
-
Weighing : Carefully weigh the required amount of this compound. Avoid generating dust.
-
Dissolving : Dissolve the compound in a suitable solvent as per your experimental protocol.
-
Experimentation : Carry out your experimental procedures, maintaining caution at all times. Do not eat, drink, or smoke in the handling area.[1][2]
-
-
Cleanup and Disposal :
-
Decontamination : Clean and decontaminate all work surfaces and equipment after use.
-
Waste Disposal : Dispose of all waste, including unused this compound and contaminated materials, as hazardous waste in accordance with local, state, and federal regulations.[2][4] Do not empty into drains.[6]
-
Doff PPE : Remove PPE carefully to avoid contaminating yourself.
-
Hand Washing : Wash your hands thoroughly with soap and water after handling is complete.[2]
-
III. Emergency Procedures
In the event of an emergency, follow these procedures:
-
If Swallowed : Immediately call a poison center or doctor.[1][2] Do NOT induce vomiting.[2]
-
Eye Contact : Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek medical advice.
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[2] Remove contaminated clothing.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[2]
Storage: Store this compound in a tightly closed container in a dry, well-ventilated place and keep it locked up.[2][4]
By adhering to these safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
